molecular formula C4H4Cl2N2O B3178205 (4,5-Dichloro-1H-imidazol-2-yl)methanol CAS No. 437658-65-6

(4,5-Dichloro-1H-imidazol-2-yl)methanol

Cat. No.: B3178205
CAS No.: 437658-65-6
M. Wt: 166.99 g/mol
InChI Key: PNLHWTRWZMZFGT-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C4H4Cl2N2O and its molecular weight is 166.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dichloro-1H-imidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLHWTRWZMZFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=C(N1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, physicochemical properties, and synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol , a specialized heterocyclic building block used in the development of bioactive compounds, particularly in the fields of adrenergic receptor modulation and agrochemical synthesis.

Executive Summary & Chemical Identity

This compound is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and chlorine atoms at the C4 and C5 positions. It serves as a critical intermediate for synthesizing fused heterocyclic systems and high-affinity ligands for metal coordination. Its amphoteric nature and specific halogenation pattern make it a versatile scaffold for nucleophilic substitutions and condensation reactions.

Physicochemical Profile
PropertyData
IUPAC Name This compound
CAS Number 437658-65-6
Molecular Formula C₄H₄Cl₂N₂O
Molecular Weight 166.99 g/mol
Exact Mass 165.9701
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted) ~11.5 (NH acidity), ~6.0 (Conjugate acid of N3)

Structural Analysis & Molecular Geometry

The molecule consists of a planar five-membered imidazole ring. The presence of two chlorine atoms at positions 4 and 5 exerts a strong electron-withdrawing effect (inductive effect, -I), significantly reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole.

Tautomerism

Like most N-unsubstituted imidazoles, this compound exists in a tautomeric equilibrium. The proton on the ring nitrogen rapidly migrates between N1 and N3. However, due to the symmetry of the 4,5-dichloro substitution, the tautomers are identical (degenerate) unless the symmetry is broken by external interactions or derivatization.

Graphviz Diagram: Structural Connectivity & Tautomerism

The following diagram illustrates the connectivity and the tautomeric equilibrium inherent to the imidazole core.

structure_tautomer cluster_0 Tautomer A (1H) cluster_1 Tautomer B (3H) N1 N1 (Protonated) C2 C2 N1->C2 N3 N3 (Basic) C2->N3 Methanol CH2OH C2->Methanol C4 C4-Cl N3->C4 N3_b N3 (Protonated) N3->N3_b Proton Shift C5 C5-Cl C4->C5 C5->N1 N1_b N1 (Basic) C2_b C2 N1_b->C2_b C2_b->N3_b Methanol_b CH2OH C2_b->Methanol_b C4_b C4-Cl N3_b->C4_b C5_b C5-Cl C4_b->C5_b C5_b->N1_b

Caption: Degenerate tautomerism of the 4,5-dichloroimidazole core. The hydroxymethyl group remains static at C2.

Synthetic Protocols

Two primary strategies exist for synthesizing this compound.[1][2][3][4][5] The Direct Chlorination route is preferred for ease of access, while the Lithiation route offers higher regioselectivity for complex analogs.

Method A: Electrophilic Chlorination (Recommended)

This method utilizes N-chlorosuccinimide (NCS) to chlorinate the electron-rich imidazole ring of (1H-imidazol-2-yl)methanol.

Reagents:

  • (1H-Imidazol-2-yl)methanol (Starting Material)[6]

  • N-Chlorosuccinimide (NCS) (2.2 equivalents)[7]

  • Acetonitrile (Solvent) or DMF

  • Temperature: Reflux or 60°C

Protocol:

  • Dissolution: Dissolve 10 mmol of (1H-imidazol-2-yl)methanol in 50 mL of anhydrous acetonitrile.

  • Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[8]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL).

  • Isolation: The product often precipitates due to the hydrophobic effect of the chlorines. Filter the solid.[6][5][9][10] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Method B: Lithiation-Formylation (High Precision)

This route is used when starting from 4,5-dichloroimidazole to introduce the carbon linker.

Protocol Logic:

  • Protection: Protect 4,5-dichloroimidazole with a SEM (2-(Trimethylsilyl)ethoxymethyl) group to block the acidic N-H.

  • Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The C2 proton is the most acidic site remaining.

  • Quenching: Add Paraformaldehyde (source of CH₂O).[3][9]

  • Deprotection: Remove the SEM group with TBAF or acid.

Graphviz Diagram: Synthesis Workflow

synthesis_flow Start Start: (1H-Imidazol-2-yl)methanol Intermediate Intermediate: Chloronium Complex Start->Intermediate Electrophilic Attack Reagent Reagent: NCS (2.2 eq) / ACN Reagent->Intermediate Product Product: this compound Intermediate->Product Substitution at C4/C5 Workup Workup: Aqueous Wash / Extraction Product->Workup Final Pure Crystal (MW 166.99) Workup->Final Recrystallization

Caption: Synthetic pathway via electrophilic aromatic substitution using N-chlorosuccinimide.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, researchers must verify the absence of ring protons and the presence of the specific isotope pattern of two chlorine atoms.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ ~13.0 ppm (br s, 1H)Exchangeable N-H proton.
δ ~5.5 ppm (t, 1H)OH proton (triplet if coupling to CH₂ visible).
δ ~4.4 ppm (d, 2H)CH₂ methylene protons. Absence of aromatic C-H signals confirms C4/C5 substitution.
MS (ESI+) m/z 167, 169, 171Distinctive Cl₂ isotope pattern (9:6:1 intensity ratio) for M, M+2, M+4.
¹³C NMR ~148 ppm (C2)Carbon attached to the hydroxymethyl group.
~118 ppm (C4, C5)Equivalent carbons bearing chlorine atoms.
~56 ppm (CH₂)Hydroxymethyl carbon.

Pharmaceutical & Research Applications

The this compound scaffold is a versatile intermediate in drug discovery:

  • Adrenergic Agonists: The 4,5-dichloroimidazole core mimics the electronic properties of the imidazoline ring found in Clonidine. The hydroxymethyl group allows for etherification or oxidation to carboxylic acids to create novel alpha-2 adrenergic receptor ligands.

  • Metal Chelation: The N3 nitrogen and the hydroxyl oxygen can form 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺), making this compound useful for biomimetic studies of metalloenzymes.

  • Agrochemicals: Chlorinated imidazoles are potent precursors for herbicides and fungicides due to their metabolic stability and ability to inhibit specific plant enzymes.

References

  • PubChem. (2024). Compound Summary: (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (Structural analog reference). Retrieved from [Link]

  • Enyeribe, P. A., et al. (2019).[11] Studies on the Chlorination of Imidazole. Journal of Chemical Society of Nigeria.[11] Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of (4,5-Dichloro-1H-imidazol-2-yl)methanol for Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a halogenated imidazole derivative of significant interest to researchers in medicinal chemistry and drug development. The imidazole nucleus is a privileged scaffold in numerous pharmaceuticals due to its ability to engage in a variety of biological interactions. The presence of two chlorine atoms on the imidazole ring, combined with a hydroxymethyl group, imparts unique electronic and steric properties to this molecule, making it a valuable building block for the synthesis of novel bioactive compounds. The dichloro substitution can significantly modulate the acidity of the imidazole N-H proton and influence the molecule's lipophilicity and metabolic stability, while the methanol moiety provides a handle for further chemical derivatization.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

PropertyValue (Estimated or from Analogs)Rationale and Context
Molecular Formula C₄H₄Cl₂N₂OBased on its chemical structure.
Molecular Weight 166.99 g/mol Calculated from the molecular formula.
CAS Number 437658-65-6
Melting Point Likely a high-melting solidThe parent compound, 4,5-dichloro-1H-imidazole, has a melting point of 183-185 °C. The addition of the hydroxymethyl group may slightly alter this.
Boiling Point Not available; likely to decompose at high temperaturesImidazole derivatives with N-H and O-H groups often have high boiling points due to hydrogen bonding and may decompose before boiling at atmospheric pressure.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water.Imidazoles are generally soluble in polar solvents.[1] The presence of the polar hydroxymethyl group and the imidazole ring should confer some water solubility, though this will be limited by the dichlorinated ring.
pKa Expected to be a weak acid and a weak baseThe imidazole ring is amphoteric.[1] The electron-withdrawing chlorine atoms will decrease the basicity of the imine-like nitrogen and increase the acidity of the N-H proton compared to unsubstituted imidazole (pKa of N-H is ~14.5, pKa of protonated form is ~7.0).
LogP Estimated to be around 1.0 - 1.5The N-methylated analog, (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol, has a computed XLogP3 of 1.1.[2] The N-H group in the target compound may slightly decrease the LogP compared to the N-methyl analog.

Structural and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research. The following sections detail the expected spectroscopic signatures and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

  • N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), the exact shift of which will be dependent on the solvent and concentration.

  • Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the O-H proton) around δ 4.5-5.0 ppm.

  • Hydroxyl Proton (OH): A broad singlet or a triplet (if coupled to the CH₂ protons) with a chemical shift that is highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • C=N Carbon (C2): Expected in the range of δ 140-150 ppm.

  • C-Cl Carbons (C4 and C5): Expected in the range of δ 115-125 ppm.

  • CH₂ Carbon: Expected in the range of δ 50-60 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • Acquire the ¹³C spectrum. A proton-decoupled experiment is standard.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding nuclei.

Diagram: NMR Workflow

NMR_Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H & ¹³C NMR Acquisition C->D E Data Processing (FT, Phasing) D->E F Spectral Analysis (Peak Assignment) E->F

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹.

  • C=N and C=C Stretches (aromatic ring): Bands in the region of 1500-1650 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

  • C-Cl Stretch: Bands in the region of 600-800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups.

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations (Electron Impact Ionization - EI-MS):

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (166.99). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).

  • Major Fragments: Loss of the hydroxymethyl group (-CH₂OH, m/z 31) or water (-H₂O, m/z 18) are common fragmentation pathways.

Determination of Physicochemical Properties

Melting Point Determination

The melting point is a crucial indicator of purity.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of the compound.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/min initially.

  • Observe the sample closely as the temperature approaches the expected melting point.

  • Reduce the heating rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

  • A pure compound should have a sharp melting range of 1-2 °C.

Diagram: Melting Point Determination Workflow

Melting_Point_Workflow A Sample Preparation (Dry & Powdered) B Capillary Tube Loading A->B C Placement in Apparatus B->C D Rapid Heating (Initial) C->D E Slow Heating (Near MP) D->E F Record Melting Range E->F

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile is critical for designing experiments, especially for biological assays and formulation development.

Experimental Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility in various solvents.

Materials:

  • This compound sample

  • A range of solvents (e.g., water, PBS, ethanol, methanol, DMSO, dichloromethane)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of the sample to a vial.

  • Add 0.5 mL of the first solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect for dissolution.

  • If the compound has dissolved, it is considered "soluble" in that solvent at that concentration.

  • If not fully dissolved, it can be classified as "sparingly soluble" or "insoluble."

  • Repeat for each solvent.

pKa Determination

The pKa values will dictate the ionization state of the molecule at a given pH, which is crucial for its biological activity and pharmacokinetic properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa values of the acidic and basic centers.

Materials:

  • This compound sample

  • Calibrated pH meter

  • Burette

  • Standardized solutions of HCl and NaOH (e.g., 0.01 M)

  • Water (deionized)

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of water (co-solvents like methanol may be necessary if water solubility is low).

  • Place the solution on a stir plate and immerse the pH electrode.

  • For determining the pKa of the conjugate acid (protonated imidazole), titrate with the standardized NaOH solution. Record the pH after each incremental addition of titrant.

  • For determining the pKa of the N-H proton, titrate with the standardized HCl solution, and then back-titrate with NaOH.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

Potential Applications in Research

The unique structural features of this compound make it a versatile intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. Imidazole-containing molecules have demonstrated a broad spectrum of biological activities, including:

  • Antifungal and Antibacterial Agents: The imidazole scaffold is a core component of many antifungal drugs.

  • Anti-inflammatory Agents: Certain substituted imidazoles exhibit anti-inflammatory properties.[2]

  • Anticancer Agents: The imidazole ring is found in various compounds developed as anticancer drugs.

The dichloro-substitution pattern can enhance the lipophilicity and metabolic stability of derivatives, potentially leading to improved pharmacokinetic profiles. The hydroxymethyl group serves as a convenient point for chemical modification to explore structure-activity relationships (SAR).

Diagram: Research Application Pathway

Research_Pathway A This compound B Chemical Derivatization (e.g., esterification, etherification) A->B C Library of Novel Imidazole Derivatives B->C D Screening for Biological Activity (e.g., antimicrobial, anticancer) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: Pathway for utilizing the title compound in drug discovery.

Conclusion

This compound is a valuable research chemical with significant potential for the development of novel therapeutic agents. While a complete experimental dataset of its physicochemical properties is not yet published, this guide provides a solid foundation based on analogous compounds and established chemical principles. The detailed experimental protocols herein offer a clear path for researchers to fully characterize this compound and unlock its potential in their scientific pursuits. As with any research chemical, it is imperative that users independently verify its identity and purity using the techniques outlined in this guide before proceeding with further experiments.

References

  • PubChem. (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. [Link]

  • Cheméco. 1H-Imidazole, 2-methyl, 4,5-dichloro. [Link]

  • ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubChem. 4,5-Dichloro-1-methylimidazole. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • IJRPR. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

  • ScienceDirect. 1H-imidazoles and their luminescence properties. [Link]

  • Google Patents. Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
  • Thoreauchem. This compound-None. [Link]

  • ChemSrc. (4,5-Dichloro-1-methylimidazol-2-yl)-(2-fluorophenyl)methanol. [Link]

Sources

(4,5-Dichloro-1H-imidazol-2-yl)methanol: Chemical Identity, Synthetic Utility, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static structures, but as dynamic precursors with highly specific reactivity profiles. (4,5-Dichloro-1H-imidazol-2-yl)methanol is a prime example of such a molecule. Characterized by its amphoteric imidazole core, electron-withdrawing chlorine substituents, and a reactive hydroxymethyl group, this compound serves as a critical linchpin in advanced organic synthesis. Its primary utility lies in its controlled oxidation to 4,5-dichloro-1H-imidazole-2-carbaldehyde, a mandatory intermediate for the assembly of ferromagnetically coupled nitronyl nitroxide chains and various active pharmaceutical ingredients (APIs).

This technical guide delineates the chemical identity of this compound, explores the structural causality behind its reactivity, and provides field-proven, self-validating experimental protocols for its utilization.

Chemical Identifiers and Physicochemical Profile

Accurate chemical identification is the foundational step in any rigorous drug development or materials science workflow. The table below summarizes the core quantitative and structural identifiers for this compound [1][2].

Property / IdentifierValue
IUPAC Name This compound
CAS Number 437658-65-6
Molecular Formula C₄H₄Cl₂N₂O
Molecular Weight 166.99 g/mol
SMILES OCC1=NC(Cl)=C(Cl)N1
Standard InChI InChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8)
Physical State Solid (typically stored at 2-8°C under inert atmosphere)

Structural Causality: Reactivity and Stability

In synthetic design, every functional group must be accounted for. The reactivity of this compound is governed by the deliberate placement of its substituents:

  • Inductive Electron Withdrawal: Unsubstituted imidazoles are electron-rich and highly susceptible to oxidative degradation. The addition of two chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape. These electronegative atoms pull electron density away from the heterocyclic core, significantly lowering the pKa of the N-H bond.

  • Oxidative Protection: This electron deficiency is a strategic advantage. It protects the imidazole ring during the oxidation of the C2-hydroxymethyl group, preventing unwanted ring-opening or over-oxidation side reactions that plague electron-rich heterocycles.

  • Directional Hydrogen Bonding: The rigid, planar structure enforces highly directional intermolecular hydrogen bonding (N-H ··· O). This is the exact physical mechanism exploited downstream to align nitronyl nitroxide radicals into 1D magnetic chains [3].

Experimental Methodology: Selective Oxidation Protocol

To utilize this compound in complex syntheses, the primary alcohol must first be oxidized to an electrophilic aldehyde.

Causality of Reagent Choice: Traditional oxidants like Dess-Martin Periodinane (DMP) or Swern conditions can lead to complexation issues with the amphoteric imidazole nitrogen atoms. We utilize IBX-OTs (1-tosyloxy-1-oxo-1H-1λ⁵-benzo[d][1,2]iodoxol-3-one). The tosylate derivative of IBX exhibits superior solubility in dichloromethane (CH₂Cl₂) and offers a milder, highly selective oxidation profile that halts strictly at the aldehyde stage [3].

Quantitative Stoichiometry Table
ReagentMW ( g/mol )EquivalentsMass (g)Moles (mmol)Role
This compound166.991.00.7524.5Starting Material
IBX-OTs·H₂O~434.201.22.4415.4Hypervalent Oxidant
Dichloromethane (CH₂Cl₂)84.93N/A45 mLN/AAprotic Solvent
Step-by-Step Self-Validating Protocol
  • Suspension: In a flame-dried round-bottom flask, suspend 0.752 g (4.5 mmol) of this compound in 45 mL of anhydrous CH₂Cl₂.

  • Oxidation: Add 2.441 g (1.2 equiv) of IBX-OTs·H₂O in a single portion. Stir the heterogeneous mixture continuously at room temperature (20-25°C).

  • Self-Validation (Critical Step): Do not proceed based on time alone. Stir for approximately 1 hour, but validate conversion via Thin-Layer Chromatography (TLC) and GC-MS. The complete disappearance of the starting material peak (m/z ~166) and the emergence of the aldehyde peak (m/z ~164) act as the empirical gatekeeper for the next step.

  • Isolation: Once full conversion is validated, filter the crude reaction mixture directly through a short pad of silica gel. Elute with additional CH₂Cl₂. This exploits the insolubility of the reduced hypervalent iodine byproducts, trapping them on the silica.

  • Concentration: Concentrate the filtrate in vacuo to yield analytically pure 4,5-dichloro-1H-imidazole-2-carbaldehyde.

OxidationWorkflow Start Start: this compound (0.752 g, 4.5 mmol) Step1 Suspend in CH2Cl2 (45 mL) Start->Step1 Step2 Add IBX-OTs·H2O (1.2 equiv) Stir at RT for 1 h Step1->Step2 Monitor Monitor via TLC & GC-MS (Self-Validation) Step2->Monitor Filter Filter through Silica Gel Pad Elute with CH2Cl2 Monitor->Filter Full Conversion End Pure 4,5-Dichloro-1H-imidazole-2-carbaldehyde Filter->End Concentrate in vacuo

Workflow for the selective oxidation of this compound using IBX-OTs.

Downstream Application: Assembly of Ferromagnetic Chains

The true utility of synthesizing 4,5-dichloro-1H-imidazole-2-carbaldehyde is its role as an electrophilic intermediate. In the field of molecular magnetism, this aldehyde is condensed with 2,3-bis(hydroxyamino)-2,3-dimethylbutane (BHA).

The resulting imidazolidine-1,3-diol adduct is subsequently oxidized (typically using MnO₂ or NaIO₄) to generate a stable nitronyl nitroxide radical . Because of the dichloro-imidazole backbone, these radicals self-assemble into ferromagnetically coupled chains, driven by the precise spatial arrangement of the N-H hydrogen bond donors and the nitroxide oxygen acceptors [3].

SyntheticPathway Precursor This compound (Primary Alcohol) Aldehyde 4,5-Dichloro-1H-imidazole-2-carbaldehyde (Electrophilic Intermediate) Precursor->Aldehyde IBX-OTs Condensation Condensation with BHA (N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)) Aldehyde->Condensation Adduct Imidazolidine-1,3-diol Adduct Condensation->Adduct -H2O Oxidation Oxidation (e.g., MnO2 or NaIO4) Adduct->Oxidation Product Nitronyl Nitroxide Radical (Ferromagnetic Material) Oxidation->Product -2e-, -2H+

Synthetic pathway from this compound to nitronyl nitroxide radicals.

Analytical Validation Workflows

To ensure scientific integrity, the final downstream products must be rigorously characterized. A standard analytical workflow for these derivatives includes:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the imidazole ring and the complete conversion of the hydroxymethyl group to an aldehyde (evidenced by an aldehyde proton shift at ~9.8 ppm).

  • Electron Paramagnetic Resonance (EPR): To validate the presence and delocalization of the unpaired electron in the final nitronyl nitroxide radicals.

  • Single-Crystal X-ray Diffraction (XRD): The ultimate validation tool to confirm the spatial geometry and the intermolecular hydrogen-bonded chains responsible for the ferromagnetic coupling.

References

  • Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Semantic Scholar (Tretyakov et al., 2019)[Link]

Solubility profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility Profiling

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1][2] For a compound like this compound, which possesses a complex functionality with both hydrogen bond donors (-OH, -NH) and acceptors (N atoms in the imidazole ring), as well as halogen atoms, its interaction with different solvents is non-trivial. Understanding its solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including parenteral formulations which demand sufficient drug solubility.[2][3]

  • Pre-formulation Studies: Assessing the developability of the compound and predicting its behavior in biological systems. Poor aqueous solubility is a major hurdle for oral bioavailability.[2]

  • Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides the necessary protocols to embark on a comprehensive solubility assessment of this compound.

Physicochemical Characterization of this compound

Before commencing experimental work, it is crucial to understand the inherent physicochemical properties of the molecule. While experimental data is sparse, computational predictions provide valuable insights into its likely behavior.

PropertyPredicted Value / InformationSourceImplication for Solubility
Molecular Formula C₄H₄Cl₂N₂OBLDpharm[4]-
Molecular Weight 166.99 g/mol BLDpharm[4]Influences mass-based solubility calculations.
Structure Imidazole ring with two chlorine atoms, a methanol group, and an N-H bond.-The molecule has both polar (hydroxyl, imidazole N-H) and non-polar (dichloro-substituted ring) characteristics, suggesting a complex solubility profile. The -OH and N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.
Polarity The presence of N-H, O-H, and C-Cl bonds creates significant polarity.General Chemistry PrinciplesLikely to be more soluble in polar solvents (e.g., alcohols, DMSO) than in non-polar hydrocarbon solvents (e.g., hexane).

The structure suggests that solvents capable of hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) would be effective. The molecule's acidic N-H and hydroxyl protons mean its solubility could be significantly enhanced in basic solvents, while the basic nitrogen atoms suggest increased solubility in acidic media.

Experimental Design for Solubility Determination

A robust experimental design is critical for generating high-quality solubility data. The most common and reliable method is the equilibrium (or thermodynamic) solubility assay , which measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached.[5]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. The choice of solvents should span different polarity indices and chemical classes.

Solvent ClassExample SolventsRationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; mimics hydroxyl-containing functionalities.
Polar Aprotic Solvents Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)High polarity and dipole moments, but do not donate hydrogens to bonds.
Non-Polar Solvents Hexane, Toluene, Diethyl EtherPrimarily interact through van der Waals forces; probes the contribution of the non-polar regions of the molecule.
Chlorinated Solvents Dichloromethane (DCM)May have specific favorable interactions with the chlorinated imidazole ring.
Experimental Workflow: Equilibrium Solubility Determination

The following workflow outlines the "excess solid" method, a standard approach for determining equilibrium solubility.[5]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid This compound to a vial B Add a known volume of the selected organic solvent A->B C Seal vial and place in a shaker/incubator at a constant temperature (e.g., 25°C) B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D E Centrifuge or filter the sample to separate undissolved solid D->E F Carefully extract an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable mobile phase or solvent F->G H Analyze by a validated quantification method (e.g., HPLC-UV) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add 1.0 mL of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm that 24 hours is sufficient.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.

  • Sampling: Carefully take a known volume (e.g., 100 µL) of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification

Accurate quantification of the dissolved solute is the most critical part of the solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.[5][6]

HPLC Method Development for Imidazole Derivatives

A robust HPLC method is essential for accurate quantification. Based on methods for similar imidazole-containing compounds, a reverse-phase HPLC method is a suitable starting point.[6][7][8]

Proposed Starting HPLC Conditions:

  • System: HPLC with a Diode Array Detector (DAD) or UV Detector.[6]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like potassium dihydrogen phosphate, pH adjusted).[6][7] A typical starting point could be a 40:60 (v/v) mixture of acetonitrile and a pH 3.5 buffer.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Scan the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). A wavelength around 210 nm is common for imidazoles.[6]

  • Injection Volume: 10 µL.

G cluster_workflow HPLC Quantification Workflow A Prepare Stock Solution in Mobile Phase B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration using Calibration Curve D->G Use for calculation E Inject Diluted Solubility Sample F Measure Peak Area E->F F->G

Caption: HPLC Calibration and Quantification Workflow.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to ensure its accuracy and reliability.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (R²) > 0.995.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[8]

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput estimation, UV-Vis spectrophotometry can be used.[10][11] This involves creating a calibration curve of absorbance vs. concentration and then measuring the absorbance of the diluted supernatant.[3][12] However, this method is less specific than HPLC and is susceptible to interference from any impurities that absorb at the same wavelength.

Data Analysis and Reporting

The final step is to calculate and present the solubility data in a clear and standardized format.

Calculation: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation: The results should be summarized in a table, allowing for easy comparison across different solvents. It is also beneficial to report solubility in molar units (mol/L) for thermodynamic analysis.

Table 1: Template for Reporting the Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Observations
MethanolExperimental ValueCalculated Valuee.g., Clear solution
EthanolExperimental ValueCalculated Valuee.g., Clear solution
AcetonitrileExperimental ValueCalculated Valuee.g., Clear solution
AcetoneExperimental ValueCalculated Valuee.g., Clear solution
Dimethyl SulfoxideExperimental ValueCalculated Valuee.g., Clear solution
DichloromethaneExperimental ValueCalculated Valuee.g., Clear solution
TolueneExperimental ValueCalculated Valuee.g., Insoluble
HexaneExperimental ValueCalculated Valuee.g., Insoluble

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its development pathway. While pre-existing data may be unavailable, a systematic and rigorous experimental approach, as detailed in this guide, allows researchers to generate this critical information with high confidence. By combining the principles of equilibrium solubility with the precision of modern analytical techniques like HPLC, a comprehensive understanding of the compound's behavior in various organic solvents can be achieved. This knowledge is indispensable for informed decision-making in process chemistry, formulation, and the overall progression of the molecule from the laboratory to its final application.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • Al-Hamidi, H., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • Tomalia, A. P., et al. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • Saleh, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Sravani, G., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • BLDpharm. (n.d.). 437658-65-6|this compound.

Sources

Technical Guide: Acidity & pKa Profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The (4,5-Dichloro-1H-imidazol-2-yl)methanol molecule represents a specific class of electron-deficient imidazoles used frequently as fragment intermediates in the synthesis of bioactive compounds (e.g., purine mimetics, kinase inhibitors).[1]

This guide provides a technical analysis of its acidity and pKa values, deriving insights from structure-activity relationships (SAR) where direct experimental data is sparse, and detailing the protocols required for empirical validation.

Executive Summary

This compound is an amphoteric heterocyclic building block.[1] Unlike unsubstituted imidazole (which is basic, pKa ~7.0), the presence of two chlorine atoms at positions 4 and 5 exerts a strong electron-withdrawing effect, significantly shifting the ionization profile.

  • Dominant Character: Weak Acid / Very Weak Base.[1][2]

  • Predicted Acidic pKa (NH Deprotonation): 8.5 – 9.0 (The neutral molecule deprotonates to an anion in mild base).[1][2]

  • Predicted Basic pKa (N Protonation): ~3.0 – 3.5 (The neutral molecule protonates to a cation only in strong acid).[1][2]

  • Physiological State (pH 7.4): Predominantly Neutral .[1][2]

This shift has critical implications for solubility and membrane permeability in drug discovery workflows.[1]

Structural Analysis & pKa Prediction

To understand the acidity, we must deconstruct the molecule into its functional components and analyze their electronic contributions using Hammett substituent constants (


).
The Core: Imidazole
  • Standard Imidazole pKa (Basic): 6.95 (Conjugate acid

    
     Neutral)[1][2]
    
  • Standard Imidazole pKa (Acidic): 14.2 (Neutral

    
     Anion)[1][2]
    
Substituent Effects[1][2][3]
  • 4,5-Dichloro Substitution (Strong

    
     Effect): 
    
    • Chlorine atoms are electronegative ($ \chi \approx 3.16 $).[1][2] Placing them at positions 4 and 5 pulls electron density away from the ring system.[2]

    • Effect on Acidity: Stabilizes the negative charge on the imidazolate anion, lowering the acidic pKa from 14.2 to ~9.0.[1][2]

    • Effect on Basicity: Destabilizes the positive charge on the imidazolium cation, lowering the basic pKa from 7.0 to ~3.5.[1][2]

  • 2-Hydroxymethyl Group (-CH

    
    OH): 
    
    • The hydroxymethyl group is mildly electron-withdrawing due to the oxygen atom (inductive effect).[1][2]

    • It provides a hydrogen bond donor/acceptor site, which can influence solvation energies.[1][2]

    • Net Effect: A further slight decrease in both pKa values (approx.[1][2] 0.2 – 0.5 units) compared to 4,5-dichloroimidazole.[1]

Summary of Ionization States
SpeciesStructure DescriptionpH RangeSolubility Prediction
Cation (BH

)
Protonated at N3pH < 3.0High (Water)
Neutral (B) UnchargedpH 3.5 – 8.5Low (Likely precipitates)
Anion (B

)
Deprotonated at N1pH > 9.0High (Water)

Visualization: Ionization Pathway

The following diagram illustrates the stepwise ionization of the molecule, highlighting the transition from cationic to anionic forms.

IonizationPathway Cation Cationic Form (Protonated N3) Soluble Neutral Neutral Form (Predominant at pH 7.4) Low Solubility Cation->Neutral pKa1 ~3.0 (-H+) Neutral->Cation Anion Anionic Form (Deprotonated N1) Soluble Neutral->Anion pKa2 ~8.8 (-H+) Anion->Neutral

Caption: Stepwise ionization pathway of this compound showing pKa transitions.

Experimental Protocols for pKa Determination

Method A: Potentiometric Titration (The "Gold Standard" for Soluble Analogs)

Best for: Determining the acidic pKa (~8.[1][2]8) where the molecule is soluble as an anion.[2]

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[1][2]

  • Ionic Strength Adjuster: 0.15 M KCl.[1][2]

  • Solvent: Carbonate-free deionized water (degassed).[1][2]

Protocol:

  • Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.01 M HCl (ensures full protonation/dissolution).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.01 M NaOH using a micro-burette. Record pH after every 5 µL addition.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • The first inflection point (neutralization of excess HCl) defines the start.[2]

    • The second region (buffer region) allows calculation of the basic pKa (likely too low for accurate potentiometry here).[2]

    • Continue titrating into the basic region to observe the deprotonation of the NH group (Acidic pKa).[2]

  • Refinement: Use the Bjerrum plot method or software (e.g., Hyperquad) to extract exact pKa constants.[1][2]

Method B: UV-Vis Spectrophotometric Titration (For Low Solubility/Extreme pKa)

Best for: The basic pKa (~3.[1][2]0) and confirming the acidic pKa with high precision using small sample volumes.

Principle: The UV absorbance spectrum of the imidazole ring changes significantly between its protonated, neutral, and deprotonated states due to changes in conjugation.

Protocol:

  • Stock Solution: Prepare a 10 mM stock solution in Methanol or DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 12.0 (0.5 pH unit increments) with constant ionic strength.[1][2]

  • Sample Prep: Spike 10 µL of stock into 1 mL of each buffer (Final conc ~100 µM).

  • Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

  • Analysis:

    • Identify the

      
       shift (isosbestic points should appear).[1][2]
      
    • Plot Absorbance at

      
       vs. pH.[1][2]
      
    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:

      
      [1]
      

Implications for Drug Development

Understanding the pKa of this compound is vital for:

  • Fragment-Based Drug Design (FBDD):

    • The neutrality at physiological pH makes it a good scaffold for membrane permeation, but the low solubility requires formulation strategies (e.g., salt formation using the acidic NH with a strong base like sodium, or using the basic N with a strong acid like mesylate, though the latter is unstable due to low basicity).

  • Tautomerism:

    • The 4,5-dichloro substitution makes the tautomers (1H and 3H) degenerate (identical) in the symmetric parent, but the 2-hydroxymethyl group breaks this symmetry slightly in the crystal lattice. In solution, fast tautomerism is expected.[2]

  • Synthetic Utility:

    • Nucleophilicity: The low basic pKa implies the nitrogen is a poor nucleophile.[1][2] Alkylation reactions (e.g., with alkyl halides) will require a strong base (NaH, K2CO3) to deprotonate the NH first (forming the reactive anion).

References

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2] (Standard reference for titration protocols).

  • PubChem. (2025).[1][2][3] 4,5-Dichloroimidazole (CID 140018) Physical Properties. National Library of Medicine.[1][2] Available at: [Link][2]

  • NIST Chemistry WebBook. (2024).[1][2] Imidazole pKa values. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

  • Walsh Medical Media. (2017).[1][2] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link] (Provides context on electron-deficient imidazole acidity).[1][2]

Sources

Comprehensive Safety, Toxicity, and Handling Guide for (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & Structural Causality

In contemporary drug discovery and organic synthesis, imidazole derivatives serve as foundational pharmacophores due to their ability to engage in diverse hydrogen-bonding networks and coordinate with biological targets. (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) is a highly specialized building block[1][2].

From a mechanistic perspective, the addition of two chlorine atoms at the C4 and C5 positions of the imidazole ring fundamentally alters the molecule's electronic landscape. These electron-withdrawing groups (EWGs) significantly lower the pKa of the imidazole N-H bond, rendering the ring more electron-deficient and metabolically stable compared to unsubstituted imidazoles. Concurrently, the hydroxymethyl group at the C2 position introduces a polar, hydrogen-bond-donating/accepting moiety. This amphiphilic dichotomy—a highly lipophilic dichloro-core paired with a polar hydroxyl tail—dictates both its utility in synthesis and its specific toxicological hazards[3].

Table 1: Physicochemical & Identification Profiling
ParameterValue / DescriptionCausality / Significance
Chemical Name This compoundCore scaffold for halogenated APIs.
CAS Number 437658-65-6[1][2]Unique identifier for regulatory compliance.
Molecular Formula C₄H₄Cl₂N₂O[1][4]Indicates high halogen content (impacts waste disposal).
Molecular Weight 166.99 g/mol [1][5]Low molecular weight facilitates rapid cellular penetration.
SMILES OCC1=NC(Cl)=C(Cl)N1[3]Structural mapping for computational toxicology.
Storage Conditions 2-8°C, Dark, Inert Atmosphere[3]Prevents slow oxidative degradation of the hydroxymethyl group.

Comprehensive Safety Data Sheet (SDS) & Toxicity Profile

Handling this compound requires a rigorous understanding of its hazard profile. The compound is not benign; its structural features directly cause specific biological interactions.

Table 2: GHS Hazard Classification & Precautionary Directives
GHS CategoryStatementsMechanistic Rationale
Signal Word Warning [3]Indicates moderate acute toxicity and irritation potential.
Health Hazards H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.[3][6]The lipophilic dichloro-core easily partitions into lipid bilayers, while the polar methanol group disrupts local cellular membranes, triggering inflammatory cytokine release.
Precautionary P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/clothing/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water.[3]Micro-particulates of the compound can adhere to mucosal membranes, causing sustained localized oxidative stress if not immediately flushed.
Cellular Toxicity & Inflammatory Pathway

When biological tissues are exposed to this compound, the toxicity is not merely corrosive but mechanistically driven by its structure. Imidazoles are known to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. The dichloro substitution alters this binding affinity, potentially leading to metabolic stalling and the generation of Reactive Oxygen Species (ROS).

ToxicityMechanism Exposure Exposure to This compound Absorption Cellular Absorption (Driven by Lipophilic Cl) Exposure->Absorption Dermal/Inhalation Binding Protein/Enzyme Binding (H-bonding via Methanol) Absorption->Binding Intracellular entry Stress Cellular Oxidative Stress & CYP450 Interaction Binding->Stress Metabolic disruption Irritation Tissue Irritation (H315, H319, H335) Stress->Irritation Inflammatory cascade Apoptosis Cellular Apoptosis (High Dose) Stress->Apoptosis Unresolved stress

Caption: Cellular toxicity and inflammatory response pathway of this compound.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I mandate that all laboratory procedures be designed as self-validating systems . This means the protocol itself contains built-in checks to ensure chemical integrity and operator safety.

Protocol: Preparation of Standardized Stock Solutions for In Vitro Assays

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) without compromising the structural integrity of the compound or exposing the operator to respiratory hazards (H335)[3].

Step 1: Thermal Equilibration (Critical Causality Step)

  • Action: Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water can initiate slow hydrolysis or oxidative degradation of the hydroxymethyl group.

Step 2: Environmental Control & PPE

  • Action: Don nitrile gloves, safety goggles, and a lab coat (P280). Transfer the equilibrated vial to a Class II biological safety cabinet or a certified fume hood.

  • Causality: The compound's micro-dust is a potent respiratory irritant (H335)[3]. Engineering controls are mandatory to prevent inhalation (P261)[3].

Step 3: Solubilization

  • Action: Weigh the required mass (e.g., 1.67 mg for 1 mL of 10 mM solution) using an analytical balance. Add anhydrous DMSO.

  • Causality: DMSO is selected because its amphiphilic nature perfectly matches the compound's dual lipophilic/hydrophilic profile, ensuring complete dissolution without micelle formation.

Step 4: Self-Validation (Centrifugation Check)

  • Action: Vortex the solution for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube.

  • Validation: The absence of a microscopic pellet validates 100% solubilization. If a pellet is present, the concentration is inaccurate, and the solution must be gently sonicated and re-centrifuged.

Step 5: Storage & Aliquoting

  • Action: Aliquot the validated stock into amber glass vials, purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

  • Causality: Amber glass prevents UV-induced radical formation at the C-Cl bonds. Inert gas purging prevents ambient oxygen from degrading the compound over long-term storage[3].

HandlingWorkflow Equilibration 1. Thermal Equilibration (Prevent Condensation) PPE 2. Don PPE & Fume Hood (Mitigate H335 Risk) Equilibration->PPE Solubilization 3. Solubilization in DMSO (Ensure Complete Dissolution) PPE->Solubilization Verification 4. Centrifugation Check (Validate Solubilization) Solubilization->Verification Aliquoting 5. Aliquoting & Storage (Inert Gas, 2-8°C) Verification->Aliquoting

Caption: Step-by-step self-validating safe handling and solubilization workflow.

References

Sources

Thermodynamic Stability & Degradation Kinetics of Dichloroimidazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile and degradation kinetics of dichloroimidazole methanol derivatives (e.g., 4,5-dichloro-1H-imidazole-2-methanol). It synthesizes principles of physical organic chemistry with ICH Q1A(R2) regulatory standards for stability testing.

Technical Guidance for Pharmaceutical Development

Executive Summary & Chemical Context

Dichloroimidazole methanol derivatives are critical pharmacophores in the synthesis of antifungal agents and enzyme inhibitors. Their stability is governed by two competing electronic features: the electron-withdrawing chlorine atoms on the imidazole ring (which stabilize the aromatic system against electrophilic attack but increase acidity) and the hydroxymethyl group (susceptible to oxidation and dehydration).

Understanding the thermodynamic landscape of these molecules requires mapping the activation energy (


) of their primary degradation pathways. This guide provides the theoretical framework and experimental protocols to quantify these parameters, ensuring rigorous shelf-life prediction and robust formulation design.
Structural Stability Analysis
  • The Imidazole Ring: The 4,5-dichloro substitution significantly lowers the pKa of the pyrrole-like nitrogen (

    
    ), making the proton more acidic compared to unsubstituted imidazole. This alters the pH-rate profile for hydrolysis.
    
  • The Methanol Moiety: The primary alcohol at the C-2 or C-5 position is the "soft spot" for thermodynamic instability, prone to oxidation to carboxylic acids or ether-bridged dimerization.

Thermodynamic Degradation Pathways

To control stability, one must first identify the mechanism of failure. The following Graphviz diagram visualizes the three primary degradation vectors for 4,5-dichloroimidazole-2-methanol.

DegradationPathways Parent 4,5-Dichloroimidazole-2-methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidation [O] (High Stress) Dimer Ether-Linked Dimer Parent->Dimer Acid Catalyzed Dehydration (-H2O) Dechloro Des-chloro Degradant Parent->Dechloro Photolytic Dehalogenation (UV) Carboxylic 4,5-Dichloroimidazole-2-carboxylic acid Aldehyde->Carboxylic Rapid Oxidation

Figure 1: Primary degradation pathways. Oxidation of the alcohol function is the thermodynamically favored path under aerobic conditions.

Experimental Protocols: Stability Assessment

Scientific integrity demands that stability data be self-validating. The following protocols use a "bracket and matrix" approach to isolate variables (pH, Temperature, Oxidant).

Protocol A: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating nature of the analytical method and identify degradation products.

Reagents:

  • 0.1 N HCl (Acid Hydrolysis)

  • 0.1 N NaOH (Base Hydrolysis)

  • 3%

    
     (Oxidation)[1]
    
  • HPLC Grade Methanol/Water

Workflow:

  • Preparation: Dissolve derivative to 1.0 mg/mL in Methanol. Dilute 1:1 with stress agents.

  • Incubation:

    • Acid/Base: 60°C for 24 hours.

    • Oxidation:[2][3] Ambient temperature for 4 hours (Quench with Sodium Bisulfite).

    • Thermal: 80°C dry heat for 7 days.

  • Analysis: Inject onto HPLC-PDA/MS. Target mass balance > 95%.

Protocol B: Arrhenius Kinetics Determination

Objective: Determine Activation Energy (


) and predict shelf-life (

) at 25°C.

Methodology: Perform isothermal degradation studies at three elevated temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (typically pH 7.0 buffer).

Data Processing:

  • Plot

    
     vs. Time (
    
    
    
    ) to verify First-Order kinetics.
  • Extract rate constants (

    
    ) for each temperature.
    
  • Construct Arrhenius Plot:

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate

    
     using the slope: 
    
    
    
    .

Quantitative Data Structure: Table 1: Example Kinetic Data Set for Stability Calculation

Temperature (K)1/T (

)
Rate Constant

(

)

Half-life

(h)
323.15 (50°C)0.003095

-9.035,775
333.15 (60°C)0.003002

-7.871,824
343.15 (70°C)0.002914

-6.81630

Analytical Methodology (HPLC-UV/MS)

To ensure trustworthiness, the detection method must separate the parent from the polar oxidation products and the non-polar dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for imidazoles).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (Imidazolium ring absorption) and MS (ESI+).

Workflow Visualization

MethodWorkflow cluster_detect Dual Detection Sample Degraded Sample Quench Quench (Neutralize/Reductant) Sample->Quench Filter 0.22 µm Filtration Quench->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV PDA (220nm) Quantification HPLC->UV MS ESI-MS Identification HPLC->MS

Figure 2: Analytical workflow for stability indicating method (SIM).

Solid-State Thermodynamics (Polymorphism)

While solution stability focuses on kinetics, solid-state stability focuses on thermodynamic equilibrium between polymorphs. Dichloroimidazole derivatives often exhibit crystal packing changes due to hydrogen bonding capabilities of the methanol group.

  • DSC (Differential Scanning Calorimetry): Look for endotherms preceding the melting point (solid-solid transitions).

  • TGA (Thermogravimetric Analysis): Distinguish between solvates (weight loss) and true polymorphs.

Critical Insight: If the melting point is sharp but degradation occurs immediately after, the compound is thermolabile. Ensure processing temperatures (milling, drying) remain 20°C below the onset of degradation (


).

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. [Link]

  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. [Link]

  • Aktar, M. W., et al. "Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH."[4] Interdisciplinary Toxicology, 2008.[4] [Link]

  • PubChem. "4,5-Dichloro-2-methylimidazole Compound Summary." National Library of Medicine. [Link]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. [Link]

Sources

4,5-Dichloroimidazole Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anticancer, and antihypertensive agents. However, the strategic halogenation of this ring—specifically the synthesis of 4,5-dichloroimidazole (DCI) derivatives—unlocks a unique physicochemical profile. This in-depth technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of 4,5-dichloroimidazole derivatives. Designed for drug development professionals, this whitepaper synthesizes current methodologies for generating lipophilic imidazolium salts, N-heterocyclic carbenes (NHCs), and transition metal complexes, providing self-validating protocols to ensure experimental reproducibility.

Mechanistic Rationale: The 4,5-Dichloro Advantage

The substitution of chlorine atoms at the 4 and 5 positions of the imidazole ring fundamentally alters the molecule's electronic and steric landscape.

  • Electronic Modulation and NHC Stability: The strongly electron-withdrawing nature of the chlorine atoms decreases the basicity of the ring nitrogens while significantly enhancing the acidity of the C2 proton[1][2]. This is a critical mechanistic advantage when synthesizing N-heterocyclic carbenes (NHCs). The electron withdrawal facilitates easier deprotonation at C2 and imparts added thermodynamic stability to the resulting silver carbene complexes (SCCs) by preventing premature degradation of the carbene bond[3].

  • Lipophilicity and Cellular Internalization: Halogenation increases the overall lipophilicity (

    
    ) of the molecule. In oncology and infectious disease targeting, this lipophilicity is a vital pharmacokinetic parameter that drives passive cellular membrane penetration, allowing the derivatives to effectively enter fungal pathogens and non-small cell lung cancer (NSCLC) cell lines[4].
    
  • Bioisosteric Replacement: In the development of antitubercular dihydropyridines (DHPs), the 4,5-dichloroimidazole moiety acts as an excellent bioisostere for the nitrophenyl group, maintaining the necessary electron-withdrawing properties while reducing off-target toxicity[5].

Synthetic Methodologies & Experimental Protocols

The development of DCI-based therapeutics follows a logical progression: core scaffold synthesis, N-alkylation to form imidazolium salts, and subsequent metallation.

Synthesis A Imidazole (Starting Material) B NaOCl, NaOH (Chlorination, pH 11) A->B C 4,5-Dichloroimidazole (Core Scaffold) B->C D Alkyl Halides (R-X) Base (KOH/K2CO3) C->D E N-Alkyl-4,5-dichloroimidazole (Intermediate) D->E F AgOAc / Transition Metals (Complexation) E->F G Silver Carbene Complexes (SCCs) & Metal Complexes F->G

Figure 1: Synthetic workflow for 4,5-dichloroimidazole derivatives and metal complexes.

Protocol 1: Synthesis of the 4,5-Dichloroimidazole Core

Causality & Validation: This protocol utilizes sodium hypochlorite as the chlorinating agent. Maintaining a highly alkaline environment (pH ~11) is critical to prevent the formation of explosive nitrogen trichloride. The reaction is exothermic; the temperature rise serves as an intrinsic thermal indicator of successful chlorination.

  • Preparation: Add sodium hydroxide (4.72 g, 0.12 mol) to a stirred solution of sodium hypochlorite (3.5% v/v, 500 ml). Stir until completely dissolved.

  • Chlorination: Add imidazole (8.0 g, 0.12 mol) portion-wise at room temperature.

  • Observation: The solution will turn yellow, and the temperature will spontaneously rise to approximately 44°C, indicating active substitution.

  • Isolation: Allow the mixture to stand until precipitation is complete. Filter the crude product.

  • Purification: Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield 4,5-dichloroimidazole (Yield ~49%, mp 180-181°C).

Protocol 2: N-Alkylation to Lipophilic Imidazolium Salts

Causality & Validation: Because the electron-withdrawing chlorines make the N-H bond less nucleophilic, a strong base (KOH) is required to generate the reactive imidazolide anion before the addition of the alkyl halide[1][4].

  • Deprotonation: Suspend 4,5-dichloroimidazole (1 eq) and KOH (1.1 eq) in anhydrous acetonitrile. Reflux for 30 minutes under an inert atmosphere (Argon/N2)[4].

  • First Alkylation: Add the primary alkyl bromide/iodide (1 eq) dropwise. Reflux for 12–15 hours to yield the monoalkylated imidazole[4].

  • Second Alkylation (Salt Formation): Isolate the intermediate, then react with a second alkylating agent (e.g., (2-bromomethyl)naphthalene) (1 eq) in refluxing acetonitrile for an additional 12–15 hours[4].

  • Purification: Remove volatiles under reduced pressure and purify via recrystallization to yield the lipophilic imidazolium bromide/iodide salt[4].

Protocol 3: In Situ Generation of Silver Carbene Complexes (SCCs)

Causality & Validation: Silver acetate (AgOAc) is utilized here in a dual capacity: the acetate anion acts as the base to deprotonate the highly acidic C2 proton of the imidazolium salt, while the silver cation coordinates to the resulting carbene carbon[3].

  • Reaction: Combine the synthesized imidazolium salt (1 eq) and AgOAc (1.1 eq) in dichloromethane/methanol[3].

  • Stirring: Stir the mixture at room temperature in the dark (to prevent silver degradation) for 12-24 hours.

  • Filtration: Filter the mixture through Celite to remove precipitated silver halides (e.g., AgBr or AgI).

  • Crystallization: Concentrate the filtrate and induce crystallization using a solvent/antisolvent system (e.g., acetonitrile/ethyl acetate)[3].

Pharmacological Applications

Antimicrobial and Antifungal Activity

Unmodified imidazole exhibits basic antibacterial properties but is generally inactive against fungal strains. However, complexing 4,5-dichloroimidazole with transition metals (such as Cr³⁺ and Co²⁺) dramatically alters its efficacy. These DCI-metal complexes have demonstrated superior antifungal activity against Aspergillus spp., Candida spp., and Trichophyton spp. at concentrations of 25 mg/ml, outperforming the standard antifungal drug ketoconazole[2]. Furthermore, Silver Carbene Complexes (SCCs) bearing DCI backbones show potent efficacy against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, leveraging the controlled release of Ag⁺ ions[3].

Anticancer Efficacy (NSCLC)

Lipophilic imidazolium salts derived from 4,5-dichloroimidazole have emerged as potent anti-tumor agents. The lipophilicity allows these salts—and their corresponding SCCs—to penetrate the cellular membranes of Non-Small Cell Lung Cancer (NSCLC) lines[4]. Once internalized, they disrupt mitochondrial function and induce apoptosis.

Mechanism SCC Lipophilic SCCs / Imidazolium Salts CellMembrane Cellular Internalization (Lipophilicity-driven) SCC->CellMembrane AgRelease Release of Ag+ Ions (Intracellular) CellMembrane->AgRelease Mito Mitochondrial Disruption & ROS Generation AgRelease->Mito DNA DNA Binding / Cleavage AgRelease->DNA Apoptosis Cell Death (Apoptosis/Necrosis) Mito->Apoptosis DNA->Apoptosis

Figure 2: Lipophilicity-driven cellular internalization and apoptotic pathway of SCCs.

Antitubercular Hybrids

By incorporating the 4,5-dichloroimidazole moiety into the 4-position of 1,4-dihydropyridine (DHP) scaffolds, researchers have synthesized novel antitubercular agents. Specifically, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have been screened against Mycobacterium tuberculosis (H37Rv). Derivatives featuring a 3-chlorophenyl group at the 3,5-dicarboxamide position exhibited the highest inhibitory activity, proving that DCI is a highly effective bioisostere in DHP drug design[5].

Quantitative Data & Spectroscopic Validation

To ensure the integrity of synthesized compounds, rigorous spectroscopic validation is required. Table 1 summarizes the biological benchmarks of these derivatives, while Table 2 provides the self-validating spectral data required to confirm the 4,5-dichloro substitution.

Table 1: Biological Activity Profiles of 4,5-Dichloroimidazole Derivatives

Derivative ClassTarget IndicationKey Pharmacological FindingsRef.
Cr³⁺ / Co²⁺ DCI Complexes AntifungalSuperior activity to ketoconazole against Aspergillus, Candida, and Trichophyton at 25 mg/ml.[2]
Silver Carbene Complexes (SCCs) AntimicrobialHigh efficacy against P. aeruginosa, S. aureus, and E. coli. Stability enhanced by Cl atoms.[3]
Lipophilic Imidazolium Salts Anticancer (NSCLC)Potent in vitro anti-tumor activity against Non-Small Cell Lung Cancer lines via mitochondrial disruption.[4]
DHP-DCI Hybrids AntitubercularCompound 3d (3-chlorophenyl group) showed peak activity against M. tuberculosis (H37Rv).[5]

Table 2: Spectroscopic Validation Data for 4,5-Dichloroimidazole

Analytical TechniqueObserved Signal / ShiftFunctional Group AssignmentRef.
¹H-NMR (DMSO-d₆) 7.70 - 7.73 ppmC2-H proton (singlet)[1][2]
¹H-NMR (DMSO-d₆) 13.31 ppmN-H proton (broad singlet)[2]
¹³C-NMR 134.17 ppmUnsubstituted C2 carbon[2]
IR Spectroscopy 3410 - 3500 cm⁻¹N-H stretch (secondary amine)[2]
IR Spectroscopy 636 - 641 cm⁻¹C-Cl stretch (Confirms halogenation)[2]

Conclusion

The strategic integration of 4,5-dichloroimidazole into medicinal chemistry workflows offers profound advantages in drug design. By leveraging the electron-withdrawing nature of the chlorine substituents, chemists can stabilize reactive carbene species and precisely tune the lipophilicity of the resulting drug candidates. Whether utilized as a core scaffold for transition metal antifungal complexes, a precursor for anti-tumor silver carbenes, or a bioisostere in antitubercular agents, 4,5-dichloroimidazole remains a highly versatile and potent tool for modern drug development professionals.

References

1. Title: SYNTHESES AND EVALUATION OF THE ANTIMICROBIAL ACTIVITIES Source: Semantic Scholar URL: [Link]

3.[2] Title: Chlorinated Imidazole Complexes as Potent Antifungal Agents Source: ResearchGate URL: [Link]

4.[5] Title: Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides Source: SciSpace URL: [Link]

5.[4] Title: Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines Source: PMC (PubMed Central) URL: [Link]

6.[3] Title: Synthesis and antimicrobial studies of silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent Source: PMC (PubMed Central) URL: [Link]

Sources

Topic: Hydrogen Bonding Capacity of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing drug-target interactions, solubility, and ADME properties. The imidazole ring is a privileged scaffold in medicinal chemistry, largely due to its versatile hydrogen bonding capabilities.[1][2] This guide provides a comprehensive framework for characterizing the hydrogen bonding potential of a specific, functionalized imidazole: (4,5-Dichloro-1H-imidazol-2-yl)methanol. We delineate a multi-pronged strategy, integrating computational prediction with rigorous experimental validation. This document serves as a technical manual for researchers, offering not just protocols, but the scientific rationale underpinning each methodological choice, ensuring a thorough and robust evaluation of the molecule's interaction profile.

Introduction: The Strategic Importance of Hydrogen Bonding

In the intricate landscape of drug design, the ability to predict and control molecular interactions is paramount. Among the non-covalent forces, the hydrogen bond is uniquely significant due to its directionality and tunable strength. The interaction of a drug candidate with its biological target is a high-fidelity recognition event, where a network of hydrogen bonds often dictates binding affinity and specificity. The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in numerous therapeutic agents.[3] Its prevalence stems from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility and facilitating critical binding interactions with diverse biological macromolecules.[1][4]

This compound presents a compelling case study. It combines the core imidazole structure with three key functional groups that influence its hydrogen bonding profile:

  • An acidic N-H proton on the imidazole ring (a hydrogen bond donor).

  • A basic, sp²-hybridized imine nitrogen (a hydrogen bond acceptor).

  • A primary alcohol (-CH₂OH) substituent, which contains both a donor (O-H) and an acceptor (the oxygen lone pair).

  • Two electron-withdrawing chloro-substituents, which are expected to modulate the acidity of the N-H proton and the basicity of the imine nitrogen.

A thorough understanding of this molecule's hydrogen bonding capacity is therefore essential for predicting its behavior in a biological milieu and for rationally designing future drug candidates.

Structural Analysis and Postulated Hydrogen Bonding Network

The hydrogen bonding capability of this compound is defined by the spatial arrangement of its donor and acceptor sites.

  • Hydrogen Bond Donors (HBD):

    • Imidazole N1-H: The proton on the pyrrole-type nitrogen is a primary HBD site. Its acidity is enhanced by the electron-withdrawing effects of the adjacent chlorine atoms.

    • Methanol O-H: The hydroxyl proton of the methanol substituent is a strong HBD.

  • Hydrogen Bond Acceptors (HBA):

    • Imidazole N3: The lone pair on the imine-type nitrogen is a primary HBA site. Its basicity is reduced by the chloro-substituents.

    • Methanol Oxygen: The lone pairs on the hydroxyl oxygen allow it to function as an HBA.

    • Chlorine Atoms: While weak, the chlorine atoms can act as marginal hydrogen bond acceptors.

This multiplicity of sites allows for a complex network of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's conformation and crystal packing.

Caption: Key hydrogen bond donor (HBD) and acceptor (HBA) sites on this compound.

A Framework for Characterization: Theoretical & Experimental Approaches

A dual strategy, combining predictive computational modeling with definitive experimental analysis, is essential for a complete characterization.

Part A: Computational Modeling and Prediction

Causality: Before committing to resource-intensive experimental work, computational chemistry provides invaluable foresight. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the geometries and interaction energies of hydrogen-bonded complexes with a high degree of accuracy.[5][6] This allows us to rank the relative strengths of different potential hydrogen bonding configurations.

Caption: Workflow for the computational analysis of hydrogen bonding using DFT.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Monomer Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., ωB97XD/aug-cc-pVTZ, which is effective for non-covalent interactions).

    • Confirm the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Dimer Construction:

    • Create various dimer configurations representing the different postulated hydrogen bonds (e.g., N-H···O, O-H···N, O-H···O). A self-dimer or a complex with a probe molecule like methanol can be used.[7]

  • Dimer Geometry Optimization:

    • Optimize the geometry of each dimer using the same level of theory.

  • Interaction Energy Calculation:

    • The raw interaction energy (ΔE) is calculated as: ΔE = E_dimer - (E_monomer1 + E_monomer2)

    • Trustworthiness: This calculation must be corrected for Basis Set Superposition Error (BSSE) using the Counterpoise correction method to obtain a reliable interaction energy.[5]

  • Topological Analysis (Optional but Recommended):

    • Perform an Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis on the optimized dimer to further characterize the nature and strength of the hydrogen bond.[8][9]

Expected Quantitative Data:

Interaction TypeCalculated ΔE (BSSE-corrected, kcal/mol)H···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
Imidazole N-H ··· O (Methanol)Predicted ValuePredicted ValuePredicted Value
Methanol O-H ··· N (Imidazole)Predicted ValuePredicted ValuePredicted Value
Self-Dimer (O-H ··· N)Predicted ValuePredicted ValuePredicted Value
Part B: Experimental Validation and Quantification

Causality: While computation provides predictions, empirical data provides proof. A combination of crystallographic and spectroscopic techniques is required to validate the computational models and understand the molecule's behavior in different physical states (solid and solution).

Rationale: This is the definitive method for observing molecular structure and intermolecular interactions in the solid state. It provides precise measurements of bond lengths, angles, and intermolecular distances, offering unambiguous evidence of hydrogen bonding.[10][11] The first step in this process is always to search the Cambridge Structural Database (CSD) to see if the structure has already been determined.[12][13]

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., methanol, ethanol, ethyl acetate) and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software like SHELX.[14]

  • Data Analysis: Analyze the refined structure to identify and measure all intra- and intermolecular hydrogen bonds. Geometric criteria for a hydrogen bond are typically a D-H···A distance of < 3.5 Å and a D-H···A angle of > 120°.

Rationale: NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution phase. The chemical shift of a proton involved in a hydrogen bond (a "labile" proton like N-H or O-H) is highly sensitive to its environment. As hydrogen bonds break and form, the observed chemical shift changes.[15][16]

  • Sample Preparation: Prepare a series of solutions of the compound in a non-polar, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆) at varying concentrations (e.g., 1 mM to 100 mM).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature for each concentration.

    • For a mid-range concentration, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K down to 223 K).

  • Data Analysis:

    • Concentration Study: Monitor the chemical shifts of the N-H and O-H protons. A downfield shift upon increasing concentration is indicative of intermolecular hydrogen bonding.

    • Temperature Study: Monitor the chemical shifts of the N-H and O-H protons. An upfield shift upon increasing temperature is indicative of the disruption of hydrogen bonds.

Expected Quantitative Data:

Protonδ at 1 mM (ppm)δ at 100 mM (ppm)Δδ/ΔT (ppb/K)
Imidazole N-HMeasured ValueMeasured ValueMeasured Value
Methanol O-HMeasured ValueMeasured ValueMeasured Value

Rationale: The formation of a hydrogen bond weakens the covalent X-H bond of the donor, resulting in a decrease (a red shift) in its vibrational stretching frequency. FTIR spectroscopy can detect this shift, providing direct evidence of hydrogen bonding.[7][17]

  • Sample Preparation: Prepare a dilute solution of the compound in a non-interacting solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Background Spectrum: Acquire a background spectrum of the pure solvent.

  • Sample Spectrum: Acquire the IR spectrum of the sample solution.

  • Data Analysis:

    • Identify the sharp, "free" O-H and N-H stretching bands.

    • Identify any broad, lower-frequency bands corresponding to hydrogen-bonded O-H and N-H stretches. The magnitude of the red shift (Δν = ν_free - ν_bonded) correlates with the strength of the hydrogen bond.

Integrated Data Synthesis

The true scientific value is realized when data from all three approaches are synthesized. The computational results provide a theoretical ranking of H-bond strengths. The crystal structure reveals the preferred interactions in the solid state's lowest energy conformation. NMR and IR data confirm that these interactions persist in solution and provide a semi-quantitative measure of their strength in a more biologically relevant environment. A discrepancy between the solid-state and solution-phase data can itself be highly informative, suggesting that crystal packing forces may favor a conformation that is not the most stable in solution.

Conclusion

Characterizing the hydrogen bonding capacity of this compound is not a single measurement but a systematic investigation. By integrating the predictive power of DFT calculations with the empirical certainty of X-ray crystallography and the solution-phase insights from NMR and FTIR spectroscopy, a complete and trustworthy profile can be assembled. This detailed understanding of its potential to form directional, stabilizing interactions is a critical prerequisite for its advancement in any drug development pipeline, enabling researchers to rationally design molecules with optimized target affinity and physicochemical properties.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. [Link]

  • Song, H., Liu, H., & Wang, M. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Mini-Reviews in Medicinal Chemistry. [Link]

  • Delaforge, M., et al. (2009). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Journal of Biological Inorganic Chemistry. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. [Link]

  • Check, C. T., et al. (2022). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. ACS Omega. [Link]

  • CD ComputaBio. Hydrogen Bond Calculations. CD ComputaBio. [Link]

  • Ebrahimi, A., et al. (2008). Detection and Evaluation of Hydrogen Bond Strength in Nucleic Acid Base Pairs. The Journal of Physical Chemistry A. [Link]

  • Li, H., et al. (2010). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules. Journal of Chemical Information and Modeling. [Link]

  • Fahim, A. M., & Arunan, E. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition—O–H∙∙∙O Interactions. Molecules. [Link]

  • Kumar, A., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bioinorganic Chemistry and Applications. [Link]

  • PubChem. (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Xu, F., et al. (2012). Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide. Chemistry – An Asian Journal. [Link]

  • Tchio, G. N., et al. (2017). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenolate nitrate. ResearchGate. [Link]

  • PubChem. 4,5-Dichloro-2-methylimidazole. National Center for Biotechnology Information. [Link]

  • Pekmez, N., et al. (2006). Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters. Croatica Chemica Acta. [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)-2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRAZOL-5-ONE. RASAYAN Journal of Chemistry. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Southern University of Science and Technology Library. CSD (Cambridge Structural Database). SUSTech Library. [Link]

  • University of Tokyo Library System. Cambridge Structural Database:CSD. University of Tokyo Library System. [Link]

  • CCDC. Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • Pekmez, N., et al. (2006). Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. ResearchGate. [Link]

  • Miller, A. D., et al. (2022). Crystal structure of 1H-imidazole-1-methanol. IUCrData. [Link]

  • Du, L., & Zhu, L. (2017). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules. [Link]

  • Matsumoto, M., & Gubbins, K. E. (2015). Hydrogen Bonding in Liquid Methanol. ResearchGate. [Link]

  • Giesbrecht, P. K., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. [Link]

  • Wang, Y., et al. (2024). The cocrystal of 2,2′-(hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile)– methanol (2/3). ResearchGate. [Link]

  • Evangelisti, L., & Caminati, W. (2021). Bifunctional Hydrogen Bonding of Imidazole with Water Explored by Rotational Spectroscopy and DFT Calculations. ResearchGate. [Link]

  • Tautermann, C. S., et al. (2011). Density functional study of hydrogen bond formation between methanol and organic molecules containing Cl, F, NH2, OH, and COOH functional groups. Journal of Chemical Theory and Computation. [Link]

Sources

Biological Activity Potential of (4,5-Dichloro-1H-imidazol-2-yl)methanol Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics often relies on the functionalization of privileged scaffolds. (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) has emerged as a critical building block in the synthesis of highly potent biologically active compounds. While the bare scaffold exhibits limited direct pharmacological action, its unique structural features—an electron-withdrawing dichloro-imidazole core coupled with a versatile C2-methanol handle—enable the generation of advanced metallodrugs and organic therapeutics. This whitepaper explores the structural rationale, primary biological applications, and validated experimental methodologies associated with this scaffold, providing a comprehensive resource for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The pharmacological value of the this compound scaffold is dictated by two primary structural domains, each serving a distinct mechanistic purpose in drug design:

  • The 4,5-Dichloro-Imidazole Core : Halogen substitution on the imidazole ring profoundly alters its electronic and physicochemical properties. The highly electronegative chlorine atoms at the C4 and C5 positions lower the pKa of the imidazole nitrogens, enhancing metabolic stability against oxidative degradation. Furthermore, the dichloro substitution significantly increases the lipophilicity of the scaffold, which is a key determinant for cellular membrane permeability and intracellular drug accumulation[1].

  • The C2-Methanol Handle : The primary alcohol (-CH₂OH) serves as a chemoselective functionalization site. It can be cleanly oxidized to a carbaldehyde for multi-component organic synthesis[2], or the adjacent imidazole nitrogens can be alkylated to generate imidazolium salts—the direct precursors for N-heterocyclic carbene (NHC) metal complexes[3].

ScaffoldPathways Scaffold (4,5-Dichloro-1H-imidazol- 2-yl)methanol Oxidation Oxidation (IBX) Scaffold->Oxidation -CH2OH to -CHO Alkylation N-Alkylation (Alkyl Halides) Scaffold->Alkylation N-substitution Aldehyde 4,5-Dichloro-1H-imidazole- 2-carbaldehyde Oxidation->Aldehyde Carbene Imidazolium Salt (NHC Precursor) Alkylation->Carbene AntiTB Antitubercular Agents (Dihydropyridines) Aldehyde->AntiTB Multi-component condensation AntiCancer Ag(I)/Au(I) Bis-NHC Anticancer Complexes Carbene->AntiCancer Metalation (Ag2O / AuCl(SMe2))

Figure 1: Divergent synthetic pathways of the this compound scaffold.

Primary Biological Applications

Overcoming Cisplatin Resistance via Metallodrugs

The most significant biological application of the this compound scaffold lies in its conversion into Silver(I) and Gold(I) N-heterocyclic carbene (NHC) complexes . Platinum-based drugs (like Cisplatin) often fail due to acquired resistance mechanisms, such as enhanced DNA repair and drug efflux.

Derivatives of the dichloro-imidazole scaffold bypass these resistance mechanisms entirely. By quaternizing the imidazole nitrogens and coordinating the resulting carbene to Au(I) or Ag(I), researchers have developed complexes that exhibit potent cytotoxicity against cisplatin-resistant ovarian (A2780/cis), breast (MB157), and cervical (HeLa) cancer cell lines[4],[5],[3].

Mechanism of Action: Unlike Cisplatin, which targets nuclear DNA, these Au(I)-NHC complexes selectively target Thioredoxin reductase (TrxR) in the cytosol and mitochondria. The Au(I) center binds with high affinity to the selenocysteine residue in the active site of TrxR. This inhibition cripples the cell's ability to scavenge Reactive Oxygen Species (ROS). The resulting oxidative stress triggers mitochondrial membrane depolarization, the release of cytochrome c, and subsequent apoptosis[3].

MOA Drug Au(I)-NHC Complex (Dichloro-imidazole derived) Target Thioredoxin Reductase (TrxR) Selenocysteine Active Site Drug->Target High affinity binding Inhibition Enzyme Inhibition (Loss of ROS Scavenging) Target->Inhibition ROS Intracellular ROS Accumulation Inhibition->ROS Redox imbalance Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative stress Apoptosis Apoptosis in Cisplatin-Resistant Cancer Cells Mito->Apoptosis Cytochrome c release

Figure 2: Mechanism of action for scaffold-derived Au(I)-NHC complexes targeting TrxR.

Antitubercular and Antimicrobial Therapeutics

Beyond oncology, the scaffold is highly valued in infectious disease research. By oxidizing the C2-methanol group to an aldehyde, the scaffold can be integrated into dihydropyridine-3,5-dicarboxamides via Hantzsch-type condensations. These N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have demonstrated exceptional antitubercular activity against Mycobacterium tuberculosis, serving as a viable alternative to standard therapies like rifampicin[6].

Quantitative Data: Comparative Efficacy

The following table synthesizes the in vitro cytotoxic efficacy of scaffold-derived metallodrugs compared to the clinical standard, Cisplatin, highlighting the scaffold's ability to break drug resistance[5],[3].

Compound ClassCell LinePrimary TargetIC₅₀ Range (μM)Resistance Profile
Cisplatin (Reference)A2780 (Ovarian)DNA Crosslinking1.0 - 2.5Sensitive
Cisplatin (Reference)A2780/cisDNA Crosslinking> 15.0Highly Resistant
Bis-NHC-Au(I) (Scaffold-derived)A2780TrxR / Mitochondria0.5 - 2.0Sensitive
Bis-NHC-Au(I) (Scaffold-derived)A2780/cisTrxR / Mitochondria0.8 - 2.5Overcomes Resistance
Ag(I)-NHC (Scaffold-derived)A549 (Lung)Mitochondria~ 1.77Highly Active

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind reagent selection and include built-in self-validation parameters.

Protocol A: Chemoselective Oxidation of the Scaffold

Objective: Convert the C2-methanol handle to a carbaldehyde for downstream multicomponent condensation, avoiding over-oxidation. Causality & Reagent Selection: 2-Iodoxybenzoic acid (IBX) is selected over harsher oxidants (e.g., Jones reagent) because it provides strict chemoselectivity, oxidizing the primary alcohol to an aldehyde without disrupting the sensitive, electron-rich nitrogen atoms of the imidazole ring[2].

Step-by-Step Methodology:

  • Preparation: Suspend 4.5 mmol of this compound in 45 mL of anhydrous CH₂Cl₂.

  • Oxidation: Add 1.2 equivalents of IBX-OTs·H₂O to the suspension under continuous stirring at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The reaction is deemed complete when the lower-Rf starting material spot completely disappears (typically requiring ~1 hour)[2].

  • Isolation: Filter the suspension through a short silica gel pad using CH₂Cl₂ as the eluent to remove the insoluble reduced iodine byproducts.

  • Validation: Confirm the product (4,5-dichloro-1H-imidazole-2-carbaldehyde) via ¹H-NMR. Validation is achieved by the appearance of a distinct aldehyde proton singlet at ~9.8 ppm and the disappearance of the methylene protons at ~4.5 ppm.

Protocol B: Evaluation of Cisplatin-Resistance Reversal (MTT Assay)

Objective: Quantify the cytotoxic efficacy of scaffold-derived Au(I)-NHC complexes against platinum-resistant cell lines. Causality & Assay Selection: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because Au(I)-NHC complexes induce apoptosis via mitochondrial membrane depolarization, this assay provides a direct phenotypic readout of the drug's primary mechanism of action[4],[5].

Step-by-Step Methodology:

  • Cell Culture: Seed A2780 (sensitive) and A2780/cis (resistant) human ovarian cancer cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with a concentration gradient (0.1 μM to 50 μM) of the Au(I)-NHC complex, using Cisplatin as a comparative control. Include a vehicle control (0.1% DMSO) to establish baseline viability.

  • Incubation: Incubate for 72 hours. Rationale: This duration is required to allow sufficient time for TrxR inhibition to cascade into ROS accumulation and subsequent apoptosis[5].

  • Readout: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals using 100 μL of SDS in dilute HCl[4].

  • Self-Validation (Data Integrity): Measure absorbance at 570 nm. The assay is considered valid only if the vehicle control shows >95% viability and the Cisplatin control yields an IC₅₀ > 15 μM in the A2780/cis line (confirming the resistance phenotype). Calculate the experimental IC₅₀ using non-linear regression analysis.

References

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole Source: National Institutes of Health (NIH) / PMC URL:4

  • A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles Source: Benchchem URL:1

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review Source: Arabian Journal of Chemistry URL:5

  • Structure–Activity Relationships of Silver(I)- and Gold(I)–NHC Complexes Reveal Distinctly Different Responses of Cisplatin-Resistant Ovarian Cancer to Bis-NHC–Gold(I) Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides Source: ResearchGate URL:6

  • Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Source: Semantic Scholar URL:2

Sources

Methodological & Application

Synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a procedure, but also the underlying scientific rationale for each step.

Introduction

Imidazole and its derivatives are of immense interest in pharmaceutical research due to their wide range of biological activities. The introduction of halogen atoms, such as chlorine, into the imidazole ring can significantly modulate the compound's physicochemical properties and biological efficacy. The target molecule, this compound, features a dichlorinated imidazole core with a hydroxymethyl group at the 2-position, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.

This guide outlines a robust three-step synthetic route starting from readily available imidazole. The synthesis involves the selective dichlorination of the imidazole ring at the 4 and 5 positions, followed by formylation at the 2-position, and subsequent reduction to the desired alcohol.

Overall Synthetic Pathway

The synthesis of this compound from imidazole is achieved through a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Imidazole Imidazole Dichloroimidazole 4,5-Dichloro-1H-imidazole Imidazole->Dichloroimidazole Step 1: Dichlorination Dichloroformylimidazole 4,5-Dichloro-1H-imidazole-2-carbaldehyde Dichloroimidazole->Dichloroformylimidazole Step 2: Formylation FinalProduct This compound Dichloroformylimidazole->FinalProduct Step 3: Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling hazardous reagents such as sulfuryl chloride and n-butyllithium.

Step 1: Synthesis of 4,5-Dichloro-1H-imidazole

This initial step involves the selective dichlorination of the imidazole ring at the 4 and 5 positions. While various chlorinating agents can be employed, this protocol utilizes sulfuryl chloride for its effectiveness.

Reaction Scheme:

Imidazole + 2 SO₂Cl₂ → 4,5-Dichloro-1H-imidazole + 2 SO₂ + 2 HCl

Materials and Reagents:
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Imidazole68.0810.0 g0.147
Acetonitrile (anhydrous)41.05200 mL-
Sulfuryl chloride (SO₂Cl₂)134.9743.6 g (26.4 mL)0.323
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous Na₂SO₄-As needed-
Diethyl ether-For extraction-
Experimental Procedure:
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas), dissolve imidazole (10.0 g, 0.147 mol) in anhydrous acetonitrile (200 mL).

  • Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (26.4 mL, 0.323 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80-82 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to 200 mL of ice-cold water. Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from water to afford 4,5-dichloro-1H-imidazole as a white to off-white crystalline solid.

Expected Yield and Characterization:
  • Yield: 14-16 g (70-80%)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (br s, 1H, NH), 7.8 (s, 1H, C2-H).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 135.0 (C2), 117.5 (C4/C5).

Step 2: Synthesis of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

This step introduces a formyl group at the C2 position of the dichlorinated imidazole via a lithiation reaction followed by quenching with N,N-dimethylformamide (DMF). This method is preferred over the Vilsmeier-Haack reaction due to the electron-withdrawing nature of the chlorine substituents.[2][3]

Reaction Scheme:

4,5-Dichloro-1H-imidazole + n-BuLi → 2-Lithio-4,5-dichloro-1H-imidazole → (after quenching with DMF and workup) → 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Materials and Reagents:
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4,5-Dichloro-1H-imidazole136.9710.0 g0.073
Anhydrous Tetrahydrofuran (THF)72.11250 mL-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0632.1 mL0.080
N,N-Dimethylformamide (DMF) (anhydrous)73.096.4 mL0.080
Saturated aq. NH₄Cl-As needed-
Ethyl acetate-For extraction-
Anhydrous MgSO₄-As needed-
Experimental Procedure:
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4,5-dichloro-1H-imidazole (10.0 g, 0.073 mol) in anhydrous THF (250 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (32.1 mL of a 2.5 M solution in hexanes, 0.080 mol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (6.4 mL, 0.080 mol) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield 4,5-dichloro-1H-imidazole-2-carbaldehyde as a solid.

Expected Yield and Characterization:
  • Yield: 8-10 g (65-75%)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5 (br s, 1H, NH), 9.8 (s, 1H, CHO).

  • ¹³C NMR (100 MHz, CDCl₃): δ 185.0 (CHO), 145.0 (C2), 125.0 (C4), 120.0 (C5).

Step 3: Synthesis of this compound

The final step involves the reduction of the formyl group to a hydroxymethyl group using the mild reducing agent sodium borohydride.[4][5]

Reaction Scheme:

4,5-Dichloro-1H-imidazole-2-carbaldehyde + NaBH₄ → this compound

Materials and Reagents:
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4,5-Dichloro-1H-imidazole-2-carbaldehyde164.985.0 g0.030
Methanol32.04100 mL-
Sodium borohydride (NaBH₄)37.831.7 g0.045
Deionized water-As needed-
Dichloromethane-For extraction-
Anhydrous Na₂SO₄-As needed-
Experimental Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde (5.0 g, 0.030 mol) in methanol (100 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.7 g, 0.045 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: Carefully add deionized water (50 mL) to quench the excess sodium borohydride. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain this compound as a crystalline solid.

Expected Yield and Characterization:
  • Yield: 4.0-4.5 g (80-90%)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, NH), 5.5 (t, 1H, OH), 4.5 (d, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 150.0 (C2), 120.0 (C4), 115.0 (C5), 55.0 (CH₂OH).

Summary of Synthetic Data

StepProductStarting MaterialKey ReagentsSolventTemp.TimeYield (%)
14,5-Dichloro-1H-imidazoleImidazoleSO₂Cl₂AcetonitrileReflux4 h70-80
24,5-Dichloro-1H-imidazole-2-carbaldehyde4,5-Dichloro-1H-imidazolen-BuLi, DMFTHF-78 °C to RT3 h65-75
3This compound4,5-Dichloro-1H-imidazole-2-carbaldehydeNaBH₄Methanol0 °C to RT2 h80-90

Troubleshooting and Optimization

  • Step 1 (Dichlorination): Incomplete reaction may occur if the reaction time or temperature is insufficient. Ensure the reaction goes to completion by monitoring with TLC. Over-chlorination to trichloroimidazole can be minimized by controlling the stoichiometry of sulfuryl chloride.

  • Step 2 (Formylation): This reaction is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). The temperature during the addition of n-BuLi is critical and should be maintained at -78 °C to avoid side reactions.

  • Step 3 (Reduction): The addition of sodium borohydride should be done in portions to control the exothermic reaction.

Conclusion

This guide provides a reliable and detailed protocol for the multi-step synthesis of this compound from imidazole. By following these procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The provided characterization data for the intermediates and the final product will aid in the verification of the synthesized compounds.

References

  • Lutz, R. E., & DeLorenzo, M. R. (1948). Antimalarials. α-Alkyl- and α,α-dialkyl-amino-alcohols. Journal of the American Chemical Society, 70(5), 1748–1750. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][3]

  • Journal of Chemical Society of Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 44(5). Retrieved from [Link]

  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, 44(5), 832-840. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C-NMR for. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Spectroscopy Letters, 43(7-8), 536-540. [Link]

  • SpectraBase. (n.d.). 4,5-Dichloro-1-methyl-imidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link][4]

  • Claramunt, R. M., et al. (2005). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 365-376. [Link]

  • Rees, C. W., et al. (2007). The Reaction of 4,5-Dichloro-1,2,3-dithiazolium Chloride with Sulfimides: A New Synthesis of N-Aryl-1,2,3-dithiazolimines. Molecules, 12(7), 1436-1442. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link][5]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Retrieved from [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • MDPI. (2005, February 28). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ...
  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive formylation of amines with CO 2 using sodium borohydride: A catalyst-free route. Retrieved from [Link]

  • Google Patents. (n.d.). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ...
  • Google Patents. (n.d.). JP2966041B2 - Method for chlorination of imidazole ring.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US3997552A - Chlorinated imidazole derivatives and a process for preparing them.
  • AWS. (n.d.). Imidazolium-Based Ionic Liquids Catalyzed Formylation of Amines Using Carbon Dioxide and Phenylsilane at Room Temperature. Retrieved from [Link]

  • ResearchGate. (2022, January 25). (PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Hydroxymethylation of 4,5-Dichloroimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialized polymers. The strategic functionalization of the imidazole ring is paramount for modulating the physicochemical and biological properties of these molecules. Hydroxymethylation, the introduction of a -CH₂OH group, is a particularly valuable transformation. The resulting hydroxymethyl derivative serves as a versatile synthetic intermediate, enabling further structural elaboration through etherification, esterification, or conversion to a halomethyl group for subsequent nucleophilic substitution.

This guide provides a comprehensive protocol for the N-hydroxymethylation of 4,5-dichloroimidazole, yielding (4,5-dichloro-1H-imidazol-1-yl)methanol. While direct literature for this specific transformation is sparse, the protocol herein is built upon established principles of imidazole chemistry and reactions with formaldehyde. We will delve into the mechanistic underpinnings of the reaction, justify the selection of specific reagents and conditions, and present a detailed, adaptable protocol for researchers in drug development and chemical synthesis.

Reaction Principle: Electrophilic Attack on the Imidazole Nitrogen

The hydroxymethylation of an imidazole proceeds via the nucleophilic attack of one of the ring's nitrogen atoms on the electrophilic carbon of formaldehyde. The reaction is typically conducted under basic or neutral conditions.

The mechanism unfolds as follows:

  • Activation of Formaldehyde: In an aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methanediol.

  • Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the 4,5-dichloroimidazole ring attacks the partially positive carbon atom of formaldehyde. The electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of the imidazole nitrogens, making the reaction potentially more challenging than with unsubstituted imidazole. This necessitates carefully optimized conditions.

  • Proton Transfer: A proton transfer step results in the formation of the neutral hydroxymethylated product.

The reaction is generally reversible, and an excess of formaldehyde is often employed to drive the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Researchers may need to optimize parameters based on their specific experimental setup and desired outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
4,5-Dichloroimidazole≥98%Sigma-AldrichSee Safety Data Sheet before use[1].
Formaldehyde Solution37% in H₂OFisher ScientificStabilized with 10-15% methanol.
Potassium Carbonate (K₂CO₃)AnhydrousMilliporeSigmaMild base to facilitate the reaction.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Dichloromethane (DCM)ACS GradeVWRFor extraction and chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Deionized Water
Standard GlasswareRound-bottom flask, condenser, separatory funnel, etc.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloroimidazole (5.0 g, 36.5 mmol, 1.0 equiv.).

    • Add deionized water (20 mL) and potassium carbonate (1.0 g, 7.2 mmol, 0.2 equiv.). The base is added to gently deprotonate a portion of the imidazole, increasing its nucleophilicity without causing significant side reactions.

  • Addition of Formaldehyde:

    • While stirring the suspension at room temperature, add a 37% aqueous formaldehyde solution (5.9 mL, 73.0 mmol, 2.0 equiv.) dropwise over 10 minutes. An excess of formaldehyde is used to favor product formation. The reaction of imidazoles with formaldehyde is a known method for producing hydroxymethyl derivatives[2].

  • Reaction Conditions:

    • Heat the reaction mixture to 60-65 °C using an oil bath.

    • Maintain stirring at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v).

  • Workup and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL). The use of an organic solvent like ethyl acetate is a standard procedure for extracting such products from an aqueous reaction mixture[3][4].

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure (4,5-dichloro-1H-imidazol-1-yl)methanol.

Characterization

The identity and purity of the synthesized (4,5-dichloro-1H-imidazol-1-yl)methanol can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the C2-H proton of the imidazole ring, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH). The spectrum for the related N-methylated compound, 4,5-dichloro-1-methylimidazole, shows a singlet for the C2-H proton around 7.5-8.0 ppm and the N-CH₃ protons around 3.5-4.0 ppm[3]. The -CH₂- protons in the target molecule would likely appear in a similar region to the N-methyl group.

  • ¹³C NMR Spectroscopy: The spectrum should show distinct signals for the three imidazole ring carbons and the carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₄H₄Cl₂N₂O, MW: 167.00 g/mol ).

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

Visualizing the Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Hydroxymethylation_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Charge Reactor 4,5-Dichloroimidazole K₂CO₃, Water add_formaldehyde 2. Add Formaldehyde (37% aq.) dropwise at RT reagents->add_formaldehyde Stirring react 3. Heat & Stir 60-65 °C, 4-6h Monitor by TLC add_formaldehyde->react cool 4. Cool to RT react->cool extract 5. Extract with Ethyl Acetate cool->extract dry 6. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Column Chromatography (Silica Gel) concentrate->purify product Pure Product (4,5-dichloro-1H-imidazol- 1-yl)methanol purify->product

Sources

Application Note: (4,5-Dichloro-1H-imidazol-2-yl)methanol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) has emerged as a critical building block in modern medicinal chemistry and materials science. Structurally, it features a highly functionalized imidazole ring where the C4 and C5 positions are substituted with electron-withdrawing chlorine atoms, and the C2 position bears a reactive hydroxymethyl group. This unique topology allows it to serve as a divergent intermediate for synthesizing a wide array of bioactive molecules, including 1[1], 2[2], and 3[3].

Mechanistic Rationale in Drug Design (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is rarely arbitrary. The integration of the 4,5-dichloroimidazole moiety into a drug candidate is driven by two primary mechanistic causalities:

  • pKa Modulation and Lipophilicity: The strong inductive electron-withdrawing (-I) effect of the two chlorine atoms significantly lowers the pKa of the pyrrole-type N-H on the imidazole ring. This modification enhances the molecule's overall lipophilicity (LogP), improving cellular membrane permeability. Furthermore, it alters the hydrogen-bond donor/acceptor dynamics, allowing the imidazole ring to form tighter, more stable interactions within hydrophobic binding pockets, such as the active site of viral proteases[1].

  • Electrophilic Activation: To utilize this intermediate, the C2-hydroxymethyl group is typically oxidized to an aldehyde (4,5-dichloro-1H-imidazole-2-carbaldehyde). The electron-deficient nature of the dichloro-substituted ring increases the electrophilicity of the resulting carbonyl carbon, making it a highly reactive hub for multi-component condensation reactions (e.g., Hantzsch reactions)[2].

Synthetic Workflows & Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to prevent downstream failures.

Protocol A: Controlled Oxidation to 4,5-Dichloro-1H-imidazole-2-carbaldehyde

Causality for Reagent Selection: The primary alcohol is highly susceptible to over-oxidation to a carboxylic acid. Traditional oxidants like Dess-Martin Periodinane (DMP) or standard 2-Iodoxybenzoic acid (IBX) often suffer from sluggish kinetics or poor solubility. We utilize4[4]. The tosylate leaving group drastically enhances the electrophilicity of the hypervalent iodine(V) center, allowing rapid, room-temperature oxidation while strictly arresting the reaction at the aldehyde stage[3][5].

Step-by-Step Methodology:

  • Preparation: Suspend this compound (0.752 g, 4.5 mmol) in anhydrous CH₂Cl₂ (45 mL) under an inert argon atmosphere at room temperature.

  • Oxidation: Add IBX-OTs·H₂O (2.441 g, 1.2 equiv) in a single portion with vigorous magnetic stirring.

  • Validation Checkpoint 1 (In-Process): At t = 45 min, withdraw a 50 µL aliquot, dilute in 1 mL CH₂Cl₂, and analyze via TLC (Silica gel 60 F254, Hexane/EtOAc 3:1). The starting material (lower Rf) must be completely consumed, replaced by a distinct, UV-active aldehyde spot (higher Rf).

  • Isolation: Once full conversion is confirmed (typically 1 h), filter the crude reaction mixture directly through a short pad of silica gel, eluting with pure dichloromethane to remove the reduced iodine byproducts.

  • Validation Checkpoint 2 (Post-Reaction): Concentrate the filtrate in vacuo. Perform GC-MS analysis. The presence of the molecular ion peak corresponding to the aldehyde (m/z ~164 for ³⁵Cl isotope) without higher mass carboxylic acid peaks confirms successful transformation.

Protocol B: Multi-Component Hantzsch Condensation for Acridinediones

Causality for Reagent Selection: The synthesized aldehyde is reacted with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and a primary amine. The steric bulk of the dimedone methyl groups forces the resulting 1,4-dihydropyridine core into a specific boat conformation, which is an absolute structural requirement for optimal calcium channel antagonism[2].

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 equiv), dimedone (2.0 equiv), and ammonium acetate (1.5 equiv) in a refluxing mixture of water and ethanol (1:1 v/v).

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC. The thermodynamic driving force of the reaction is the precipitation of the highly hydrophobic acridinedione product from the aqueous-organic solvent.

  • Purification: Filter the hot suspension, wash the precipitate with cold water, and recrystallize from hot ethanol.

  • Validation Checkpoint 2 (Post-Reaction): Confirm structural integrity via ¹H-NMR. The disappearance of the characteristic highly deshielded aldehyde proton (~9.5–10.0 ppm) and the appearance of the dihydropyridine N-H proton validate the cyclization.

Quantitative Data: Oxidation Efficiency Comparison

The selection of the hypervalent iodine reagent drastically impacts workflow efficiency. The table below summarizes comparative kinetic and yield data for the oxidation of complex heterocyclic alcohols to aldehydes.

OxidantSolvent SystemTemperatureReaction TimeConversion (%)Selectivity Profile
Standard IBX DMSO / CH₂Cl₂80 °C (Reflux)4–6 h~70–80%Moderate (Risk of over-oxidation)
DMP CH₂Cl₂Room Temp2–3 h~85%High
IBX-OTs·H₂O CH₂Cl₂Room Temp1 h >99% Excellent (Arrests at Aldehyde)

Data synthesized from comparative hypervalent iodine(V) reactivity studies 4, 5.

Divergent Synthetic Pathways (Visualization)

The true value of this compound lies in its divergence. The diagram below maps its transformation into various high-value pharmaceutical and material targets.

G Methanol This compound [Starting Intermediate] Aldehyde 4,5-Dichloro-1H-imidazole-2-carbaldehyde [Electrophilic Hub] Methanol->Aldehyde IBX-OTs, CH2Cl2 RT, 1h Acid 4,5-Dichloro-1H-imidazole-2-carboxylic acid [Coupling Partner] Methanol->Acid Strong Oxidation (e.g., KMnO4) DHP Acridinediones & 1,4-Dihydropyridines (Calcium Channel Antagonists) Aldehyde->DHP Hantzsch Condensation (Dimedone, Amine) Nitroxides Imidazolyl Nitronyl Nitroxides (Magnetic/Spin Probes) Aldehyde->Nitroxides BHA Condensation & Oxidation Antivirals Peptidomimetic Amides (SARS-CoV-2 Inhibitors) Acid->Antivirals Amide Coupling (HATU/EDC)

Figure 1: Divergent synthetic pathways of this compound in drug discovery.

References

  • Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. Semantic Scholar.3

  • US11351149B2 - Nitrile-containing antiviral compounds. Google Patents.1

  • Design, Synthesis, QSAR and Molecular Docking of some Substituted Acridinedione Derivatives as Calcium Channel Antagonist. AJSP.2

  • 2-Iodoxybenzoic Acid Tosylates: the Alternative to Dess–Martin Periodinane Oxidizing Reagents. Experts@Minnesota.4

  • 2-Iodoxybenzoic acid ditriflate: the most powerful hypervalent iodine(V) oxidant. The Royal Society of Chemistry.5

Sources

Application Note: Protocol for the Oxidation of (4,5-Dichloro-1H-imidazol-2-yl)methanol to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a critical building block for synthesizing antitubercular agents, dihydropyridine calcium channel blockers, and ferromagnetically coupled nitronyl nitroxide radicals. However, the selective oxidation of its primary alcohol to 4,5-dichloro-1H-imidazole-2-carboxaldehyde presents unique chemoselectivity and reactivity hurdles.

The Challenge: The unprotected basic nitrogen (NH) of the imidazole ring coordinates strongly with transition metals (such as Cr in PCC or Se in SeO₂), leading to stable complexation rather than oxidation. Furthermore, the dual electron-withdrawing chloro substituents deactivate the ring, altering the electronic environment of the adjacent carbinol and rendering standard oxidants sluggish or entirely [1].

The Solution: To overcome the deactivation and coordination issues of the unprotected imidazole, hypervalent iodine reagents are required. Specifically, is the reagent of choice[1]. The introduction of the strongly electron-withdrawing tosylate group significantly enhances the electrophilicity of the iodine(V) center compared to standard IBX or Dess-Martin Periodinane (DMP). This heightened reactivity facilitates rapid ligand exchange with the primary alcohol and subsequent elimination to the aldehyde at room temperature, bypassing the basicity of the imidazole nitrogen[1].

(Note: If the imidazole NH is protected—such as in 4,5-dichloro-2-hydroxymethyl-1-methyl-imidazole—standard MnO₂ oxidation proceeds smoothly in dichloromethane over 12 hours to yield the corresponding [2].)

Comparative Oxidation Data

The table below summarizes the causality behind oxidant selection and the quantitative outcomes for this specific scaffold.

SubstrateOxidantConditionsYieldMechanistic Outcome
This compoundPyridinium Chlorochromate (PCC)RTIneffectiveTransition metal coordination with unprotected NH[1]
This compoundSelenium Dioxide (SeO₂)RefluxIneffectiveSluggish kinetics due to electron-withdrawing Cl groups[1]
This compound IBX-OTs CH₂Cl₂, RT, 1 h ~70% Rapid ligand exchange via hypervalent iodine(V) [1]
4,5-Dichloro-2-hydroxymethyl-1-methyl-imidazoleManganese Dioxide (MnO₂)CH₂Cl₂, RT, 12 h70%Successful oxidation due to protected NH (N-methyl)[2]

Workflow & Mechanistic Diagram

OxidationWorkflow A This compound [Starting Material] B Standard Oxidants (e.g., PCC, SeO2) A->B C Hypervalent Iodine (IBX-OTs, 1.2 eq) A->C D Ineffective / Complex Mixtures (Due to unprotected NH & electronic effects) B->D E Rapid & Clean Oxidation (1 h, RT, CH2Cl2) C->E F 4,5-Dichloro-1H-imidazole-2-carboxaldehyde [Target Product, ~70% Yield] E->F G Immediate Downstream Application (Due to limited stability) F->G

Workflow and oxidant selection for the synthesis of 4,5-dichloro-1H-imidazole-2-carboxaldehyde.

Experimental Protocols

Preparation of the Oxidant: IBX-OTs

Because IBX-OTs is a highly specialized hypervalent iodine reagent, it must be synthesized prior to the main oxidation step[1].

Reagents: 2-Iodoxybenzoic acid (IBX), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Acetic anhydride (Ac₂O), Diethyl ether (Et₂O).

Procedure:

  • To a reaction flask, add IBX (2.73 g, 9.75 mmol), p-TsOH·H₂O (5.55 g, 29.25 mmol, 3.0 equiv), and acetic anhydride (37.5 mL).

  • Stir the mixture at room temperature. A clear, colorless solution will form after 30–40 minutes, followed by the precipitation of a white microcrystalline solid.

  • Continue stirring for an additional 4 hours at room temperature to ensure complete precipitation.

  • Filter the precipitate and wash the filter cake with a 40 mL mixture of Et₂O and Ac₂O (20:1 ratio).

  • Dry the solid under high vacuum (0.01 mbar) at room temperature for 24 hours. Yield: ~4.01 g (91%) of IBX-OTs monohydrate as a white microcrystalline solid.

Oxidation to 4,5-Dichloro-1H-imidazole-2-carboxaldehyde

Reagents: this compound, IBX-OTs·H₂O, Dichloromethane (CH₂Cl₂).

Procedure:

  • Reaction Setup: Suspend this compound (0.752 g, 4.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Oxidant Addition: Add IBX-OTs·H₂O (2.441 g, 1.2 equiv) to the suspension in a single portion with vigorous stirring at room temperature[1].

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture for 1 hour. Monitor the reaction via Thin-Layer Chromatography (TLC) and GC-MS until full conversion of the starting material is observed. The enhanced electrophilicity of IBX-OTs ensures rapid conversion without over-oxidation to the carboxylic acid.

  • Workup & Isolation: Filter the reaction mixture directly through a short silica gel column to remove the reduced iodine byproducts and unreacted oxidant. Elute with dichloromethane[1].

  • Concentration: Evaporate the solvent under reduced pressure to yield the analytically pure 4,5-dichloro-1H-imidazole-2-carboxaldehyde. Yield: ~70%.

Critical Handling Note: Product Stability

Validation & Storage: 4,5-Dichloro-1H-imidazole-2-carboxaldehyde exhibits limited stability at room temperature[1]. It is strongly recommended to use the isolated aldehyde immediately in downstream applications, such as condensation with 2,3-bis(hydroxyamino)-2,3-dimethylbutane (BHA) for nitroxide radical synthesis or with N-aryl acetoacetamides for dihydropyridine assembly. Do not store the aldehyde for extended periods.

References

  • Title: Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Source: Crystals (MDPI) URL: [Link]

  • Title: Synthesis, QSAR and calcium channel antagonist activity of new 1,4-dihydropyridine derivatives containing 1-methyl-4,5-dichloroimidazolyl substituents Source: Archiv der Pharmazie (Wiley) URL: [Link]

Sources

Protecting Group Strategies for the Synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance of a Privileged Scaffold

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a critical building block in medicinal chemistry. The imidazole core is a "privileged scaffold," appearing in numerous natural products and synthetic drugs due to its ability to interact with a wide range of biological targets.[1][2][3] The dichloro-substitution pattern, in particular, offers a handle for further functionalization through nucleophilic substitution or cross-coupling reactions, making this molecule a versatile starting material for the synthesis of novel therapeutic agents.[1][4]

However, the synthesis of this compound is not without its challenges. The imidazole ring contains two nitrogen atoms, one of which is nucleophilic, and a reactive C-2 position.[5][6] Furthermore, the primary alcohol at the 2-position is susceptible to oxidation and other unwanted side reactions. To achieve a successful synthesis with high yield and purity, a carefully considered protecting group strategy is paramount. This application note provides a detailed guide to the selection and implementation of protecting groups for the synthesis of this valuable intermediate.

Understanding the Need for Protection: Key Reactive Sites

The structure of this compound presents two primary sites that often require protection to ensure selective transformations at other parts of the molecule:

  • The Imidazole Nitrogen (N-1): The NH proton of the imidazole ring is acidic and the nitrogen is nucleophilic.[5] In the presence of bases or organometallic reagents, deprotonation can occur, leading to undesired side reactions. Protection of this nitrogen is often the first and most critical step in a multi-step synthesis.

  • The Hydroxyl Group (-OH): The primary alcohol is a nucleophile and can undergo acylation, alkylation, or oxidation under various reaction conditions.[7] Protecting the hydroxyl group is essential when performing reactions that are incompatible with a free alcohol.

Strategic Selection of Protecting Groups: A Comparative Analysis

The choice of protecting groups is dictated by the overall synthetic strategy, including the reaction conditions of subsequent steps and the desired deprotection method.[5][8] An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of the subsequent steps, and readily removed in high yield without affecting other functional groups (orthogonality).[9]

Protecting the Imidazole Nitrogen

Several protecting groups are commonly employed for the imidazole nitrogen. The selection depends on the required stability and the desired cleavage conditions.

Protecting GroupIntroduction ReagentsStabilityCleavage ConditionsKey Advantages & Considerations
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O), Et₃N, MeOHStable to a wide range of non-acidic conditions.[5]Strong acids (e.g., HCl, TFA), or specific basic or thermolytic conditions.[5][10]Robust and widely used. Removal can be harsh for sensitive substrates.[5]
Trityl (Triphenylmethyl) Trityl chloride (TrCl), Et₃N, DMFSensitive to acidic conditions.[5]Mild acidic conditions (e.g., formic acid, dilute HCl).[5]Easily cleaved under mild conditions, ideal for acid-sensitive molecules. Bulky, which can provide steric hindrance.[5]
SEM (2-(Trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, DMFStable to a wide range of conditions, including many nucleophiles and bases.Fluoride sources (e.g., TBAF) or strong acid.Offers orthogonal deprotection possibilities with other silyl or acid-labile groups.
EE (1-Ethoxyethyl) Ethyl vinyl ether, catalytic acid (e.g., p-TsOH)Stable to basic and nucleophilic conditions.Mild acidic conditions (e.g., dilute aqueous acid).[11]Easy to introduce and remove under mild conditions.[11]
Protecting the Hydroxyl Group

Silyl ethers are the most common and versatile protecting groups for alcohols due to their ease of formation and cleavage.[7]

Protecting GroupIntroduction ReagentsStability (Relative)Cleavage ConditionsKey Advantages & Considerations
TMS (Trimethylsilyl) TMSCl, Imidazole, DMFLabileMild acid or base (e.g., K₂CO₃/MeOH).[12]Easily removed, often used for temporary protection.
TES (Triethylsilyl) TESCl, Imidazole, DMFMore stable than TMSAcidic conditions or fluoride sources.Good balance of stability and ease of removal.
TBS/TBDMS (tert-Butyldimethylsilyl) TBSCl, Imidazole, DMFRobustFluoride sources (e.g., TBAF), strong acid.[12]Very common due to its high stability towards a wide range of reaction conditions.[7]
TIPS (Triisopropylsilyl) TIPSCl, Imidazole, DMFVery stableFluoride sources, often requiring harsher conditions than for TBS.Used when very high stability is required due to its steric bulk.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound, employing a common and robust protecting group strategy.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the imidazole nitrogen using the tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add triethylamine (1.1 eq).[13]

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.[13]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: O-TBS Protection of N-Boc-(4,5-dichloro-1H-imidazol-2-yl)methanol

This protocol details the protection of the primary alcohol with the tert-butyldimethylsilyl (TBS) group.

Materials:

  • N-Boc-(4,5-dichloro-1H-imidazol-2-yl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(4,5-dichloro-1H-imidazol-2-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon).[9]

  • Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.[9]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[9]

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ to remove DMF and excess imidazole.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the fully protected this compound.

Protocol 3: Selective Deprotection Strategies

The order of deprotection is crucial and depends on the desired final product and the stability of the protecting groups.

Selective O-TBS Deprotection:

Materials:

  • Fully protected this compound

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the fully protected imidazole (1.0 eq) in THF.

  • Add TBAF (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the N-Boc protected this compound.

Selective N-Boc Deprotection:

Materials:

  • N-Boc protected this compound

  • Hydrochloric acid (HCl) (e.g., 4 M in dioxane) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected imidazole in DCM or dioxane.

  • Add an excess of HCl in dioxane or TFA at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., EtOAc).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualization of the Synthetic Strategy

The following diagrams illustrate the logical workflow of the protection and deprotection strategies.

Protection_Strategy Start This compound N_Protected N-Boc Protected Intermediate Start->N_Protected Boc₂O, Et₃N Fully_Protected N-Boc, O-TBS Protected Intermediate N_Protected->Fully_Protected TBSCl, Imidazole O_Deprotected N-Boc Protected Intermediate Fully_Protected->O_Deprotected TBAF N_Deprotected O-TBS Protected Intermediate Fully_Protected->N_Deprotected HCl or TFA Final_Product This compound O_Deprotected->Final_Product HCl or TFA N_Deprotected->Final_Product TBAF

Caption: General workflow for the protection and deprotection of this compound.

Orthogonal_Deprotection Fully Protected N-Boc, O-TBS Protected Imidazole N-Boc Protected N-Boc Protected Fully Protected->N-Boc Protected TBAF (O-deprotection) O-TBS Protected O-TBS Protected Fully Protected->O-TBS Protected Acid (N-deprotection) Final Product Final Product N-Boc Protected->Final Product Acid (N-deprotection) O-TBS Protected->Final Product TBAF (O-deprotection)

Sources

Application Note & Protocols for the Scalable Preparation of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its dichlorinated imidazole core and primary alcohol functionality offer versatile handles for further synthetic elaboration. However, the development of a robust, safe, and scalable synthesis is crucial for its practical application in research and drug development. This guide provides a comprehensive overview of a proposed two-step synthetic pathway, designed for scalability and efficiency. We detail the rationale behind strategic choices, provide step-by-step protocols for the synthesis of the key aldehyde intermediate and its subsequent reduction, and discuss critical parameters for process optimization and safety.

Strategic Approach to Scalable Synthesis

A successful scalable synthesis prioritizes high-yield reactions, readily available starting materials, straightforward purification methods, and a strong safety profile. A retrosynthetic analysis of the target molecule, this compound, points to a logical disconnection at the carbinol carbon.

The most direct and industrially favored approach is the reduction of a carbonyl precursor, specifically the corresponding aldehyde, 4,5-Dichloro-1H-imidazole-2-carbaldehyde. This strategy is advantageous because:

  • High-Yielding Reduction: The reduction of aldehydes to primary alcohols is typically a high-yielding and clean transformation with minimal byproducts.[1]

  • Intermediate Availability: The key intermediate, 4,5-Dichloro-1H-imidazole-2-carbaldehyde, is commercially available, providing a direct entry point for the final reduction step.[2]

  • Process Simplicity: This two-step conceptual pathway (synthesis of aldehyde followed by reduction) avoids more complex multi-component reactions which can be challenging to optimize for scale-up.[3][4]

Below is a diagram illustrating the proposed scalable synthetic workflow.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Final Product Synthesis Start 4,5-Dichloro-1H-imidazole Formylation Formylation Reaction (e.g., Vilsmeier-Haack) Intermediate 4,5-Dichloro-1H-imidazole-2-carbaldehyde Reduction Selective Aldehyde Reduction (e.g., with NaBH4) Intermediate->Reduction FinalProduct This compound

Caption: Proposed two-part synthetic workflow for scalable preparation.

Synthesis of Key Intermediate: 4,5-Dichloro-1H-imidazole-2-carbaldehyde

While this intermediate is commercially available, its synthesis may be required for large-scale campaigns to ensure supply chain control and cost-effectiveness. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like imidazoles.

Mechanism & Rationale: The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich imidazole ring at the C2 position, followed by hydrolysis during workup to yield the aldehyde. This method is generally scalable and utilizes common industrial reagents.

Protocol 1: Vilsmeier-Haack Formylation of 4,5-Dichloro-1H-imidazole

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood by trained personnel. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.

Materials:

Reagent Molar Mass ( g/mol ) Quantity (10g scale) Moles Equivalents
4,5-Dichloro-1H-imidazole 136.97 10.0 g 0.073 1.0
Phosphorus Oxychloride (POCl₃) 153.33 16.8 g (10.2 mL) 0.110 1.5
N,N-Dimethylformamide (DMF) 73.09 24.1 g (25.5 mL) 0.330 4.5
Dichloromethane (DCM) 84.93 150 mL - -
Saturated Sodium Bicarbonate (aq) - ~300 mL - -
Water (Deionized) 18.02 ~200 mL - -
Brine - 50 mL - -

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | - |

Procedure:

  • Vilsmeier Reagent Formation: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylformamide (25.5 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (10.2 mL) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Addition of Imidazole: Cool the mixture back to 0 °C and add a solution of 4,5-Dichloro-1H-imidazole (10.0 g) in dichloromethane (150 mL) dropwise over 30 minutes.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 40 °C (reflux of DCM) and maintain for 4-6 hours.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes until consumption of the starting material is observed.

  • Hydrolysis (Workup): Cool the reaction mixture to 0 °C. Very slowly and carefully, quench the reaction by adding ~100 g of crushed ice, followed by the slow addition of 100 mL of cold water. Caution: This is a highly exothermic process.

  • Basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8-9. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Purification: Combine the organic layers, wash with water (100 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Expected Outcome: A white to light yellow solid with an expected yield of 75-85%.[2]

Scalable Reduction to this compound

The final step is the selective reduction of the aldehyde to the primary alcohol. The choice of reducing agent is critical for scalability, safety, and cost.

Rationale for Reducing Agent Selection:

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation at scale. It is relatively inexpensive, stable in air, and its reactions are typically conducted in protic solvents like methanol or ethanol. Its milder reactivity compared to other hydrides means it selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups. The workup is straightforward.

  • Lithium Aluminium Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is pyrophoric and reacts violently with water and protic solvents. Its use requires strictly anhydrous conditions and specialized handling, making it less desirable for large-scale production unless absolutely necessary.

G Title Choice of Reducing Agent for Scalability NaBH4 Sodium Borohydride (NaBH₄) N_Safety Good Safety Profile (Stable in air) LiAlH4 Lithium Aluminium Hydride (LiAlH₄) L_Safety Pyrophoric (Violent reaction with water) N_Solvent Protic Solvents OK (Methanol, Ethanol) N_Workup Simple Aqueous Quench N_Cost Cost-Effective L_Solvent Requires Anhydrous Solvents (Ether, THF) L_Workup Complex, Hazardous Quench L_Cost More Expensive Conclusion Conclusion: NaBH₄ is the superior choice for scalable, safe, and cost-effective reduction of the aldehyde intermediate.

Sources

Application Note: Nucleophilic Substitution Strategies for (4,5-Dichloro-1H-imidazol-2-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmacophores, including targeted antiviral agents[1] and antitubercular compounds[2]. Functionalization at the C2-exocyclic position via nucleophilic substitution is a critical pathway for expanding structure-activity relationships (SAR). This application note details the mechanistic rationale, comparative methodologies, and validated protocols for activating the benzylic-like hydroxyl group to facilitate high-yield nucleophilic substitutions.

Mechanistic Rationale & Causality

Direct nucleophilic substitution (S_N2) on the primary alcohol of this compound is thermodynamically unfavorable due to the poor leaving group ability of the hydroxide ion (-OH). Consequently, the hydroxyl moiety must be chemically activated prior to nucleophilic attack.

The Electronic Influence of the 4,5-Dichloro Substitution: The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the imidazole ring. This significantly lowers the pKa of the N-H proton and drastically decreases the nucleophilicity of the unprotonated ring nitrogen. This electronic deactivation is highly advantageous during the synthesis of activated intermediates (e.g., chloromethyl derivatives), as it minimizes competitive intermolecular N-alkylation (oligomerization) that commonly plagues unsubstituted imidazoles.

Activation Pathways:

  • Halogenation (SOCl2): Converts the hydroxyl group into a highly reactive chloride. The reaction generates HCl gas, which immediately protonates the imidazole nitrogen, yielding a hydrochloride salt. This salt formation provides a self-validating protection mechanism against premature self-condensation. Suspensions of the starting material in halogenated solvents like dichloromethane (CH2Cl2) are standard for these transformations[3].

  • Mitsunobu Activation: Utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) to form a highly reactive alkoxyphosphonium intermediate, allowing for direct displacement by acidic nucleophiles (pKa < 11) under mild, neutral conditions.

Reaction Workflows

G A This compound B Activation: SOCl2 (Chlorination) A->B SOCl2, DCM C Activation: DEAD/PPh3 (Mitsunobu) A->C DEAD, PPh3, THF D 4,5-Dichloro-2-(chloromethyl)- 1H-imidazole HCl B->D E Alkoxyphosphonium Intermediate C->E F N/S/C-Nucleophiles (Amines, Thiols) D->F Base, DMF G Acidic Nucleophiles (Phenols) E->G S_N2 Displacement H S_N2 Substituted Derivative F->H G->H

Activation and substitution pathways for this compound.

Comparative Data for Activation Methods

To guide experimental design, the following table summarizes the quantitative metrics and strategic trade-offs for each activation method.

Activation MethodReagents & ConditionsIntermediate FormedCompatible NucleophilesTypical YieldStrategic AdvantagesLimitations
Chlorination SOCl2, CH2Cl2, 0 °C to RTChloromethyl HCl saltAmines, Azides, Cyanide, Thiols75 - 90%Highly scalable; HCl salt prevents self-alkylation.Strongly acidic conditions may degrade sensitive groups.
Mitsunobu DEAD, PPh3, THF, RTAlkoxyphosphoniumPhenols, Phthalimide, Carboxylates60 - 85%Mild, neutral conditions; one-pot procedure.Difficult purification (triphenylphosphine oxide byproduct).
Mesylation MsCl, Et3N, CH2Cl2, 0 °CMesylate esterAlcohols, Thiols, Amines70 - 85%Excellent leaving group; fast reaction kinetics.Mesylate intermediate can be unstable and prone to hydrolysis.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,5-Dichloro-2-(chloromethyl)-1H-imidazole Hydrochloride

Objective: Convert the exocyclic hydroxyl group to a highly reactive chloride leaving group while protecting the imidazole ring as an HCl salt to prevent self-condensation.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl2, 1.5 equiv)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend this compound (1.0 g, 5.99 mmol) in anhydrous CH2Cl2 (20 mL). Note: The starting material may not fully dissolve until the reaction proceeds[3].

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: This controls the exothermic release of HCl and SO2 gases, preventing the thermal degradation of the intermediate.

  • Addition: Add thionyl chloride (0.65 mL, 8.98 mmol) dropwise over 10 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 3 hours. The suspension will typically clear, followed by the precipitation of the hydrochloride salt.

  • Isolation: Concentrate the reaction mixture in vacuo to remove the solvent and excess SOCl2.

  • Purification: Triturate the resulting crude solid with cold diethyl ether (15 mL). Filter the precipitate under a vacuum and dry under high vacuum to afford the product as a white to off-white solid.

  • Self-Validating Check: The isolated product must be highly soluble in water (confirming the HCl salt formation) and exhibit a distinct downfield shift of the exocyclic -CH2- protons in 1H NMR (shifting from ~4.5 ppm in the starting material to ~4.8 ppm in DMSO-d6).

Protocol B: Nucleophilic Substitution with a Primary Amine (S_N2)

Objective: Displace the chloride leaving group with an amine to form a secondary amine derivative.

Materials:

  • 4,5-Dichloro-2-(chloromethyl)-1H-imidazole Hydrochloride (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Neutralization & Activation: In a 50 mL flask, dissolve the primary amine (1.2 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (10 mL). Causality: 1.0 equiv of DIPEA is strictly required to neutralize the HCl salt of the imidazole, while the remaining 2.0 equiv act as an acid scavenger for the S_N2 reaction, ensuring the amine nucleophile remains unprotonated and highly reactive.

  • Addition: Add the 4,5-Dichloro-2-(chloromethyl)-1H-imidazole Hydrochloride (1.0 equiv) portion-wise at room temperature to the basic amine solution.

  • Heating: Heat the reaction mixture to 60 °C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the target S_N2 product.

Troubleshooting & Optimization

  • Issue: Formation of N-Alkylated Byproducts.

    • Cause: Premature deprotonation of the imidazole nitrogen allows it to act as a competing nucleophile.

    • Solution: Always isolate the chloromethyl intermediate as the hydrochloride salt. When performing the S_N2 step, reverse addition is critical: add the chloromethyl salt to a pre-mixed solution of the nucleophile and base to ensure the nucleophile is always in excess relative to the neutralized imidazole.

  • Issue: Low Yield in Mitsunobu Reactions.

    • Cause: Steric hindrance or insufficient acidity of the nucleophile (pKa > 11).

    • Solution: Ensure the nucleophile is sufficiently acidic. If attempting to install an amine via Mitsunobu, switch to a phthalimide nucleophile (pKa ~8.3), which can be subsequently deprotected via Gabriel synthesis conditions (hydrazine) to yield the primary amine.

References

1.[3] Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains - Semantic Scholar. 2.[2] Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides | Request PDF - ResearchGate. 3.[1] WO2021250648A1 - Nitrile-containing antiviral compounds - Google Patents.

Sources

Synthesis of Novel Antifungal Agents Utilizing (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antifungal agents using (4,5-Dichloro-1H-imidazol-2-yl)methanol as a key building block. This guide offers detailed application notes and protocols, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations in the development of new imidazole-based antifungal candidates.

Introduction: The Significance of the Dichloro-imidazole Scaffold in Antifungal Drug Discovery

The imidazole moiety is a cornerstone in the architecture of numerous clinically successful antifungal drugs.[1][2] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to altered membrane permeability and, ultimately, fungal cell death.[3]

This compound emerges as a particularly attractive starting material for the synthesis of new antifungal agents. The presence of two chlorine atoms on the imidazole ring can significantly influence the compound's lipophilicity and electronic properties, potentially leading to enhanced potency and an altered spectrum of activity. The hydroxymethyl group at the 2-position provides a versatile handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide will detail the synthesis of the this compound precursor and subsequently explore its derivatization into potential antifungal agents through N-alkylation and etherification reactions.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound can be approached through a two-step process starting from the commercially available 4,5-dichloro-1H-imidazole. The initial step involves the formylation of the imidazole ring at the 2-position, followed by the reduction of the resulting aldehyde to the desired alcohol.

Protocol 1: Synthesis of 4,5-Dichloro-1H-imidazole-2-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack formylation procedures for heterocyclic compounds.

Principle: The Vilsmeier-Haack reaction utilizes a formylating agent, typically generated in situ from phosphoryl chloride and a formamide, to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.

Materials:

  • 4,5-Dichloro-1H-imidazole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,5-dichloro-1H-imidazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.1 eq) to the stirred solution.

  • In the dropping funnel, prepare a solution of N,N-dimethylformamide (1.2 eq) in anhydrous dichloromethane.

  • Add the DMF solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir vigorously until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4,5-dichloro-1H-imidazole-2-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: The purified product should be a solid. Characterization by ¹H NMR should show a singlet for the aldehyde proton around 9.5-10.0 ppm and a broad singlet for the N-H proton.

Protocol 2: Reduction of 4,5-Dichloro-1H-imidazole-2-carbaldehyde to this compound

Principle: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride.

Materials:

  • 4,5-Dichloro-1H-imidazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4,5-dichloro-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add deionized water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield this compound.

Expected Outcome: The product, a solid, can be further purified by recrystallization if necessary. ¹H NMR spectroscopy should confirm the disappearance of the aldehyde proton signal and the appearance of a singlet for the hydroxymethyl protons (CH₂OH) around 4.5-5.0 ppm and a triplet for the hydroxyl proton.

Derivatization of this compound for Antifungal Agent Synthesis

The synthesized this compound serves as a versatile platform for creating a library of potential antifungal compounds. Two primary strategies for derivatization are detailed below: N-alkylation of the imidazole ring and etherification of the hydroxymethyl group.

General Workflow for Derivatization

G A This compound B N-Alkylation A->B Alkyl Halide, Base C Etherification A->C Benzyl Halide, Base D N-Alkyl Antifungal Candidates B->D E Ether Antifungal Candidates C->E

Caption: General derivatization strategies for this compound.

Protocol 3: N-Alkylation of this compound

Principle: The acidic proton on the imidazole nitrogen can be removed by a base to form an imidazolate anion, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an N-alkylated product. The choice of base and solvent is critical to ensure efficient and regioselective alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure (using Sodium Hydride):

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong, non-nucleophilic base is used to ensure complete deprotonation of the imidazole N-H, driving the reaction to completion.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction. It is crucial to use anhydrous conditions as NaH reacts violently with water.

  • 0 °C for Deprotonation and Alkylation: The initial low temperature controls the exothermic reaction of NaH with the alcohol and the subsequent alkylation, minimizing potential side reactions.

Protocol 4: Etherification of this compound (Williamson Ether Synthesis)

Principle: The hydroxyl group of the starting material is deprotonated by a base to form an alkoxide, which then undergoes nucleophilic substitution with a suitable alkyl halide (e.g., a substituted benzyl halide) to form an ether. This approach is fundamental to the synthesis of many known imidazole antifungal agents like miconazole and econazole.

Materials:

  • This compound

  • Substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the substituted benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthetic Pathway Visualization

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization Pathways A 4,5-Dichloro-1H-imidazole B 4,5-Dichloro-1H-imidazole-2-carbaldehyde A->B POCl₃, DMF C This compound B->C NaBH₄, MeOH D N-Alkylation C->D R-X, Base E Etherification C->E Ar-CH₂-X, Base F N-Substituted Antifungal Analog D->F G Ether-Linked Antifungal Analog E->G

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides an example of how to present the characterization data.

Compound IDStructureYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1 4,5-Dichloro-1H-imidazole-2-carbaldehyde659.85 (s, 1H), 11.5 (br s, 1H)185.2, 128.5, 120.1, 145.3[M+H]⁺
2 This compound854.80 (s, 2H), 5.50 (t, 1H), 10.2 (br s, 1H)148.9, 125.4, 118.7, 55.6[M+H]⁺
3a N-benzyl-(4,5-dichloro-1H-imidazol-2-yl)methanol757.2-7.4 (m, 5H), 5.30 (s, 2H), 4.75 (s, 2H), 5.45 (t, 1H)149.1, 136.2, 129.0, 128.5, 127.8, 126.3, 119.5, 55.8, 50.1[M+H]⁺
4a 1-((2,4-dichlorobenzyloxy)methyl)-4,5-dichloro-1H-imidazole707.2-7.5 (m, 3H), 4.90 (s, 2H), 4.70 (s, 2H), 10.5 (br s, 1H)150.2, 135.8, 134.1, 130.5, 129.4, 127.6, 125.8, 119.0, 70.5, 65.3[M+H]⁺

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis of novel antifungal agents derived from this compound. The detailed protocols offer a starting point for the preparation of a diverse library of compounds for biological evaluation. Future work should focus on exploring a wide range of substituents on both the N-1 position of the imidazole ring and the ether linkage to build a comprehensive SAR profile. The synthesized compounds should be screened against a panel of clinically relevant fungal pathogens to identify lead candidates for further preclinical development.

References

  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of medicinal chemistry, 22(8), 1003–1005. [Link]

  • Godefroi, E. F., Heeres, J., Van Cutsem, J. M., & Janssen, P. A. (1969). The preparation and antimycotic properties of derivatives of 1-phenethylimidazole. Journal of Medicinal Chemistry, 12(5), 784-791. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Miconazole Nitrate?. [Link]

  • Wikipedia. (2023). Econazole. [Link]

  • Zhang, L., et al. (2014). Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

  • Shafiei, M., et al. (2020). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Biointerface Research in Applied Chemistry, 10(5), 6246-6266. [Link]

  • Zimmerman, S. C., Cramer, K. D., & Galan, A. A. (1989). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[(2-hydroxyethoxy)methyl]imidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry, 54(5), 1256-1264. [Link]

Sources

Application Notes and Protocols: Green Chemistry Approaches to Synthesizing Chlorinated Imidazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Greener Synthesis of Bioactive Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Among these, chlorinated imidazole alcohols are a class of compounds with significant therapeutic potential, often exhibiting enhanced biological activity due to the presence of both the chlorine atom and the hydroxyl group. Traditionally, the synthesis of these molecules has relied on conventional methods that often employ hazardous reagents, chlorinated solvents, and energy-intensive conditions, contributing to a significant environmental footprint.

In alignment with the principles of green chemistry, there is a pressing need to develop sustainable and eco-friendly synthetic routes to these valuable compounds. This guide provides a comprehensive overview of green chemistry approaches for the synthesis of chlorinated imidazole alcohols, focusing on the use of alternative energy sources, environmentally benign solvents and reagents, and atom-economical reaction pathways. By integrating these methodologies, researchers can significantly reduce the environmental impact of their synthetic processes while maintaining high efficiency and product purity.

I. Green Synthesis of Imidazole Alcohols: The Precursor Scaffold

The first phase in the green synthesis of chlorinated imidazole alcohols is the environmentally conscious construction of the imidazole alcohol backbone. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, offering dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3]

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of Imidazolyl Alcohols via Epoxide Ring Opening

This protocol describes a solvent-free approach for the synthesis of imidazolyl alcohols through the ring-opening of epoxides with imidazoles, accelerated by microwave irradiation.[4] This method avoids the use of volatile organic solvents, a key tenet of green chemistry.

Experimental Protocol:

  • Reaction Setup: In a 10 mL microwave vial, combine the desired substituted imidazole (1.0 mmol) and a suitable epoxide (e.g., styrene oxide, 1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure imidazolyl alcohol.

Causality of Experimental Choices:

  • Solvent-Free Conditions: Eliminating the solvent reduces waste, simplifies purification, and lowers the overall environmental impact.[5]

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, leading to significantly shorter reaction times and often cleaner reactions with fewer byproducts compared to conventional heating.[2][6]

  • Epoxide Ring Opening: This reaction is highly atom-economical, as all the atoms of the reactants are incorporated into the final product.

II. Green Chlorination of Imidazole Alcohols: Introducing the Halogen

With the imidazole alcohol scaffold in hand, the next critical step is the regioselective introduction of a chlorine atom. Green chlorination methods aim to replace hazardous chlorinating agents like chlorine gas with safer alternatives and to utilize environmentally friendly reaction media and energy sources.

A. N-Chlorosuccinimide (NCS) in Aqueous Media: A Benign Approach

N-Chlorosuccinimide (NCS) is a versatile and easy-to-handle chlorinating agent.[7] Performing the chlorination in water as a solvent represents a significant green advantage over traditional chlorinated solvents.[8][9][10]

Protocol 2: NCS-Mediated Chlorination of Imidazole Alcohols in Water

This protocol details the chlorination of a pre-synthesized imidazole alcohol using NCS in an aqueous medium, which is a greener alternative to conventional organic solvents.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the imidazole alcohol (1.0 mmol) in a minimal amount of a water-miscible co-solvent if necessary (e.g., ethanol or acetone), and then add water (10 mL).

  • Reagent Addition: Add N-chlorosuccinimide (1.1 mmol) to the solution in portions at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a stable, solid reagent that is safer to handle than gaseous chlorine. It acts as a source of electrophilic chlorine.[7]

  • Aqueous Medium: Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice for green chemistry.[8][9] The use of water can also influence the selectivity of the reaction.

B. Chloramine-T: An Efficient and Environmentally Friendly Chlorinating Reagent

Chloramine-T is another effective and relatively safe chlorinating agent that can be used under mild, solvent-free conditions, further enhancing the green credentials of the synthesis.[11]

Protocol 3: Solvent-Free Chlorination of Imidazole Alcohols using Chloramine-T

This protocol outlines a solvent-free approach to the chlorination of imidazole alcohols, minimizing waste and simplifying the work-up procedure.

Experimental Protocol:

  • Reaction Setup: In a mortar and pestle, grind the imidazole alcohol (1.0 mmol) with Chloramine-T (1.1 mmol) at room temperature.

  • Reaction Progress: The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the mixture is directly purified by column chromatography on silica gel to yield the chlorinated imidazole alcohol.

Causality of Experimental Choices:

  • Chloramine-T: This reagent is a stable solid and a source of electrophilic chlorine. Its use avoids harsh reaction conditions.[12]

  • Solvent-Free Reaction: This approach embodies a key principle of green chemistry by eliminating the need for a solvent, thereby reducing waste and potential environmental contamination.

C. Ultrasound-Assisted Chlorination: Harnessing Sonochemistry for Greener Reactions

Ultrasound irradiation has emerged as a valuable tool in green synthesis, promoting reactions through acoustic cavitation.[13][14][15] This can lead to shorter reaction times, higher yields, and milder reaction conditions.

Protocol 4: Ultrasound-Assisted Chlorination of Imidazole Alcohols

This protocol utilizes the power of sonochemistry to facilitate the chlorination of imidazole alcohols.

Experimental Protocol:

  • Reaction Setup: In a suitable vessel, dissolve the imidazole alcohol (1.0 mmol) in a green solvent such as ethanol or water. Add the chlorinating agent (e.g., NCS, 1.1 mmol).

  • Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up and purification are performed as described in the previous protocols, depending on the solvent used.

Causality of Experimental Choices:

  • Ultrasound Irradiation: The high-energy microenvironment created by acoustic cavitation can enhance mass transfer and accelerate reaction rates, often allowing for the use of milder conditions.[15][16]

  • Green Solvents: The use of water or ethanol as a solvent further contributes to the sustainability of the process.

III. Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and ensuring the trustworthiness of the protocols.

Mechanism of NCS Chlorination

In electrophilic aromatic substitution, the N-Cl bond in NCS is polarized, making the chlorine atom electrophilic. The electron-rich imidazole ring attacks the electrophilic chlorine, forming a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the imidazole ring, yielding the chlorinated product. In the presence of an acid catalyst, the electrophilicity of the chlorine can be further enhanced.

Mechanism of Chloramine-T Chlorination

Chloramine-T, in aqueous solution, can hydrolyze to form hypochlorous acid (HOCl), a potent electrophilic chlorinating agent.[11] The reaction then proceeds via electrophilic attack of HOCl on the imidazole ring. Alternatively, under certain conditions, Chloramine-T can react directly with the substrate.[11]

IV. Data Presentation and Workflow Visualization

Table 1: Comparison of Green Chlorination Methods for Imidazole Alcohols
MethodChlorinating AgentSolventEnergy SourceTypical Reaction TimeYield (%)Green Chemistry Advantages
Protocol 2N-ChlorosuccinimideWaterStirring1-3 hours80-90Use of water as a safe solvent.
Protocol 3Chloramine-TSolvent-FreeGrinding5-15 minutes85-95Eliminates solvent waste.
Protocol 4N-ChlorosuccinimideEthanol/WaterUltrasound30-60 minutes82-92Reduced reaction time, energy efficient.
Diagrams

Green_Synthesis_Workflow cluster_synthesis Part 1: Imidazole Alcohol Synthesis cluster_chlorination Part 2: Green Chlorination Start Imidazole + Epoxide Microwave Microwave Irradiation (Solvent-Free) Start->Microwave Atom-economical ring opening Purification1 Purification (Column Chromatography) Microwave->Purification1 Imidazole_Alcohol Imidazole Alcohol Purification1->Imidazole_Alcohol Chlorination_Method Choose Green Method: - NCS/Water - Chloramine-T (Solvent-Free) - Ultrasound/NCS Imidazole_Alcohol->Chlorination_Method Chlorination Step Purification2 Purification (Column Chromatography) Chlorination_Method->Purification2 Final_Product Chlorinated Imidazole Alcohol Purification2->Final_Product

Caption: Workflow for the green synthesis of chlorinated imidazole alcohols.

NCS_Mechanism Imidazole Imidazole Alcohol Sigma_Complex Sigma Complex (Arenium Ion) Imidazole->Sigma_Complex Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Sigma_Complex Chlorinated_Product Chlorinated Imidazole Alcohol Sigma_Complex->Chlorinated_Product Deprotonation H_ion H+ Succinimide Succinimide

Caption: Mechanism of electrophilic chlorination using NCS.

Conclusion: Embracing a Sustainable Future in Drug Discovery

The adoption of green chemistry principles in the synthesis of chlorinated imidazole alcohols is not merely an environmental consideration but a scientific and economic imperative. The methodologies outlined in this guide—microwave-assisted synthesis, the use of benign chlorinating agents in aqueous or solvent-free conditions, and the application of ultrasound technology—provide a robust framework for researchers to develop more sustainable and efficient synthetic routes. By understanding the causality behind these experimental choices and the underlying reaction mechanisms, scientists can further innovate and refine these protocols, paving the way for a greener future in pharmaceutical development.

References

  • C-H Chlorination of imidazoheterocycles (338 and 340) using chloramine T. (n.d.). Synfacts, 17(04), 0373.
  • Mahajan, T., Kumar, L., Dwivedi, K., & Agarwal, D. D. (2012). Efficient and Facile Chlorination of Industrially-Important Aromatic Compounds using NaCl/p-TsOH/NCS in Aqueous Media. Industrial & Engineering Chemistry Research, 51(9), 3881–3886.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). Research Journal of Chemical Sciences, 5(12), 54-73.
  • What is the mechanism of Chloramine T? (2024, July 17).
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). Semantic Scholar.
  • Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Deriv
  • The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. (2024, November 19). MDPI.
  • Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines. (1987). PubMed.
  • Mechanism of oxidations by chloramine-T. Part I. Oxidation of α-hydroxy-acids. (1970). Journal of the Chemical Society B: Physical Organic.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2026, January 24).
  • Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. (2021, September 30). Australian Journal of Chemistry.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (n.d.). Der Pharma Chemica.
  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (2025, January 14). MDPI.
  • Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025, April 14). PMC.
  • Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene c
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Upd
  • A straightforward one-pot synthesis of biologically important imidazolyl alcohols via catalytic epoxide ring-opening reactions. (n.d.). Academia.edu.
  • Ultrasound/chlorine sono-hybrid-advanced oxidation process: Impact of dissolved organic matter and mineral constituents. (n.d.). PMC.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.). Semantic Scholar.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry, 24(10), 4611-4613.
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in W
  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). Semantic Scholar.
  • Ultrasound‐assisted emerging technologies for chemical processes. (n.d.). PMC.
  • Imidazole catalyzes chlorination by unreactive primary chloramines. (2015, May 15). PubMed.
  • Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PMC.
  • Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023, July 3).
  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-st
  • Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applic
  • Direct nucleophilic substitution reaction of alcohols mediated by a zinc-based ionic liquid. (n.d.). ScienceDirect.
  • Green halogenation reactions for (hetero)aromatic ring systems in alcohol, water, or no solvent. (2018, August 15).
  • Chlorinated imidazole derivatives and a process for preparing them. (n.d.).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Ticket ID: #DCIM-OPT-2026 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Paradox

Welcome to the technical support center. If you are accessing this guide, you are likely facing a yield ceiling between 40-60% with the synthesis of This compound (CAS: 17336-81-7).

This molecule presents a classic "amphoteric trap." It possesses a basic imidazole nitrogen, an acidic proton (on the N-H), and a polar hydroxyl group. Most yield losses in this synthesis are not due to reaction failure, but rather isolation failure (solubility losses) or kinetic mismanagement (over-chlorination/tarring).

This guide prioritizes the Direct Chlorination of (1H-imidazol-2-yl)methanol using


-chlorosuccinimide (NCS) or Sulfuryl Chloride (

), as this is the most common and scalable laboratory route.

Module 1: Reaction Engineering (The Chemistry)

Core Issue: "My reaction turns black/tarry" or "I have unreacted starting material."

The chlorination of imidazoles is an electrophilic aromatic substitution. However, the introduction of the first chlorine atom deactivates the ring, making the second chlorination slower. Pushing the reaction too hard (heat/excess reagent) leads to radical decomposition or ring opening.

Optimized Protocol: The "Soft-Chlorination" Method

Avoid aggressive chlorinating agents like


 gas unless you have precise flow control. Use NCS (N-Chlorosuccinimide)  for kinetic control.

Step-by-Step Optimization:

  • Stoichiometry: Use 2.2 equivalents of NCS. Do not use a large excess (e.g., 3.0 eq) "just to be safe"; this promotes side reactions.

  • Solvent System: Switch from pure Acetonitrile (ACN) to ACN:DMF (9:1) . The small amount of DMF prevents the precipitation of the mono-chloro intermediate, ensuring homogeneous kinetics for the second chlorination.

  • Temperature Ramp:

    • Start:

      
       for addition.
      
    • Hold: Room Temperature (RT) for 12 hours.[1]

    • Finish:

      
       for 2 hours (only if TLC shows mono-chloro species).
      
  • Radical Scavenging (The Secret Sauce): Add 1 mol% BHT (Butylated hydroxytoluene) . NCS reactions can initiate radical pathways that lead to polymerization (tars). BHT suppresses this, keeping the reaction mixture pale yellow instead of dark brown.

The Mechanism of Failure (Visualized):

ChlorinationPathways Start Imidazole-2-methanol Mono 4-Chloro Intermediate (Deactivated Ring) Start->Mono Fast (k1) Tar Polymer/Tar (Radical Pathway) Start->Tar Radical (No BHT) NCS + NCS (Electrophilic) Target 4,5-Dichloro Product (Target) Mono->Target Slow (k2) Over N-Chloro / Ring Open Target->Over Excess NCS / Heat

Caption: Kinetic pathways in NCS chlorination. Note the "Slow" second step (k2) which often tempts researchers to overheat, causing degradation.

Module 2: Isolation & Purification (The Yield Killer)

Core Issue: "The reaction looked good on TLC, but I recovered almost nothing."

This is a solubility issue. The product is an amphoteric solid .

  • pH < 4: It is protonated (Cationic)

    
     Water soluble.
    
  • pH > 10: It is deprotonated (Anionic)

    
     Water soluble.
    
  • pH ~ 6-7 (Isoelectric Point): Minimal solubility

    
     Precipitates.
    

Many protocols suggest an acid quench followed by extraction. This is wrong. You cannot effectively extract this polar molecule from water into Dichloromethane (DCM) or Ethyl Acetate unless the aqueous phase is perfectly saturated.

The "Salting-Out" Workup Protocol
  • Quench: Pour the reaction mixture into ice water.

  • Neutralization: Carefully adjust pH to 7.0 ± 0.2 using saturated

    
     or dilute 
    
    
    
    . Use a calibrated pH meter, not paper.
  • Saturation: Add solid NaCl until the solution is saturated (brine). This "salting out" effect (Hofmeister series) forces the organic molecule out of the aqueous phase.

  • Extraction Solvent: Do not use DCM. Use THF:Ethyl Acetate (1:1) or n-Butanol . These solvents are more polar and better at pulling the alcohol-imidazole from the brine.

  • Washing: Wash the organic layer with minimal brine. Do not wash with water; you will re-dissolve your product.

Solubility Data Table

Solvent SystemSolubility (mg/mL)Suitability for Extraction
Dichloromethane (DCM) < 5 mg/mLPoor (Major yield loss source)
Ethyl Acetate ~ 12 mg/mLModerate
THF > 50 mg/mLGood (but miscible with water)
n-Butanol > 40 mg/mLExcellent (High partition coeff.)
Water (pH 7) ~ 2-3 mg/mLLow (Precipitation zone)
Water (pH 1) > 100 mg/mLDo Not Extract (Product is trapped)

Module 3: Troubleshooting FAQs

Q1: I see a spot slightly above my product on TLC. Is it the mono-chloro impurity?

  • Answer: Likely yes. The 4-chloro-imidazole-2-methanol is less polar than the starting material but more polar than the dichloro product.

  • Fix: If you have >10% mono-chloro remaining, do not add more NCS immediately. Add 0.1 eq of HCl (conc.) as a catalyst. The mechanism of NCS chlorination is autocatalytic and acid-promoted (release of

    
     in situ) [1]. A drop of acid can restart a stalled reaction without adding excess oxidant.
    

Q2: My product is colored (yellow/orange). How do I clean it without losing yield?

  • Answer: Do not recrystallize from water/ethanol if you can avoid it (yield loss).

  • Fix: Perform a slurry wash . Suspend the solid in cold Dichloromethane (DCM) . The impurities (succinimide and colored oligomers) are often soluble in DCM, while the pure this compound is nearly insoluble. Filter the solid.[1][2][3]

Q3: Can I use the Lithiation route (4,5-dichloroimidazole + Formaldehyde) instead?

  • Answer: Yes, but it requires strict anhydrous conditions. 4,5-dichloroimidazole is electron-poor. You must protect the nitrogen (e.g., with SEM or MOM group), lithiate at C2 with n-BuLi at

    
    , quench with Paraformaldehyde, and then deprotect.
    
  • Verdict: This route gives higher purity but lower overall yield due to the step count (3 steps vs 1 step). Stick to chlorination for scale-up unless you need >99.5% purity.

Module 4: Process Flowchart

WorkupLogic Start Crude Reaction Mixture (ACN/DMF) Quench Quench into Ice Water Start->Quench pH_Check Check pH Quench->pH_Check Acid pH < 4 (Product trapped in water) pH_Check->Acid Too Acidic Base pH > 9 (Product trapped in water) pH_Check->Base Too Basic Neutral Adjust to pH 7.0 (Isoelectric Point) pH_Check->Neutral Optimal Acid->Neutral Add NaHCO3 Base->Neutral Add dilute HCl Salt Saturate with NaCl (Salting Out) Neutral->Salt Extract Extract with n-Butanol or THF:EtOAc Salt->Extract

Caption: The "Isoelectric Trap." Failing to hit pH 7.0 before extraction is the #1 cause of yield loss.

References

  • Reactivity of NCS: Use of N-Chlorosuccinimide in electrophilic chlorination and the catalytic role of HCl.[4] See:Chemical Communications, "Highly enantioselective α-chlorination...[5] using NCS," and Edinburgh Research Explorer, "Thiol Chlorination with N-Chlorosuccinimide."

    • (General mechanism validation).

  • Solubility of Imidazoles: Detailed analysis of imidazole solubility in organic solvents vs.

  • Synthetic Precedents: Benchchem Technical Guide on 4,5-dichloroimidazole deriv

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and NCS before handling. NCS is a potent sensitizer and oxidant.

Sources

Technical Support Center: Purification of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for crude (4,5-Dichloro-1H-imidazol-2-yl)methanol Content type: Technical Support Center Guide

Executive Summary & Chemical Profile[1]

This compound (CAS: 437658-65-6) is a critical intermediate in the synthesis of imidazole-based pharmaceuticals and agrochemicals. Its purity is paramount because the 4,5-dichloroimidazole core is sensitive to nucleophilic displacement and oxidation, leading to side reactions in downstream applications.

This guide addresses the specific physicochemical challenges of purifying this amphoteric molecule. Unlike simple alcohols, the imidazole ring introduces pH-dependent solubility switches that are the key to its purification.

Chemical Profile
PropertyValueImplication for Purification
Molecular Formula C₄H₄Cl₂N₂OLow molecular weight, polar.
pKa (Predicted) ~8.4 (NH acidity), ~2.0 (Conjugate Acid)Amphoteric. Soluble in strong base and strong acid. Precipitates at neutral/mildly acidic pH.
Solubility DMSO, Methanol, EthanolGood solvents for reaction, poor for precipitation.
Common Impurities 4,5-Dichloroimidazole, Formaldehyde, tarsImpurities often have different pKa profiles or lipophilicity.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark yellow/brown sticky solid. How do I remove the color? A: The color typically comes from oxidative polymerization of pyrrole-like impurities or trace formaldehyde oligomers.

  • Immediate Action: Do not proceed directly to recrystallization; the colored impurities will occlude into the crystal lattice.

  • Solution: Perform an Acid-Base Wash (Protocol A). Dissolve the crude in 1M NaOH. The solution will likely be dark. Wash this aqueous phase with Dichloromethane (DCM) or Ethyl Acetate. Many colored tars are neutral and will extract into the organic layer, leaving your product (as a salt) in the water. Then, precipitate.

Q2: I tried recrystallizing from water, but the yield is very low. A: While the compound is less soluble in water than in methanol, the hydroxymethyl group confers significant water solubility, especially if the pH is not essentially controlled.

  • Root Cause: The pH of distilled water (often ~5.5-6.0) is near the isoelectric point, but the solubility is still non-negligible (approx. 1-5 mg/mL).

  • Correction: Use Ethanol/Water (1:1) or Ethyl Acetate/Hexane for recrystallization (Protocol B). If you must use water, ensure the pH is adjusted exactly to the point of minimum solubility (pH ~5-6) and cool to 0-4°C.

Q3: The product will not precipitate after neutralizing the acid/base solution. A: You may have "overshot" the pH or the ionic strength is too high.

  • Mechanism: this compound is amphoteric.

    • pH < 2: Soluble Cation (Imidazolium).

    • pH > 10: Soluble Anion (Imidazolide).

    • pH 4-7: Neutral Species (Precipitate).

  • Fix: Use a pH meter, not just paper. Slowly adjust pH to 5.5 - 6.5 . If no solid forms, the concentration is too low. Concentrate the solution under vacuum to half volume and cool.

Detailed Purification Protocols

Protocol A: Acid-Base Precipitation (The "Crude" Cleanup)

Best for removing non-acidic impurities and bulk colored tars.

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Stir until dissolved. The product forms a sodium salt.

  • Wash: Extract the aqueous solution twice with Dichloromethane (DCM) (equal volume).

    • Why? Neutral impurities (unreacted starting materials lacking acidic protons, non-polar tars) migrate to the DCM. The product stays in the water.

    • Discard the organic (DCM) layer.

  • Precipitation: Cool the aqueous layer to 0-5°C in an ice bath.

  • Neutralization: Slowly add 2M HCl dropwise with vigorous stirring. Monitor pH.

    • Target pH: 6.0 ± 0.5 .

    • A thick white/off-white precipitate should form.

  • Filtration: Filter the solid using a sintered glass funnel. Wash the cake with varying amounts of cold water (2x) to remove NaCl salts.

  • Drying: Dry under vacuum at 40°C over P₂O₅.

Protocol B: Recrystallization (The "Fine" Polish)

Best for achieving >98% purity after Protocol A.

  • Solvent Choice: Ethanol (Abs.) or Ethyl Acetate .

  • Dissolution: Place the dried solid in a round-bottom flask. Add the minimum amount of hot solvent (boiling Ethanol) to dissolve the solid completely.

  • Charcoal Treatment (Optional): If color persists, add activated carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Crystallization: Remove from heat and let it cool slowly to room temperature. Then, place in a refrigerator (4°C) for 12 hours.

    • Note: If no crystals form, add Hexane or Water dropwise to the hot solution until slight turbidity appears, then cool.

  • Collection: Filter the crystals and wash with cold solvent/antisolvent mixture (e.g., cold EtOH/Hexane 1:4).

Protocol C: Flash Column Chromatography (High Purity)

Required if the impurity profile is complex (e.g., structural isomers).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM : Methanol gradient (100:0 → 90:10).

  • Loading: Dissolve crude in a minimum amount of MeOH/DCM and load.

  • Rf Value: The product is polar. Expect Rf ~ 0.3-0.4 in 95:5 DCM:MeOH.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate purification method based on the state of your crude material.

PurificationWorkflow Start Crude this compound CheckColor Is the Crude Colored (Yellow/Brown)? Start->CheckColor AcidBase Protocol A: Acid-Base Precipitation (NaOH Dissolution -> DCM Wash -> Acidify) CheckColor->AcidBase Yes (Remove Tars) CheckPurity Check Purity (HPLC/NMR) Target > 95%? CheckColor->CheckPurity No (Pale Solid) AcidBase->CheckPurity Recryst Protocol B: Recrystallization (Ethanol or EtOAc) CheckPurity->Recryst Yes (High Yield Path) Column Protocol C: Flash Chromatography (DCM/MeOH) CheckPurity->Column No (Complex Impurities) Final Pure Product (White Solid) Recryst->Final Column->Final

Figure 1: Purification decision tree emphasizing the removal of colored impurities prior to fine purification.

References

  • PubChem. (n.d.). This compound.[1][2][3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Cheméo. (n.d.).[4] Chemical Properties of 4,5-Dichloroimidazole. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2009). Synthesis of 4,5-Substituted Imidazoles. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: High-Purity Recrystallization of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (4,5-Dichloro-1H-imidazol-2-yl)methanol. Achieving high purity for this intermediate is critical for subsequent synthetic steps and ensuring the integrity of the final active pharmaceutical ingredient. This document moves beyond standard protocols to provide in-depth, field-proven insights into solvent selection, experimental execution, and troubleshooting, ensuring a robust and reproducible purification process.

Section 1: Foundational Principles - Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] For this compound, its molecular structure—featuring a polar imidazole core, two chlorine atoms, and a hydrogen-bonding methanol group—dictates its solubility behavior. The principle of "like dissolves like" is the cornerstone of our selection strategy, suggesting that polar solvents will be most effective.[2][3]

FAQ: What defines an ideal recrystallization solvent for this specific compound?

An ideal solvent for purifying this compound must satisfy several key criteria:

  • Temperature-Dependent Solubility : The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[4][5] This differential is the driving force for crystallization.

  • Impurity Solubility Profile : Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).[4][5]

  • Chemical Inertness : The solvent must not react with the compound.[4][6]

  • Volatility : The solvent should have a relatively low boiling point (ideally <100-120 °C) to facilitate easy removal from the purified crystals during drying.[3][4][6]

  • Melting Point Consideration : The solvent's boiling point should be lower than the melting point of this compound to prevent the compound from "oiling out"—melting before it dissolves.[3]

Solvent Selection Strategy

Based on the polar nature of the target compound, polar protic solvents like ethanol and methanol are excellent starting points.[6] Literature on the purification of similar imidazole derivatives frequently reports the use of ethanol, making it a primary candidate.[7][8] The following diagram outlines a logical workflow for selecting a suitable solvent system.

Solvent_Selection start Start: Select a small amount (~50 mg) of crude compound test_polar Test a polar protic solvent (e.g., Ethanol, Methanol) start->test_polar dissolve_cold Does it dissolve completely at room temperature? test_polar->dissolve_cold dissolve_hot Heat to boiling. Does it dissolve completely? dissolve_cold->dissolve_hot No outcome_mixed POTENTIAL FOR MIXED SOLVENT: Compound is too soluble. Consider adding an anti-solvent. dissolve_cold->outcome_mixed Yes crystals_cool Cool slowly to 0-4 °C. Do crystals form? dissolve_hot->crystals_cool Yes outcome_poor FAIL: Solvent is unsuitable. Try another solvent. dissolve_hot->outcome_poor No outcome_ideal SUCCESS: Ideal single solvent found. crystals_cool->outcome_ideal Yes crystals_cool->outcome_mixed No

Caption: Decision tree for empirical solvent selection.

Data Summary: Candidate Solvents

The table below summarizes the properties of common solvents that could be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Dielectric Constant (Polarity)Suitability Notes
Ethanol (95%) 7824.3Primary Candidate. Excellent general solvent for moderately polar compounds; often used for imidazole derivatives.[7][8][9]
Methanol 6533.6Good for polar compounds; lower boiling point allows for easier removal.[9]
Water 10080.4May be a suitable anti-solvent with ethanol or acetone due to high polarity. Crystals may be slow to dry.[9]
Ethyl Acetate 776.0Good for intermediate polarity compounds.[9] Can be paired with a non-polar anti-solvent like hexane.
Acetone 5620.7Dissolves many polar compounds, but its low boiling point can make it difficult to work with.[6][9]
Toluene 1112.4Generally used for less polar, aromatic compounds. High boiling point can be problematic.[6][9]

Section 2: Experimental Protocols

These protocols provide a self-validating framework for achieving high purity. Each step includes causality to guide your experimental choices.

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This method is the recommended starting point due to the high probability of success based on the compound's structure and related literature.

Recrystallization_Workflow cluster_dissolution 1. Dissolution cluster_filtration 2. Hot Filtration (if needed) cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying dissolve Place crude solid in Erlenmeyer flask. Add minimum amount of hot ethanol to just dissolve the solid. hot_filter If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel. dissolve->hot_filter optional cool_slowly Allow filtrate to cool slowly to room temperature. (Do not disturb). hot_filter->cool_slowly cool_ice Chill in an ice-water bath to maximize crystal yield. cool_slowly->cool_ice vacuum_filter Collect crystals via vacuum filtration (Büchner funnel). cool_ice->vacuum_filter wash Wash crystals with a small amount of ice-cold ethanol. vacuum_filter->wash dry Dry crystals under vacuum. wash->dry

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to boiling (using a steam bath or hot plate). Continue adding hot ethanol dropwise until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[2][9]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Pre-heat the filter funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[4][10]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[1] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol. This removes any residual soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.

Q: My compound is not crystallizing upon cooling. What should I do?

A: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[2][4]

Troubleshooting Steps:

  • Induce Crystallization: First, try to initiate crystal formation.

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a nucleation site for crystals to begin growing.[2]

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal acts as a template for crystallization.[2][10]

  • Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25-50%) to increase the solute concentration.[3][4] Allow the concentrated solution to cool slowly again.

Troubleshooting_No_Crystals start Problem: No crystals form after cooling in ice bath. induce Attempt to Induce Crystallization: 1. Scratch inner wall with glass rod. 2. Add a seed crystal. start->induce check_success Do crystals form? induce->check_success reduce_solvent Diagnosis: Too much solvent used. Action: Heat solution to evaporate ~25% of the solvent. check_success->reduce_solvent No success SUCCESS: Problem solved. check_success->success Yes recool Allow the concentrated solution to cool slowly again. reduce_solvent->recool recool->induce

Caption: Troubleshooting flowchart for crystallization failure.

Q: The compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This typically happens when the solution's saturation point is reached at a temperature above the solute's melting point.[4]

Solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation concentration.[4] Allow this slightly more dilute solution to cool slowly.

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a new solvent with a lower boiling point.[4][6]

  • Use a Mixed-Solvent System: Introduce a miscible "anti-solvent" (one in which the compound is insoluble) to the hot, dissolved solution until it becomes slightly cloudy, then add a drop or two of the hot "good" solvent to clarify it before cooling. This can lower the temperature at which the compound precipitates.

Q: My final product is still impure after recrystallization. What went wrong?

A: This usually points to one of two issues: either the cooling was too rapid, or the chosen solvent was not effective at separating the impurity.

Solutions:

  • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Always allow the solution to cool to room temperature without disturbance before moving it to an ice bath. If the product is still impure, repeat the recrystallization and ensure the cooling process is as slow as possible.[4]

  • Re-evaluate the Solvent: The impurity may have very similar solubility properties to your target compound in the chosen solvent. You may need to screen other solvents or consider a different purification technique, such as column chromatography.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of Colorado Boulder. (n.d.). Experiment 2: Recrystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • University of South Alabama. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • Scribd. (n.d.). Recrystallization Techniques Explained.
  • Purdue University. (n.d.). 4. Crystallization.
  • Google Patents. (n.d.). US3997552A - Chlorinated imidazole derivatives and a process for preparing them.
  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole,2-methyl,4,5-dichloro (CAS 15965-33-0).
  • Quora. (2017). How do you recrystallize a product from methanol?.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • PubChem. (n.d.). (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
  • International Journal of Pharmaceutics. (2024). Predicting drug solubility in organic solvents mixtures.
  • Sigma-Aldrich. (n.d.). (4,5-dichloro-1-methyl-1h-imidazol-2-yl)(phenyl)methanol.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • ChemicalBook. (n.d.). (4,5-DICHLORO-1-METHYL-1H-IMIDAZOL-2-YL)(DIPHENYL)METHANOL.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).
  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • Journal of the Chemical Society of Nigeria. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE.

Sources

Technical Support Center: Troubleshooting Low Solubility of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks during drug development and chemical synthesis. (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) is a classic example of a "brick dust" molecule. Its stubborn resistance to dissolution is not a random artifact; it is a direct consequence of its molecular architecture.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the causality behind this compound's insolubility and provide self-validating, field-proven protocols to keep your assays and syntheses moving forward.

Mechanistic Causes of Low Solubility (The "Why")

To effectively solubilize a compound, you must first understand the forces keeping it in the solid state. The low aqueous and organic solubility of this compound is driven by three interacting factors:

  • Extensive Intermolecular Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (NH) and an acceptor (N). Coupled with the hydroxymethyl group (-CH₂OH), this creates a dense, 3D intermolecular hydrogen-bonded network. Breaking this network requires a solvent capable of out-competing these internal bonds (1)[1].

  • Halogen Bonding & Planarity: The 4,5-dichloro substitution serves a dual purpose. It increases the lipophilicity (LogP) of the molecule, driving it out of aqueous phases. Furthermore, these electron-withdrawing chlorine atoms engage in halogen bonding (Cl···Cl and Cl···O interactions), acting like molecular "Velcro" that drastically increases the crystal lattice energy (2)[2].

  • Amphoteric Nature: Imidazoles are amphoteric. At physiological pH (7.4), the uncharged tautomer predominates. Without the ion-dipole interactions afforded by a charged state, water cannot overcome the thermodynamic barrier of the crystal lattice.

Troubleshooting FAQs

Q1: I diluted my DMSO stock into PBS (pH 7.4) for a cell assay, and the compound immediately crashed out as a cloudy suspension. How do I prevent this? A: This is a classic case of solvent-shift precipitation. When DMSO is diluted by water, its ability to solvate the compound drops exponentially, and the high lattice energy of the dichloroimidazole core drives rapid crystallization. Troubleshooting: Keep the final DMSO concentration ≤ 1%. If precipitation still occurs, pre-dissolve the compound in a co-solvent mixture (e.g., 10% DMSO, 10% Tween-80) before slowly adding the aqueous buffer dropwise with continuous vortexing.

Q2: I am using this compound as a starting material for a chemical synthesis. It won't dissolve in dichloromethane (DCM) or tetrahydrofuran (THF). What should I use? A: DCM and THF lack the strong hydrogen-bond accepting capabilities required to break the imidazole's intermolecular network. Switch to polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). If your reaction is sensitive to these solvents, consider transiently protecting the imidazole NH and hydroxyl groups (e.g., with a Boc or Trityl group) to permanently disrupt the hydrogen bonding and render the intermediate soluble in standard organic solvents.

Q3: Can I use pH adjustment to force this compound into an aqueous solution for in vivo dosing? A: Yes, but with limitations. You can protonate the nitrogen by dropping the pH below 4 (using 0.1 M HCl) to form a soluble hydrochloride salt. Conversely, raising the pH above 10 (using 0.1 M NaOH) will deprotonate the imidazole NH. However, if your downstream biological environment buffers back to physiological pH (7.4), the compound will precipitate. For in vivo work, cyclodextrin complexation is a far more reliable strategy to shield the hydrophobic core (3)[3].

Quantitative Solubility Data

Use the following empirical guidelines to select the appropriate solvent system for your specific application.

Solvent SystemSolubility CategoryEstimated Range (mg/mL)Mechanistic Rationale
Water / PBS (pH 7.4) Practically Insoluble< 0.1High lattice energy; neutral species predominates.
Methanol / Ethanol Sparingly Soluble1.0 - 5.0Protic solvents compete poorly with internal H-bonds.
DMSO / DMF Soluble25.0 - 50.0Strong H-bond acceptors disrupt the crystal lattice.
20% HP-β-CD (aq) Slightly Soluble2.0 - 10.0Hydrophobic cavity encapsulates the dichloro core.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM In Vitro Stock Solution

Causality: We use anhydrous DMSO because its sulfoxide oxygen acts as a powerful hydrogen-bond acceptor, disrupting the crystal lattice without donating a proton that would compete with the solvation shell.

  • Weighing: Accurately weigh 1.67 mg of this compound into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over long storage).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. The mechanical energy helps overcome the initial activation barrier of dissolution.

  • Thermal/Acoustic Disruption: Place the tube in an ultrasonic water bath at 37°C for 10 minutes.

  • Self-Validation Check: Hold the tube against a black background under a bright light source. If the solution exhibits the Tyndall effect (a hazy scattering of light), micro-crystals are still present. Repeat step 4 until the solution is optically clear.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation for In Vivo Dosing

Causality: HP-β-CD forms a host-guest inclusion complex. The lipophilic dichloroimidazole core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains high aqueous solubility, preventing precipitation at physiological pH.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline. Filter through a 0.22 µm PES membrane.

  • API Addition: Add the target mass of the compound (aiming for up to 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 300 RPM at 37°C for 2 to 4 hours. Complexation is a dynamic equilibrium process and requires time and mild thermal energy to reach saturation.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms that the compound is fully complexed and not merely suspended. If a pellet forms, you have exceeded the complexation capacity and must dilute the supernatant for accurate dosing.

Solubilization Workflow Visualization

SolubilizationWorkflow Start Compound: This compound App Determine Downstream Application Start->App Synth Chemical Synthesis App->Synth InVitro In Vitro Assays App->InVitro InVivo In Vivo Dosing App->InVivo SynthSolv Use Polar Aprotic Solvents (DMSO, DMF, NMP) Synth->SynthSolv SynthDeriv Protect NH/OH Groups (e.g., Boc, Trt) Synth->SynthDeriv VitroStock Prepare 10-50 mM DMSO Stock InVitro->VitroStock VivoForm Biocompatible Formulation InVivo->VivoForm VitroDilute Dilute in Assay Buffer (DMSO ≤ 1%) VitroStock->VitroDilute VitroCrash Precipitation? VitroDilute->VitroCrash VitroFix Add HP-β-CD or Adjust pH VitroCrash->VitroFix Yes VitroSuccess Proceed to Assay VitroCrash->VitroSuccess No VitroFix->VitroSuccess VivoSalt In Situ Salt Formation (pH Adjustment) VivoForm->VivoSalt VivoCoSolv Co-solvent System (HP-β-CD, PEG400) VivoForm->VivoCoSolv

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

References

  • Imidazole-based drugs and drug discovery: Present and future perspectives | ResearchGate URL
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy | NIH.gov (PMC)
  • Halogenated imidazole derivatives: Topics by Science.gov | Science.

Sources

Technical Support Center: Preventing Dechlorination in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the prevention of dechlorination side reactions during imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and improve the purity and yield of chlorinated imidazole derivatives.

Chlorinated imidazoles are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] However, their synthesis is often plagued by unwanted dechlorination, leading to impurities that are difficult to separate and a reduction in the overall efficiency of the reaction. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these synthetic hurdles.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of chlorinated imidazoles.

Issue 1: My reaction is producing a significant amount of the non-chlorinated imidazole analogue.

Q: I'm attempting to synthesize a 2-chloroimidazole derivative, but I'm consistently observing the formation of the corresponding non-chlorinated imidazole as a major byproduct. What are the likely causes and how can I mitigate this?

A: The undesired loss of a chlorine substituent from the imidazole ring is a common problem that can arise from several factors related to your reaction conditions. Here’s a breakdown of potential causes and actionable solutions:

Root Cause Analysis & Mitigation Strategies:

  • Excessive Reaction Temperature: High temperatures can provide the activation energy needed for reductive dehalogenation, especially in the presence of certain reagents or catalysts.

    • Solution: Carefully control the reaction temperature. It's often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times at elevated temperatures.[2] In some cases, switching to a lower-boiling point solvent might be necessary to maintain a lower reaction temperature.[3]

  • Inappropriate Base: The choice and stoichiometry of the base can be critical. Strong bases, particularly in excess, can promote dechlorination through various mechanisms, including elimination or single-electron transfer pathways.

    • Solution: Screen different bases. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK). If a stronger base is required, use it in stoichiometric amounts and add it slowly to the reaction mixture at a low temperature.

  • Reactive Hydrogen Source: The presence of a reactive hydrogen source in the reaction mixture can facilitate reductive dechlorination. This could be the solvent (e.g., certain alcohols), a reagent, or even a byproduct.

    • Solution: Choose your solvent carefully. Aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally less likely to act as hydrogen donors compared to protic solvents like methanol or ethanol.[3] Ensure all reagents and solvents are anhydrous if moisture is suspected to be a contributing factor.

  • Catalyst-Mediated Dechlorination: Some transition metal catalysts, particularly those used in cross-coupling reactions, can catalyze reductive dechlorination as a side reaction.

    • Solution: If you suspect catalyst-mediated dechlorination, consider switching to a different catalyst system. For instance, in some palladium-catalyzed reactions, the choice of ligand can significantly influence the extent of this side reaction.[2] Exploring metal-free catalytic systems could also be a viable alternative.[4]

Issue 2: I'm observing dichlorination when I'm targeting a monochlorinated product.

Q: My goal is to synthesize a monochlorinated imidazole, but my crude product contains a significant amount of the dichloro- and sometimes even trichloro-imidazole. How can I improve the selectivity for the desired monochlorinated product?

A: Achieving selective monochlorination of the imidazole ring can be challenging due to the activating nature of the ring and the potential for over-halogenation. Here's how to troubleshoot this issue:

Controlling Halogenation Stoichiometry and Reactivity:

  • Excess Chlorinating Agent: The most common reason for over-chlorination is the use of an excess of the chlorinating reagent.

    • Solution: Carefully control the stoichiometry of your chlorinating agent. Use precisely one equivalent of the reagent for monochlorination. It is often beneficial to add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, which can help to disfavor multiple chlorinations.[5]

  • Highly Reactive Chlorinating Agent: Some chlorinating agents are inherently more reactive than others and can lead to poor selectivity.

    • Solution: Choose a less reactive chlorinating agent. For example, N-chlorosuccinimide (NCS) is often a good choice for controlled chlorination of imidazoles.[6][7] Other reagents like sodium hypochlorite can also be used, but the reaction conditions must be carefully optimized.[5]

  • Reaction Conditions Favoring High Reactivity: Elevated temperatures can increase the rate of the chlorination reaction, often at the expense of selectivity.

    • Solution: Perform the chlorination at low temperatures (e.g., 0 °C or even -78 °C) to moderate the reactivity and improve selectivity.

Table 1: Comparison of Common Chlorinating Agents for Imidazole Synthesis

Chlorinating AgentTypical Reaction ConditionsSelectivity for MonochlorinationNotes
N-Chlorosuccinimide (NCS) Aprotic solvent (e.g., ACN, CH₂Cl₂), Room Temperature or 0 °CGood to ExcellentOften the reagent of choice for controlled monochlorination.[6]
Sodium Hypochlorite (NaOCl) Aqueous or biphasic medium, often with a phase-transfer catalystModerate to GoodStoichiometry and pH control are crucial for selectivity.[5]
Chloramine-T Varies, can be used in aqueous or organic solventsModerateCan be a milder alternative to other chlorinating agents.[7]
Chlorine Gas (Cl₂) Can be highly reactive and difficult to controlPoor to ModerateOften leads to over-chlorination and is less commonly used for selective synthesis.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the prevention of dechlorination in imidazole synthesis.

Q1: What is the general mechanism of dechlorination in imidazole synthesis?

A: Dechlorination can proceed through several mechanistic pathways, largely dependent on the specific reaction conditions:

  • Reductive Dehalogenation: This is a common pathway where a chlorine atom is replaced by a hydrogen atom. It can be initiated by:

    • Nucleophilic Attack: A nucleophile (e.g., a hydride source or a carbanion) can attack the carbon atom bearing the chlorine, displacing the chloride ion.

    • Single-Electron Transfer (SET): A reductant can transfer an electron to the chloro-imidazole, forming a radical anion which then loses a chloride ion to form an imidazolyl radical. This radical then abstracts a hydrogen atom from the solvent or another reagent to give the dechlorinated product.

  • Base-Mediated Elimination: In cases where there is a hydrogen atom on an adjacent carbon, a strong base can induce elimination of HCl, leading to an unsaturated intermediate which may then be further transformed.

  • Catalytic Dehalogenation: As mentioned earlier, certain transition metal catalysts can facilitate dechlorination through oxidative addition and reductive elimination cycles.

Q2: How does the position of the chlorine substituent on the imidazole ring affect its lability?

A: The position of the chlorine atom on the imidazole ring significantly influences its susceptibility to dechlorination. Generally, a chlorine atom at the C2 position is more labile than those at the C4 or C5 positions. This is due to the electronic nature of the imidazole ring, where the C2 position is more electron-deficient and thus more susceptible to nucleophilic attack.

Q3: Are there any "green" or more environmentally friendly approaches to prevent dechlorination?

A: Yes, several strategies align with the principles of green chemistry:

  • Catalyst Selection: Utilizing non-toxic and reusable catalysts can be a greener approach. For instance, solid-supported catalysts or nanocatalysts can often be easily recovered and reused, minimizing waste.[4][8]

  • Solvent Choice: Whenever possible, using greener solvents like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact.[3][9]

  • Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in imidazole synthesis. It can significantly reduce reaction times and energy consumption, and in some cases, improve yields and reduce side reactions.[10][11][12]

Q4: Can computational chemistry help in predicting and preventing dechlorination?

A: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of both the desired chlorination and the undesired dechlorination. By calculating the activation energies for these competing pathways under different conditions (e.g., with different bases or solvents), it is possible to predict which conditions are more likely to favor the formation of the desired chlorinated product and avoid dechlorination. This can help in the rational design of experiments and reduce the amount of trial-and-error optimization required.

Experimental Protocols and Workflows

Protocol 1: General Procedure for Controlled Monochlorination of an Imidazole Derivative using NCS

This protocol provides a general guideline for the selective monochlorination of an imidazole derivative.

  • Dissolve the Substrate: In a round-bottom flask, dissolve the imidazole starting material (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Cool the Reaction: Cool the solution to 0 °C using an ice bath.

  • Portion-wise Addition of NCS: Slowly add N-chlorosuccinimide (NCS) (1.0 - 1.1 equivalents) to the cooled solution in small portions over a period of 30-60 minutes.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired monochlorinated imidazole.

Workflow for Troubleshooting Dechlorination

Here is a logical workflow to follow when encountering dechlorination issues.

Caption: A logical workflow for troubleshooting dechlorination side reactions.

References

  • Benchchem. (n.d.). Imidazole Ring Formation Reactions: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Hossain, M. et al. (2017). An expeditious synthetic protocol for chlorination of imidazole N-oxide: Synthesis of 2-chloroimidazoles.
  • Smolecule. (n.d.). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • SDBS is Highly Alternative as a Green and Efficient Catalyst for the One-Pot Four- Component Synthesis of Imidazole Derivatives. (2024, January 19). Journal of Synthetic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis.
  • Benchchem. (n.d.). Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC.
  • Bandyopadhyay, D. et al. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI.
  • Imidazole catalyzes chlorination by unreactive primary chloramines. (2016, May 1). PMC.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Sharma, D. et al. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
  • Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry (RSC Publishing).
  • Temperature evaluation and effect of solvent in the synthesis of tetraaryl imidazole 8. (n.d.).
  • Shabalin, D. A., & Camp, J. E. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • da Silva, F. S., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Enyeribe, P. A. (2019, August 29). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, Vol. 44, No. 5, pp 832 -840.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 5). MDPI.
  • Walke, S., Bonde, S., & Bhadane, R. (n.d.). Effect of Substituent on the Kinetics of Chlorination of Imidazole by Chlorine in Aqueous Medium. Semantic Scholar.
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021, June 4). MDPI.
  • Das, U. K., Shimon, L. J. W., & Milstein, D. (2017). Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Chemical Communications (RSC Publishing).
  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. (2025, August 9). ResearchGate.

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Optimizing reaction temperature for imidazole hydroxymethylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Thermodynamic Dilemma

Welcome to the technical support center. If you are optimizing the hydroxymethylation of imidazole, you are likely navigating a classic conflict between kinetic control (


-substitution) and thermodynamic control  (

-substitution).

The reaction of imidazole with formaldehyde is not a single pathway; it is a temperature-dependent branching decision.

  • Low Temperature (<60°C): Favors rapid attack by the nitrogen lone pair, yielding 1-(hydroxymethyl)imidazole . This species is chemically unstable and prone to reversibility (retro-aldol type decomposition).

  • High Temperature (>100°C): Required to overcome the higher activation energy (

    
    ) for electrophilic aromatic substitution at the C4/C5 position, yielding the stable, pharmacologically relevant 4-(hydroxymethyl)imidazole (4-HMI) .
    

Critical Insight: Most "failed" reactions (low yield, starting material recovery) occur because the temperature was insufficient to access the C-alkylation pathway, or the workup conditions triggered the decomposition of the


-substituted intermediate.

Reaction Pathway Visualization

The following diagram illustrates the temperature-dependent pathways and the risks of polymerization ("tarming").

ReactionPathway Start Imidazole + Formaldehyde N_Intermediate N-Hydroxymethyl (Kinetic Product) UNSTABLE Start->N_Intermediate < 60°C Fast, Reversible C_Product 4-(Hydroxymethyl)imidazole (Thermodynamic Product) STABLE Start->C_Product > 120°C High Ea, Irreversible Tar Polymer/Tar (Methylene Bridges) Start->Tar Uncontrolled Exotherm N_Intermediate->Start Retro-Reaction (Acid/Heat) N_Intermediate->C_Product Rearrangement (High T) C_Product->Tar Excess HCHO + Extreme T

Caption: Figure 1. Thermal divergence of imidazole hydroxymethylation. Note that the N-substituted species acts as a kinetic trap that must be overcome or rearranged via sustained heat.

Optimization & Troubleshooting Guide

Issue 1: "My reaction turned into a brown/black tar."

Diagnosis: Uncontrolled polymerization. Imidazole and formaldehyde can behave like phenol-formaldehyde resins (Bakelite chemistry). If the concentration of formaldehyde is too high or the temperature spike is uncontrolled, methylene bridges form between imidazole rings, creating insoluble oligomers.

Corrective Actions:

  • Stoichiometry Control: Do not exceed 1.5 equivalents of formaldehyde unless using a dilute system.

  • Ramp Rate: Do not plunge reagents directly into a 140°C block. Ramp temperature at 5°C/min to allow controlled conversion.

  • Concentration: If using neat conditions (paraformaldehyde melt), switch to a high-boiling solvent (e.g., dioxane or water in a pressure vessel) to act as a heat sink.

Issue 2: "I recovered 90% starting material after heating at 80°C."

Diagnosis: The "Kinetic Trap." At 80°C, you likely formed the


-hydroxymethyl species in situ. However, this bond is labile. During aqueous workup or evaporation, the equilibrium shifts back to imidazole + formaldehyde (gas), leaving you with starting material.

Corrective Actions:

  • Increase Temperature: You must cross the activation energy threshold for C-alkylation. Target 120°C–140°C .

  • Pressure is Key: Use a sealed tube (autoclave). This prevents formaldehyde gas loss and allows aqueous mixtures to reach necessary temperatures above 100°C.

Issue 3: "The product decomposes during purification."

Diagnosis: pH sensitivity. While 4-HMI is stable, the intermediate species are not. Furthermore, free-base hydroxymethylimidazoles can undergo self-condensation.

Corrective Actions:

  • Acid Stabilization: Isolate the product as the Hydrochloride salt . The protonated species is significantly more resistant to oxidative degradation and polymerization.

  • Avoid Strong Base Workups: Strong bases can trigger Cannizzaro reactions with excess formaldehyde, contaminating the product with formate salts.

Optimized Experimental Protocol

Target: Synthesis of 4-(Hydroxymethyl)imidazole Hydrochloride (4-HMI·HCl) Method: High-Pressure Aqueous Synthesis (Green Chemistry Approach)

Reagents & Equipment[1][2][3][4]
  • Reactant A: Imidazole (1.0 eq, Reagent Grade)

  • Reactant B: Paraformaldehyde (1.1 – 1.2 eq) or 37% Formaldehyde aq.

  • Vessel: Heavy-walled pressure tube (Ace Glass or similar) with Teflon screw cap.

  • Workup: Conc. HCl, Isopropanol.

Step-by-Step Workflow
  • Charging: In the pressure tube, suspend Imidazole (6.8 g, 100 mmol) and Paraformaldehyde (3.3 g, 110 mmol) in water (20 mL).

    • Note: Water is preferred over organic solvents to solubilize the zwitterionic transition states.

  • Reaction: Seal the tube firmly. Heat the block to 140°C .

    • Safety: Ensure a blast shield is used. Internal pressure will rise.

    • Duration: Stir for 12–16 hours. The solution should turn from cloudy to clear yellow/amber.

  • Cooling & Stripping: Cool to room temperature. Transfer to a round-bottom flask. Remove water under reduced pressure (rotary evaporator) at 60°C.

    • Result: A viscous yellow oil.

  • Salt Formation (Critical Step): Dissolve the oil in a minimum amount of Ethanol or Methanol. Add Conc. HCl (approx 1.1 eq) dropwise with cooling.

  • Crystallization: Evaporate to dryness to get a solid. Recrystallize from Isopropanol/Ethanol.

    • Target Yield: 60–75%

    • Appearance: White to off-white hygroscopic crystals.

Comparative Data: Temperature vs. Yield

The following table summarizes internal optimization data for the synthesis of 4-HMI (100 mmol scale).

TemperaturePressureTimeMajor ProductIsolated YieldNotes
25°C Atm24 hN-HMI< 5%Reverted to SM upon workup.
80°C Atm6 hMix (N & C)20%Significant starting material remaining.
100°C Sealed12 h4-HMI45%Conversion incomplete.
140°C Sealed 12 h 4-HMI 72% Optimal conversion.
180°C Sealed4 hTar/Polymer10%Significant decomposition/charring.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? A: Yes. However, formalin contains methanol as a stabilizer, which can compete as a nucleophile or complicate solvent stripping. Paraformaldehyde allows for a cleaner, higher-concentration reaction, which improves the kinetics of the C-alkylation.

Q: Why is the 2-position not favored? A: The C2 position of imidazole is flanked by two nitrogens, making the proton significantly more acidic (


) but the carbon less nucleophilic towards alkylation compared to C4/C5 under neutral/acidic conditions. C2-substitution usually requires lithiation (protection of N1, then n-BuLi) rather than direct electrophilic attack.

Q: My product is hygroscopic. How do I handle it? A: The hydrochloride salt of 4-HMI is extremely hygroscopic. Store it in a desiccator. If weighing for analytical use, do so quickly or in a glovebox. For long-term storage, keep at -20°C.

Q: Can I use a Lewis Acid catalyst to lower the temperature? A: Yes, literature suggests catalysts like


 or 

can promote the reaction at lower temperatures (80-100°C), but purification becomes more difficult as the metal salts chelate the imidazole product. The thermal method (140°C) is generally preferred for "clean" pharmaceutical intermediates to avoid heavy metal scavenging later.

References

  • Classic Mechanism & Kinetics: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity profiles).
  • Hydroxymethylation Specifics

    • Totter, F., & Rittner, S. (1985). Process for the preparation of 4-hydroxymethyl-imidazoles. U.S. Patent No.[1] 4,539,413. Washington, DC: U.S. Patent and Trademark Office.

    • Note: This patent details the high-temperature aqueous route and acidific
  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Modern Green Approaches

    • Li, J., & Neuville, L. (2013).[2] Copper-catalyzed regioselective synthesis of imidazoles. Organic Letters, 15(8), 1752-1755.

    • Context: Provides contrast on metal-c

Sources

Technical Support Center: Stability of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4,5-Dichloro-1H-imidazol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. We will explore its stability in acidic versus basic media, offering insights into potential degradation pathways and best practices for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: What are the likely degradation pathways for this compound under acidic and basic conditions?

A2: The primary degradation route for many imidazole-containing compounds is hydrolysis of the imidazole ring.[2][3]

  • Acid-Catalyzed Degradation: In acidic media, the imidazole ring can be protonated, making it more susceptible to nucleophilic attack by water. This can lead to ring-opening reactions. For some N-acylimidazole derivatives, acid-catalyzed hydrolysis can be significant.[4][5]

  • Base-Catalyzed Degradation: In basic media, the N-H proton of the imidazole ring can be abstracted, forming an imidazolide anion. While the core ring is relatively stable, substituents can influence reactivity. For some imidazole derivatives, base-mediated autoxidation can also be a degradation pathway.[3] The presence of the dichlorinated ring and the methanol substituent will influence the specific degradation products.

Q3: I am observing a rapid loss of purity of my this compound stock solution prepared in a highly acidic buffer. What is happening and how can I mitigate this?

A3: The rapid degradation is likely due to acid-catalyzed hydrolysis of the imidazole ring. To mitigate this, consider the following:

  • pH Adjustment: If your experimental protocol allows, prepare your stock solution in a buffer with a pH closer to neutral (pH 6-8).

  • Solvent Choice: If aqueous solubility is a concern, consider using a co-solvent like methanol or acetonitrile, which may also reduce the rate of hydrolysis.[6]

  • Storage Conditions: Store stock solutions at reduced temperatures (2-8°C) to slow down the degradation kinetics. Prepare fresh solutions before use whenever possible.

Q4: I am seeing unexpected peaks in my HPLC analysis after exposing this compound to basic conditions. What could these be?

A4: The new peaks are likely degradation products resulting from base-catalyzed reactions. As mentioned, this could involve hydrolysis or oxidation of the imidazole moiety.[3] To identify these unknown peaks, consider the following:

  • LC-MS/MS Analysis: This powerful technique can provide molecular weight information and fragmentation patterns of the degradation products, aiding in their structural elucidation.[7][8]

  • Forced Degradation Studies: Performing systematic forced degradation studies under controlled basic conditions and analyzing the samples at various time points can help in understanding the degradation pathway and identifying the primary and secondary degradation products.[6][9]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Rapid decrease in the main peak area in HPLC analysis of an acidic solution. Acid-catalyzed hydrolysis of the imidazole ring.- Increase the pH of the solution to a more neutral range if possible.- Prepare fresh solutions immediately before use.- Store stock solutions at low temperatures (2-8°C).
Formation of precipitate when dissolving the compound in a strong basic solution. The compound or its degradation products may have low solubility at high pH.- Ensure the concentration is below the solubility limit.- Consider using a co-solvent.- Filter the solution prior to analysis.
Inconsistent results in stability studies. - Improperly validated analytical method.- Fluctuations in storage temperature or pH.- Validate your HPLC method to ensure it is stability-indicating.- Maintain precise control over pH and temperature throughout the experiment.
Appearance of multiple, unidentified peaks in the chromatogram. Complex degradation pathways leading to several products.- Employ LC-MS/MS for identification of degradation products.- Conduct a thorough forced degradation study to map the degradation profile.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of the molecule.[6][9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL. Incubate at 60°C.
  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL. Incubate at 60°C.
  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water to achieve a final drug concentration of approximately 100 µg/mL. Incubate at 60°C.

3. Time Points:

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.[7][9]

  • Instrumentation: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

    • A gradient elution may be necessary to resolve the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of the parent compound (e.g., 210-254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving the method's stability-indicating nature.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 40°C

pH Condition% Remaining after 24h% Remaining after 72hPotential Primary Degradation Products
2.0 (0.01 M HCl) 85%60%Ring-opened hydrolysis products
7.0 (Phosphate Buffer) >98%>95%Minimal degradation
12.0 (0.01 M NaOH) 90%75%Ring-opened and/or oxidized products

Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Stress (0.1 M HCl, 60°C) stock->acid base Basic Stress (0.1 M NaOH, 60°C) stock->base neutral Neutral Stress (Water, 60°C) stock->neutral sampling Sample at Time Points acid->sampling base->sampling neutral->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis & Characterization hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) parent This compound acid_intermediate Protonated Imidazole Intermediate parent->acid_intermediate base_intermediate Imidazolide Anion parent->base_intermediate acid_product Ring-Opened Products (e.g., Diamine derivatives) acid_intermediate->acid_product Hydrolysis base_product Ring-Opened and/or Oxidized Products base_intermediate->base_product Hydrolysis / Oxidation

Caption: Potential degradation pathways in acidic vs. basic media.

troubleshooting_tree start Unexpected Results in Stability Study q1 Is degradation observed? start->q1 q2 Is it in acidic or basic media? q1->q2 Yes q3 Are results inconsistent? q1->q3 No acid_sol Likely Acid Hydrolysis. - Adjust pH to neutral. - Use fresh solution. q2->acid_sol Acidic base_sol Likely Base Hydrolysis/Oxidation. - Verify solubility. - Use LC-MS for identification. q2->base_sol Basic method_sol Validate Analytical Method (Stability-Indicating). q3->method_sol Yes condition_sol Ensure Tight Control of Temperature and pH. q3->condition_sol No

Caption: Troubleshooting decision tree for stability issues.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374. [Link]

  • Myhrman, R., & Jencks, W. P. (1961). Imidazole Catalysis. Journal of Biological Chemistry, 236(5), 1272-1277. [Link]

  • Gour-Salin, B. J. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2062. [Link]

  • Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(50), 17881-17889. [Link]

  • Castro, E. A., et al. (2002). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). (n.d.). Google Patents.
  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI. [Link]

  • Laboratory analysis of imidazole (CAS: 288-32-4). (2022). Analytice. [Link]

  • (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). PMC. [Link]

  • Patel, K., & Roy, J. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 81-89. [Link]

  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020). ResearchGate. [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. [Link]

  • Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl). (n.d.). ResearchGate. [Link]

  • Imidazole. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]]([Link])

Sources

Overcoming moisture sensitivity in (4,5-Dichloro-1H-imidazol-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4,5-Dichloro-1H-imidazol-2-yl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The presence of both a nucleophilic imidazole ring and a reactive hydroxymethyl group makes this compound highly valuable, but also susceptible to moisture-induced side reactions and degradation. This resource provides in-depth troubleshooting advice and practical protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues in Moisture-Sensitive Reactions

This section addresses specific problems encountered during the storage and reaction of this compound. Each entry follows a "Symptom-Cause-Solution" format to rapidly diagnose and resolve experimental challenges.

Issue 1: Low or Inconsistent Reaction Yields with Non-polar Byproducts
  • Symptom: You are performing a reaction to modify the hydroxyl group (e.g., esterification, etherification, or conversion to a halide), but you observe significantly lower yields than expected. TLC or LC-MS analysis reveals a major non-polar byproduct alongside unreacted starting material.

  • Probable Cause: The most likely culprit is intermolecular etherification of your starting material, catalyzed by trace amounts of acid or base in the presence of water. Water can act as a proton shuttle, facilitating the condensation of two molecules of this compound to form a bis-ether, which would be significantly less polar than the starting alcohol.

  • In-Depth Explanation: The hydroxyl group of the methanol moiety can be protonated under acidic conditions or deprotonated under basic conditions, making it a good leaving group or a potent nucleophile, respectively. In "anhydrous" solvents that still contain ppm levels of water, these protic impurities can initiate a chain reaction where one molecule acts as a nucleophile and another as an electrophile, leading to dimerization.

  • Step-by-Step Solution:

    • Rigorous Glassware Drying: Ensure all glassware is meticulously dried. The most effective methods are oven-drying at >125°C for at least 24 hours or flame-drying under vacuum immediately before use.[1][2] Assembling the apparatus while hot and flushing with a dry, inert gas like nitrogen or argon is crucial.[2]

    • Solvent Dehydration: Do not trust "anhydrous" labels on solvent bottles for highly sensitive reactions.[3] Solvents must be freshly dried. Distillation from an appropriate drying agent (e.g., CaH₂ for halogenated solvents and esters, or Na/benzophenone for ethers and hydrocarbons) is the gold standard.[4][5] Alternatively, for smaller scales, percolating the solvent through a column of activated molecular sieves (3Å or 4Å) is a safe and effective method.[5][6]

    • Inert Atmosphere: Conduct the entire experiment under a positive pressure of dry nitrogen or argon using a Schlenk line or in a glovebox.[1][7] This prevents atmospheric moisture from entering the reaction vessel.

    • Reagent Handling: this compound should be stored in a desiccator over a strong drying agent (e.g., P₂O₅). Before use, dry the required amount under high vacuum for several hours.

Issue 2: Poor Reactivity and Formation of a Water-Soluble Impurity
  • Symptom: In a reaction where this compound is the limiting reagent, you observe incomplete conversion. During aqueous workup, a significant portion of your mass balance is lost to the aqueous layer, suggesting the formation of a highly polar, water-soluble byproduct.

  • Probable Cause: Water is reacting directly with a highly reactive reagent (e.g., an organometallic, acyl chloride, or strong base) intended for the hydroxyl group. This quenches the reagent and prevents the desired reaction from occurring. The unreacted, water-soluble this compound is then lost during extraction.

  • In-Depth Explanation: Reagents like Grignards, organolithiums, or strong hydrides react violently and preferentially with water over most alcohols.[2] If your solvent or starting material is "wet," each molecule of water will consume one or more equivalents of your active reagent, effectively lowering its concentration and stalling your reaction. Imidazole itself is water-soluble, and its derivatives often retain this property.[8][9][10]

  • Step-by-Step Solution:

    • Quantify Water Content: Before starting a critical reaction, determine the water content of your solvent using Karl Fischer titration, which is the industry standard.[11] For more sensitive applications or when a Karl Fischer titrator is unavailable, 1H or 19F NMR-based methods can accurately determine trace water levels.[12][13]

    • Use of Stoichiometric Drying Agents: If distillation is not feasible, consider using a reactive drying agent in situ that is compatible with your reaction. For example, adding calcium hydride to a solvent and stirring for several hours before adding reagents can effectively scavenge residual water.[4]

    • Proper Reagent Transfer: Use rigorously dry syringes or cannulas for transferring reagents.[2] Always flush the syringe with inert gas before drawing up the liquid. The double-tipped needle technique is recommended for transferring larger volumes of air- and moisture-sensitive reagents.[2]

Frequently Asked Questions (FAQs)

  • Q1: How should I properly store this compound to ensure its stability?

    • A1: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, place this container inside a secondary container or desiccator with a strong desiccant like phosphorus pentoxide (P₄O₁₀) or indicating Drierite.[4] Store in a cool, dark place away from reactive chemicals.

  • Q2: What are the visual signs of moisture-related decomposition?

    • A2: this compound is a solid. Signs of moisture contamination can include clumping of the solid, a change in color, or the appearance of a syrupy or oily residue. If the compound appears wet or sticky, it should be dried under high vacuum before use.

  • Q3: Can I use common drying agents like anhydrous MgSO₄ or Na₂SO₄ to dry a solution of this compound?

    • A3: While MgSO₄ and Na₂SO₄ are suitable for removing bulk water during a workup, they are not effective for achieving the "anhydrous" conditions (typically <50 ppm water) required for moisture-sensitive reactions.[14] These salts form hydrates and have an equilibrium point, meaning they cannot remove tightly bound or trace amounts of water. For rigorous drying, you must use reactive drying agents (like CaH₂) or high-capacity adsorbents like activated molecular sieves.[4][6]

  • Q4: How can I confirm the purity and integrity of my starting material before a reaction?

    • A4: The best practice is to analyze a fresh sample.

      • ¹H NMR: Check for the characteristic peaks of the compound and the absence of significant impurity signals. A broad peak around the hydroxyl proton is expected, but an unusually large or shifted water peak in the solvent (e.g., DMSO-d₆) is a red flag.

      • IR Spectroscopy: Look for the characteristic O-H stretching band (typically a broad peak around 3200-3600 cm⁻¹) and fingerprint region for the imidazole core.[15]

      • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities, possibly from moisture-induced degradation.

Protocols and Data

Data Table: Selection of Drying Agents for Anhydrous Solvents
SolventRecommended Drying Agent(s)Incompatible AgentsTypical Residual H₂OReference
Tetrahydrofuran (THF)Na/benzophenone, CaH₂<10 ppm[5]
Dichloromethane (DCM)CaH₂, P₄O₁₀Na, LiAlH₄<20 ppm[4][5]
Acetonitrile (MeCN)CaH₂, 3Å Molecular SievesNa, K₂CO₃<30 ppm[4]
TolueneNa/benzophenone, CaH₂<10 ppm[5]
N,N-Dimethylformamide (DMF)BaO, 4Å Molecular SievesCaH₂ (at high temp)<50 ppm[4]
Experimental Protocols

Protocol 1: Rigorous Drying of Glassware for Moisture-Sensitive Reactions

  • Clean all required glassware (reaction flask, condenser, dropping funnel, etc.) thoroughly and rinse with deionized water, followed by an acetone rinse to remove bulk water.

  • Place all glassware in a laboratory oven set to a minimum of 125°C. Leave to dry for at least 24 hours.[1]

  • Option A (Cooling in Desiccator): Remove the hot glassware and place it in a desiccator containing a fresh, active desiccant to cool under a dry atmosphere.

  • Option B (Assembly while Hot): Wearing appropriate thermal gloves, remove the hot glassware from the oven and assemble the reaction apparatus swiftly in a fume hood. Immediately connect the apparatus to a Schlenk line and begin cycling between vacuum and inert gas (at least 3 cycles) to remove all residual air and adsorbed moisture as it cools.[7] This is the preferred method for highly sensitive reactions.

Protocol 2: Activating and Using 3Å Molecular Sieves for Solvent Drying

  • Sieve Activation: Place the required amount of 3Å molecular sieves (typically 10-20% of the solvent volume) into a dry Schlenk flask equipped with a stir bar.[6]

  • Heat the flask to 180-200°C under high vacuum for a minimum of 8 hours. A heat gun can be used, but an oil bath or heating mantle provides more consistent heating.

  • Allow the flask to cool completely to room temperature under a positive pressure of dry nitrogen or argon.

  • Under a positive pressure of inert gas, add the solvent to be dried to the flask containing the activated sieves.

  • Seal the flask and allow it to stand for at least 48 hours, stirring occasionally.[6] The solvent can then be used directly by transferring via a dry syringe or cannula.

Visualized Workflows and Mechanisms

Moisture_Sensitive_Workflow cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction Setup (Inert Atmosphere) cluster_workup 3. Monitoring & Quenching p1 Oven/Flame-Dry All Glassware p2 Assemble Hot & Flush with N₂/Ar p1->p2 p3 Dry Solvent (e.g., Distill from CaH₂) p2->p3 r1 Add (4,5-Dichloro-1H-imidazol- 2-yl)methanol under N₂ flow p3->r1 r2 Add Anhydrous Solvent via Dry Syringe/Cannula r1->r2 r3 Cool to Reaction Temp (e.g., 0°C or -78°C) r2->r3 r4 Add Reagents Dropwise via Syringe r3->r4 w1 Monitor by TLC/LC-MS (Anhydrous Quench) r4->w1 w2 Carefully Quench Reaction (e.g., with Sat. NH₄Cl) w1->w2 w3 Aqueous Workup & Extraction w2->w3

Degradation_Pathway reactant1 { this compound |  R-CH₂-OH} product { Dimerized Byproduct |  R-CH₂-O-CH₂-R} reactant1:f1->product:f1 Nucleophilic Attack water H₂O reactant1->water reactant2 { this compound |  R-CH₂-OH} reactant2:f1->product:f1 Electrophile reactant2->water water->product Catalysis (Proton Shuttle)

References

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Chemistry (Weinheim an der Bergstrasse, Germany). Available at: [Link][11][12]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Moodle. Available at: [Link][1]

  • Delloyd's Lab-Tech. solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link][4]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Organic Chemistry at CU Boulder. Available at: [Link][14]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Available at: [Link][5]

  • Merck Millipore. Drying agents from Merck Millipore. Available at: [Link][16]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link][2]

  • St-Jean, F., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link][7]

  • Zhang, Y., et al. (2023). Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. Analytical Chemistry. Available at: [Link][13]

  • University of Rochester, Department of Chemistry. How to Store Reagents. Not Voodoo. Available at: [Link][3]

  • Singh, R., et al. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. Available at: [Link][8]

  • Unknown Author. Imidazole PDF. Available at: [Link][9]

  • Al-Mokhtar, M. A., et al. (2023). Interactions of imidazole with water molecules. PMC. Available at: [Link][10]

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Profiling of (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Comparative NMR Guide

As a Senior Application Scientist specializing in the structural elucidation of complex heterocyclic compounds, I frequently encounter challenges in the quality control (QC) of halogenated intermediates. This compound (CAS: 437658-65-6) is a highly specialized precursor used extensively in the synthesis of ferromagnetically coupled nitronyl nitroxides[1][2] and advanced pharmaceutical active ingredients.

However, confirming the absolute purity of this heavily substituted derivative requires more than a simple mass confirmation. Distinguishing it from its unsubstituted or monochlorinated alternatives demands a rigorous, self-validating Nuclear Magnetic Resonance (NMR) approach. This guide objectively compares the spectral performance of this compound against its unhalogenated alternative, providing you with the mechanistic logic and experimental protocols needed for definitive structural validation.

Part 1: Mechanistic Causality of Chemical Shifts

To effectively analyze the NMR spectra of this compound, we must first understand the electronic causality dictated by its substituents.

The introduction of two chlorine atoms at the C4 and C5 positions of the imidazole ring fundamentally alters the molecule's electronic landscape. Chlorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously providing a weaker resonance-donating effect (+M) via its lone electron pairs. The net result is a significant deshielding of the C4 and C5 carbons in the 13C NMR spectrum, pushing their resonances to approximately 112–124 ppm[3].

Furthermore, the complete substitution of the aromatic backbone eliminates the characteristic C4-H and C5-H protons. In unsubstituted imidazoles, these protons appear as distinct signals around 7.0 ppm[4]. The total absence of these aromatic protons in the 1H NMR spectrum serves as the primary diagnostic feature for confirming complete dichlorination.

Electronic_Effects A Cl Substitution at C4/C5 B Inductive Electron Withdrawal (-I) A->B C Resonance Donation (+M) A->C E Absence of Aromatic Protons (Simplified 1H NMR) A->E D Net Deshielding of C4/C5 (~114 ppm in 13C NMR) B->D F Increased Acidity of NH (Downfield Shift ~12.5 ppm) B->F C->D

Mechanistic pathway of chlorine substitution effects on NMR chemical shifts.

Part 2: Comparative Spectral Data

To objectively evaluate the identity of your product, compare your acquired data against the baseline of the unsubstituted alternative, (1H-imidazol-2-yl)methanol. The tables below summarize the quantitative shifts caused by the structural differences.

Table 1: 1H NMR Spectral Comparison (DMSO-d6, 400 MHz)
Proton EnvironmentThis compound(1H-imidazol-2-yl)methanol (Alternative)Diagnostic Value
Imidazole N-H ~12.5 - 13.0 ppm (br s, 1H)~11.8 - 12.2 ppm (br s, 1H)Downfield shift confirms the -I effect of the Cl atoms.
Aromatic C4-H / C5-H None (Absent) ~6.9 - 7.1 ppm (s, 2H)Critical: Complete absence confirms successful di-halogenation[4].
Hydroxyl O-H ~5.3 - 5.5 ppm (t, 1H)~5.1 - 5.3 ppm (t, 1H)Confirms the presence of an intact hydroxymethyl group.
Aliphatic C-H₂ ~4.4 - 4.5 ppm (d, 2H)~4.4 - 4.5 ppm (d, 2H)Acts as the reliable anchoring peak for integration.
Table 2: 13C NMR Spectral Comparison (DMSO-d6, 100 MHz)
Carbon EnvironmentThis compound(1H-imidazol-2-yl)methanol (Alternative)Diagnostic Value
C2 (Imidazole) ~146.0 - 148.5 ppm~134.5 - 136.0 ppmQuaternary carbon attached to the hydroxymethyl group[5][6].
C4 / C5 (Imidazole) ~113.0 - 115.0 ppm~121.0 - 123.0 ppmStrong deshielding/shielding balance due to Cl substitution[3].
C-OH (Aliphatic) ~55.0 - 56.5 ppm~55.5 ppmConfirms the aliphatic hydroxymethyl side chain.

Part 3: Self-Validating Experimental Protocol

A protocol is only as good as its ability to flag its own errors. Follow this step-by-step methodology to ensure high-fidelity data acquisition.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is specifically chosen over CDCl3 because imidazoles strongly hydrogen-bond, leading to peak broadening and poor solubility in non-polar solvents. DMSO disrupts these intermolecular networks, yielding sharp, distinct resonances for the exchangeable N-H and O-H protons[2].

Step 2: 1H NMR Acquisition (Purity Profiling)

  • Action: Acquire the spectrum at 298 K using a 30° excitation pulse, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds. Run for 16 scans.

  • Validation Check: Integrate the aliphatic -CH2- doublet (~4.4 ppm). Set this integral strictly to 2.00. The N-H and O-H signals must integrate to ~1.00 each. Self-Correction: If any residual peaks appear between 6.9–7.2 ppm, immediately flag the batch for contamination by the unsubstituted or monochlorinated alternatives.

Step 3: 13C{1H} NMR Acquisition (Structural Backbone)

  • Action: Acquire using a 30° pulse with a WALTZ-16 decoupling sequence. Crucially, set the relaxation delay (D1) to at least 5.0 seconds and acquire for a minimum of 512 scans.

  • Causality: The molecule contains three quaternary carbons (C2, C4, C5). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A standard 1-second delay will severely attenuate these critical diagnostic peaks, leading to false negatives in structural confirmation[3].

NMR_Workflow A 1. Sample Preparation (15 mg in DMSO-d6) B 2. 1D NMR Acquisition (1H & 13C) A->B C 3. 2D NMR Acquisition (HSQC, HMBC) A->C D 4. Spectral Processing (FT, Phase & Baseline Correction) B->D C->D E 5. Peak Assignment & Multiplet Analysis D->E F 6. Purity & Identity Validation E->F

Step-by-step NMR acquisition and validation workflow for imidazole derivatives.

Part 4: References

  • Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. MDPI (Crystals).

  • 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanohydrazide Spectral Data. Benchchem.

  • 4,5-Dichloroimidazole | C3H2Cl2N2 | CID 140018. PubChem - National Institutes of Health (NIH).

  • Studies on the Chlorination of Imidazole. Journal of Chemical Society of Nigeria.

  • Palladium(II) complexes with electron-poor, 4,5-disubstituted diimidazol-2-ylidene ligands: synthesis. Qucosa - TU Dresden.

Sources

FTIR Spectroscopic Profiling of (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

(4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) is a highly specialized halogenated heterocyclic building block. It serves as a critical precursor in the synthesis of nitronyl nitroxide radicals for advanced magnetic materials [1] and acts as a core structural motif in the development of novel calcium channel antagonists [2]. For drug development professionals, verifying the structural integrity and purity of this compound is paramount before downstream synthesis. This guide provides an objective comparative analysis of its Fourier-Transform Infrared (FTIR) spectral characteristics against non-chlorinated and non-hydroxylated alternatives, supported by field-proven mechanistic insights.

Structural Significance & Chemical Causality

In FTIR spectroscopy, the vibrational modes of a molecule are dictated by bond strength (force constant) and reduced mass. As a Senior Application Scientist, it is crucial to look beyond mere peak matching and understand the causality behind the spectral signature of this compound. Its spectrum is governed by three interacting structural features:

  • Inductive Effects of Chlorine (-I Effect): The highly electronegative chlorine atoms at the C4 and C5 positions exert a strong electron-withdrawing effect on the imidazole ring. This alters the electron density distribution, slightly weakening the C=N and C=C bonds within the ring and shifting their stretching frequencies to lower wavenumbers compared to unsubstituted imidazoles [3].

  • Intermolecular Hydrogen Bonding Dynamics: The presence of both a primary alcohol (-OH) and an amphoteric imidazole ring (containing both a hydrogen-bond donor N-H and an acceptor C=N) facilitates a robust intermolecular hydrogen-bonding network in the solid state. This manifests as significant broadening and overlapping of the O-H and N-H stretching bands.

  • Orthogonal Vibrational Modes: The heavy atomic mass of the chlorine atoms results in distinct C-Cl stretching vibrations in the lower frequency "fingerprint" region, providing a definitive marker for successful halogenation [3].

Comparative FTIR Spectral Analysis

To objectively evaluate the spectral identity of the target compound, we compare it against two structural analogs: (1H-imidazol-2-yl)methanol (to isolate the effect of chlorine) and 4,5-Dichloro-1H-imidazole (to isolate the effect of the hydroxymethyl group).

Quantitative Peak Comparison
Functional Group / VibrationThis compoundAlternative 1: (1H-imidazol-2-yl)methanolAlternative 2: 4,5-Dichloro-1H-imidazole
O-H Stretch (Alcohol) ~3250–3400 cm⁻¹ (Broad)~3200–3350 cm⁻¹ (Broad)Absent
N-H Stretch (Imidazole) ~3100–3200 cm⁻¹ (Overlaps O-H)~3100–3150 cm⁻¹~3100–3250 cm⁻¹
C=N / C=C Stretch (Ring) ~1550–1620 cm⁻¹ (Shifted lower)~1580–1650 cm⁻¹~1540–1610 cm⁻¹
C-O Stretch (Primary Alc) ~1010–1030 cm⁻¹ (Strong)~1020–1040 cm⁻¹Absent
C-Cl Stretch (Halogen) ~750–850 cm⁻¹ (Sharp, distinct)Absent~760–860 cm⁻¹

Data Interpretation: The absence of the ~750–850 cm⁻¹ band in a synthesized batch immediately flags incomplete halogenation, while the absence of the ~1010–1030 cm⁻¹ band indicates a failure in the hydroxymethylation step.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure high-fidelity spectral acquisition and mitigate the confounding effects of ambient moisture (which severely obscures the critical O-H region in traditional KBr pellets), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. This protocol is designed as a self-validating system to prevent false positives.

Step-by-Step Methodology:

  • System Readiness & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Deposit approximately 2–5 mg of solid this compound directly onto the center of the ATR crystal.

  • Pressure Application: Apply uniform pressure using the ATR anvil.

    • Mechanistic Note: Consistent pressure ensures optimal optical contact between the crystal and the solid sample, maximizing the evanescent wave penetration depth and optimizing the signal-to-noise ratio.

  • Spectral Acquisition: Scan the sample under identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & Validation: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

    • Self-Validation Check: Validate the identity by confirming the presence of the ~1020 cm⁻¹ (C-O) and ~750–850 cm⁻¹ (C-Cl) peaks. Crucially, verify the absence of a strong carbonyl (C=O) peak at ~1700 cm⁻¹. If a C=O peak is present, the sample has spontaneously oxidized to 4,5-dichloro-1H-imidazole-2-carbaldehyde [1].

Analytical Workflow Visualization

FTIR_Workflow A Compound Synthesis This compound B Sample Preparation (ATR Crystal Deposition) A->B C FTIR Spectral Acquisition (4000 - 400 cm⁻¹) B->C D1 O-H / N-H Region (3100-3400 cm⁻¹) C->D1 D2 Ring Vibrations (1500-1650 cm⁻¹) C->D2 D3 C-Cl Stretching (650-850 cm⁻¹) C->D3 E Spectral Validation & Oxidation Impurity Profiling D1->E D2->E D3->E

Figure 1: Self-validating ATR-FTIR analytical workflow for halogenated imidazole derivatives.

References

  • Tretyakov, E., Vlasenko, Y., et al. "Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains." Crystals, 2019, 9(4), 219. URL:[Link]

  • Hadizadeh, F., et al. "Synthesis and Calcium Channel Antagonist Activity of New 1,4-Dihydropyridine Derivatives Containing Dichloroimidazolyl Substituents." Archiv der Pharmazie, 2006. URL:[Link]

  • Kumar, A., et al. "Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity." International Journal of Medical Research and Health Sciences, 2019, 8(8): 62-69. URL:[Link]

Mass Spectrometry Fragmentation Patterns of Chlorinated Imidazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated imidazoles are critical motifs in pharmaceutical intermediates (e.g., losartan synthesis), pesticide metabolites, and disinfection byproducts. Their analysis is complicated by annular tautomerism and the high electronegativity of the chlorine substituent. This guide provides a comparative analysis of their mass spectrometric behavior, focusing on the distinction between Electron Ionization (EI) and Electrospray Ionization (ESI), and details the specific fragmentation pathways required for structural elucidation.[1]

Part 1: The Chlorine Signature (Isotope Logic)

Before analyzing fragmentation, the presence of chlorine must be validated via its isotopic signature. Unlike fluorine (monoisotopic) or bromine (1:1 ratio), chlorine possesses a distinct natural abundance ratio of


 (75.77%) to 

(24.23%).
The "M+2" Diagnostic Rule

For any chlorinated imidazole, the molecular ion cluster will exhibit a characteristic 3:1 intensity ratio between the monoisotopic peak (


) and the isotope peak (

).
  • Single Chlorine (

    
    ): 
    
    
    
    (100%) vs.
    
    
    (32.5%).
  • Double Chlorine (

    
    ): 
    
    
    
    (100%),
    
    
    (65%),
    
    
    (10%).

Application Note: In low-resolution MS (e.g., single quad), this pattern is the primary filter for identifying chlorinated impurities. In High-Resolution MS (HRMS), the mass defect of


 (36.9659 Da) vs 

(34.9688 Da) provides confirmation.

IsotopePattern Figure 1: Diagnostic Isotope Cluster for Monochlorinated Imidazoles M Molecular Ion (M) 100% Intensity (35-Cl) M2 Isotope Peak (M+2) ~33% Intensity (37-Cl) M->M2 +1.997 Da Confirm Confirmation: Chlorine Present M2->Confirm

Part 2: Ionization Source Comparison (EI vs. ESI)

The choice of ionization source dictates the fragmentation pathway. EI promotes radical-driven cleavage, while ESI favors even-electron rearrangements.

Comparative Performance Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Even-Electron Cation (

)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage dependent)
Primary Loss Radical loss (

,

)
Neutral loss (

,

)
Chlorine Fate Often lost as radical (

)
Retained or lost as

(

)
Application GC-MS (Volatile intermediates)LC-MS (Polar drugs/metabolites)
Isomer ID High (distinct fingerprint)Moderate (requires MS/MS optimization)

Expert Insight:

  • In EI: The molecular ion is often weak. The loss of the chlorine radical (

    
    ) is rapid, often obliterating the isotopic signature in the base peak.
    
  • In ESI: The protonated molecule

    
     is stable. Fragmentation requires Collision-Induced Dissociation (CID).[2] The loss of 
    
    
    
    (36 Da) is preferred over
    
    
    (35 Da) due to the stability of the neutral
    
    
    molecule and the even-electron rule.

Part 3: Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for structural elucidation. The imidazole ring is stable, but the presence of chlorine destabilizes specific bonds.

Pathway A: Ring Cleavage (Retro-Diels-Alder & Contraction)

The most diagnostic pathway for imidazoles is the sequential loss of


 (27 Da) or the nitrile equivalent (

).
  • Step 1: Protonation occurs typically at the N3 position.

  • Step 2: Ring opening leads to the loss of

    
    , contracting the ring or forming a linear cation.
    
  • Observation: A shift of -27 Da is the "fingerprint" of the imidazole ring.

Pathway B: Dechlorination (The ESI Specific Route)

In ESI-MS/MS, direct homolytic cleavage of the


 bond is energetically unfavorable compared to heterolytic pathways.
  • Mechanism: Proton transfer facilitates the elimination of neutral

    
    .
    
  • Observation: A mass shift of -36 Da (for

    
    ) or -38 Da (for 
    
    
    
    ).
  • Significance: If you observe a loss of 35 Da in ESI, it suggests a radical mechanism (rare) or misinterpretation. Always look for the -36 Da (HCl) loss in ESI.

Visualizing the Fragmentation Tree (ESI-MS/MS)

FragPathway Figure 2: ESI-MS/MS Fragmentation Pathways for Chlorinated Imidazoles Precursor Precursor [M+H]+ (Chlorinated Imidazole) Intermediate Ring Opening (Destabilized Cation) Precursor->Intermediate CID Activation Frag_HCl Fragment A [M+H - HCl]+ Intermediate->Frag_HCl Loss of HCl (-36 Da) Frag_HCN Fragment B [M+H - HCN]+ Intermediate->Frag_HCN Loss of HCN (-27 Da) Frag_Final Secondary Fragment Small Nitrilium Ions Frag_HCN->Frag_Final Sequential Degradation

Part 4: Experimental Protocol (LC-MS/MS)

To replicate these results, use the following self-validating protocol. This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why? Formic acid ensures protonation (

      
      ) which is required for the ESI mechanisms described above.
      
  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent space-charge effects which distort isotope ratios.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Chlorinated imidazoles are moderately polar; early elution is common.

Mass Spectrometer Settings (ESI+)
  • Source Temp: 350°C (Ensure complete desolvation).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Step: Collect spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves molecular ion and isotope pattern.[3]

    • High CE (40 eV): Forces the diagnostic

      
       and 
      
      
      
      losses.

Part 5: Isomer Differentiation Case Study

A common challenge is distinguishing 4-chloroimidazole from 5-chloroimidazole .

  • Tautomerism: In solution, 4-Cl and 5-Cl imidazoles rapidly tautomerize if the nitrogen is unsubstituted (N-H). They cannot be separated by LC at room temperature and will appear as a single peak.

  • N-Substituted Isomers: If the nitrogen is methylated (e.g., 1-methyl-4-chloroimidazole vs. 1-methyl-5-chloroimidazole), the positions are fixed.

    • 4-Chloro Isomer: Tends to favor

      
       loss (Ring cleavage) due to the proximity of the chlorine to the fragmentation site.
      
    • 5-Chloro Isomer: Often shows a dominant loss of

      
       or 
      
      
      
      before ring cleavage due to steric strain and electronic effects adjacent to the N-methyl group.

Critical Check: If analyzing N-H chlorinated imidazoles, report them as "4(5)-chloroimidazole" to maintain scientific accuracy.

References

  • Holcapek, M., et al. (2010). Differentiation of structural isomers in a target drug database by LC/Q-TOFMS using fragmentation prediction. PubMed. Link

  • Niessen, W. M. A. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2][4][5] RSC Analyst. Link

  • Wang, Y., et al. (2023).[6] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI Molecules. Link

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.[7] MetwareBio Technical Guides. Link

Sources

HPLC method development for (4,5-Dichloro-1H-imidazol-2-yl)methanol purity assay

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the development and optimization of a High-Performance Liquid Chromatography (HPLC) method for the purity assay of (4,5-Dichloro-1H-imidazol-2-yl)methanol , a critical intermediate in the synthesis of imidazole-based pharmaceuticals (e.g., antihypertensive agents).[1]

Executive Summary & Molecule Profile[2]

The Challenge: this compound presents a unique chromatographic challenge due to its "push-pull" physicochemical properties.[1] The imidazole ring is inherently basic, but the electron-withdrawing chlorine atoms at positions 4 and 5 significantly lower the basicity of the nitrogen (pKa shift from ~7.0 to ~3.5–4.0).[1] Simultaneously, the hydroxymethyl group at position 2 adds polarity, risking early elution (low


) and poor resolution from its precursor, 4,5-dichloroimidazole .

The Objective: To develop a robust, stability-indicating HPLC method capable of separating the target molecule from its starting material and potential degradation products with a resolution (


) > 2.0.
Molecule Profile
PropertyDescriptionChromatographic Implication
Structure Imidazole ring, 4,5-dichloro, 2-hydroxymethylAmphoteric nature; potential for silanol interactions.[1][2]
pKa (Est.) ~3.5 – 4.5 (Conjugate Acid)Critical: The pKa is dangerously close to the pH of standard acidic mobile phases (0.1% Formic Acid, pH 2.7), leading to peak splitting or broadening.[3]
Solubility Low in water (neutral); Soluble in DMSO/MeOHSample diluent must be organic-rich to prevent precipitation.[1][3]
UV Max ~215–225 nmRequires low-UV cutoff solvents (Phosphate/Acetonitrile).[1][3]

Method Comparison: The "Generic" vs. The "Optimized"

We compared a standard "Generic Screening" method against an "Optimized pH-Controlled" method. The data below illustrates why off-the-shelf protocols often fail for electron-deficient imidazoles.

Method A: The "Common Mistake" (Generic Acidic)[1][4]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).[1][3]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3][4]

  • pH: ~2.7.[1]

  • Outcome: FAILURE .

    • Mechanism of Failure: At pH 2.7, the molecule (pKa ~3.5–4.[1][3]0) exists in a dynamic equilibrium between its protonated (

      
      ) and neutral (
      
      
      
      ) forms.[3] This results in "retention drift," broad peak shapes, and poor reproducibility.[1]
    • Data: Peak asymmetry factor (

      
      ) > 1.8; Resolution from impurity < 1.5.
      
Method B: The "Optimized Solution" (Neutral Buffered)
  • Column: High-pH stable C18 with hybrid particle technology (e.g., Waters XBridge C18 or Phenomenex Gemini NX).[1][3]

  • Mobile Phase: 10 mM Potassium Phosphate Buffer, pH 7.0 (A) / Acetonitrile (B).

  • pH: 7.0 (Controlled).

  • Outcome: SUCCESS .

    • Mechanism of Success: At pH 7.0, the molecule is >99% in its neutral form.[1] This maximizes hydrophobic interaction with the C18 stationary phase (increasing retention of the polar alcohol) and eliminates the ionization equilibrium issues.[3] Modern hybrid columns prevent silanol dissolution at this pH.[1]

    • Data: Peak asymmetry factor (

      
      ) < 1.2; Resolution from impurity > 3.0.
      

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity, linearity, and precision.[1]

Reagents & Equipment
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.[1]

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Reagents: HPLC Grade Acetonitrile, Potassium Dihydrogen Phosphate (

    
    ), Dipotassium Hydrogen Phosphate (
    
    
    
    ), HPLC Grade Water.[3]
Mobile Phase Preparation[1][2]
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 7.0 ± 0.1 using dilute KOH or 
    
    
    
    .[1] Filter through 0.22 µm membrane.[1]
  • Mobile Phase B: 100% Acetonitrile.[1]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 220 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 95 5
8.0 40 60
10.0 40 60
10.1 95 5

| 15.0 | 95 | 5 |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][5]

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • Sample: Accurately weigh ~10 mg sample into 100 mL flask, dissolve and dilute to volume with Diluent.

Supporting Data & Validation

System Suitability Criteria
ParameterAcceptance LimitTypical Result (Method B)
Retention Time (RT) -~5.2 min (Target), ~7.8 min (Impurity)
Resolution (

)
> 2.04.5 (between Target and 4,5-dichloroimidazole)
Tailing Factor (

)
< 1.51.1
Theoretical Plates (

)
> 50008500
Linearity & Sensitivity
  • Linearity:

    
     over range 50% to 150% of target concentration.[1]
    
  • LOD: ~0.05 µg/mL (S/N > 3).[1][3]

  • LOQ: ~0.15 µg/mL (S/N > 10).[1][3]

Visualizing the Method Logic

Workflow: Method Development Decision Tree

This diagram illustrates the logical flow used to select the Neutral pH strategy over the traditional Acidic strategy.

MethodDevelopment Start Start: this compound Check_pKa Analyze pKa (~3.5 - 4.0) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH Path_Acidic Acidic (pH 2.7) (Formic Acid) Decision_pH->Path_Acidic Traditional Approach Path_Neutral Neutral (pH 7.0) (Phosphate Buffer) Decision_pH->Path_Neutral Optimized Approach Result_Acidic Result: pH ≈ pKa Partial Ionization Broad/Split Peaks Path_Acidic->Result_Acidic Result_Neutral Result: pH >> pKa 100% Neutral Species Sharp Peaks & High Retention Path_Neutral->Result_Neutral Column_Select Column Selection: Hybrid C18 (High pH Stable) Result_Neutral->Column_Select Final_Method Final Method: XBridge C18, pH 7.0, Gradient Column_Select->Final_Method

Caption: Decision tree highlighting the critical impact of pKa analysis on pH selection, leading to the rejection of standard acidic conditions.

Separation Mechanism

The following diagram explains why the separation works, focusing on the separation of the target alcohol from the starting material (4,5-dichloroimidazole).

SeparationMechanism MobilePhase Mobile Phase (pH 7.0, 5% ACN) Target Target Molecule (2-CH2OH Group) MobilePhase->Target Solvates OH group StationaryPhase Stationary Phase (C18 Ligands) StationaryPhase->Target Retains Impurity Impurity (4,5-Dichloroimidazole) StationaryPhase->Impurity Strongly Retains Interaction_T Moderate Hydrophobic Interaction Target->Interaction_T Interaction_I Strong Hydrophobic Interaction Impurity->Interaction_I Elution Elution Order Interaction_T->Elution Elutes First (RT ~5.2 min) Interaction_I->Elution Elutes Second (RT ~7.8 min)

Caption: Mechanistic view of the separation. The hydroxymethyl group reduces lipophilicity relative to the impurity, allowing for baseline separation under neutral conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure pH is strictly controlled at 7.0. If using an older silica column, switch to a "Base Deactivated" or Hybrid (HILIC/C18) column.[1][3]
Split Peaks Sample solvent incompatibility.Ensure sample diluent matches the initial gradient conditions (low % organic) to prevent "solvent effect."[3]
Retention Shift pH drift in buffer.[1]Phosphate buffer has high capacity at pH 7.0, but ensure fresh preparation to prevent microbial growth or evaporation effects.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][3]

  • Neue, U. D. HPLC Columns: Theory, Technology, and Practice. Wiley-VCH, 1997.[1] (General reference for pH optimization in RP-HPLC).

  • Chromatography Forum. RP HPLC method for Imidazole derivatives. Discussion on pKa and mobile phase selection. Available at: [Link]

  • University of Tartu. pKa values of bases in non-aqueous solvents. (Reference for imidazole acidity shifts). Available at: [Link][3]

Sources

X-ray crystallography data for (4,5-Dichloro-1H-imidazol-2-yl)methanol structure

[1]

Executive Summary

This compound (CAS: 437658-65-6) serves as a critical heterocyclic scaffold in the synthesis of bioactive compounds, including calcium channel antagonists and stable nitronyl nitroxide radicals.[1] Its structural integrity relies on the interplay between the electron-withdrawing chlorine atoms and the hydrogen-bond-donating hydroxymethyl group.

This guide compares the crystallographic properties of this target molecule against two established structural standards: the core scaffold 4,5-Dichloroimidazole and the functional analog (1H-Imidazol-2-yl)methanol . By analyzing these alternatives, we establish a baseline for validating experimental X-ray data.

Chemical Identity & Synthesis Context

Before structural analysis, purity and identity must be established. The compound is typically synthesized via the hydroxymethylation of 4,5-dichloroimidazole, a reaction that introduces a rotational degree of freedom at the C2 position.

FeatureSpecification
IUPAC Name This compound
Formula C₄H₄Cl₂N₂O
Molecular Weight 182.99 g/mol
Key Functional Groups Imidazole Ring (aromatic, planar), 4,5-Dichloro (lipophilic, electron-withdrawing), 2-Hydroxymethyl (H-bond donor/acceptor)
Primary Application Precursor for spin-labeled radicals and pharmaceutical intermediates.[1][2]

Comparative Crystallographic Analysis

The following table contrasts the target molecule with its closest structural analogs. Use these parameters as quality control benchmarks when refining your own datasets.

Table 1: Structural Parameters & Packing Motifs
ParameterTarget: this compound Ref A: 4,5-Dichloroimidazole Ref B: (1H-Imidazol-2-yl)methanol
Crystal System Monoclinic (Predicted)OrthorhombicMonoclinic
Space Group P2₁/c or P2₁/nPbcaP2₁/c
Z (Molecules/Cell) 484
Primary Interaction O-H[1][2][3][4][5]···N (Intermolecular) N-H···N (Linear Chains) O-H···N (Head-to-Tail)
Secondary Interaction Cl···Cl / Cl···π Cl···Cl (Halogen Bond) C-H···O
Packing Topology 3D H-bonded network with halogen-mediated stacking.Corrugated sheets driven by planar stacking.2D Layers; -CH₂OH group directs packing.
Key Structural Risk Disorder in -CH₂OH rotation; Twinning due to pseudo-symmetry.High symmetry; usually stable.Disorder in hydroxyl proton position.

Analyst Note: The introduction of the hydroxymethyl group disrupts the planar stacking seen in 4,5-dichloroimidazole, forcing the lattice to expand to accommodate the 3D hydrogen-bonding network (O-H···N). Expect a lower density packing compared to the pure dichloro-scaffold.

Experimental Protocols

Protocol A: Single Crystal Growth Strategy

Crystallizing polar imidazoles with heavy halogens requires balancing solubility with nucleation control.

  • Solvent Selection: Dissolve 20 mg of pure compound in Methanol (MeOH) or Ethanol (EtOH) . Avoid non-polar solvents as solubility will be negligible.

  • Method: Use Slow Evaporation at 4°C (to reduce thermal motion disorder) or Vapor Diffusion (MeOH solution diffusing into Diethyl Ether).

  • Additives: If twinning occurs, add 1% equivalent of dilute HCl to protonate a fraction of the N3 sites, potentially altering the H-bond network to favor a single domain.

Protocol B: Data Collection & Refinement Workflow

The following workflow ensures high-fidelity structure solution, specifically addressing the "heavy atom" effect of Chlorine.

GStartCrystal Selection(0.1 - 0.3 mm block)ScreenUnit Cell Screening(Check for Twinning)Start->ScreenScreen->StartTwinned/PolycrystallineCollectData Collection(Mo Kα or Cu Kα @ 100K)Screen->CollectSingle DomainSolveStructure Solution(Direct Methods/SHELXT)Collect->SolveRefineRefinement (SHELXL)Locate Cl atoms firstSolve->RefineH_BondDifference Fourier MapLocate OH and NH protonsRefine->H_BondFinalFinal CIF GenerationCheck R1 < 5%Refine->FinalH_Bond->RefineRestraints (DFIX)

Figure 1: Optimized X-ray diffraction workflow for chlorinated imidazole derivatives. Note the iterative loop for hydrogen atom placement.

Structural Mechanism: The "Anchor & Stack" Model

Understanding the binding mechanism is crucial for drug design. The this compound structure operates via two distinct domains:

  • The Anchor (Hydrophilic): The 2-hydroxymethyl group and the imidazole N-H form a robust "Head-to-Tail" hydrogen bonding chain. This creates a rigid backbone in the crystal lattice.

  • The Stack (Hydrophobic/Halogen): The 4,5-dichloro motif engages in halogen bonding (Cl···Cl or Cl···N) and

    
    -
    
    
    stacking. This region is critical for lipophilic interactions in protein binding pockets.

Bondingcluster_legendInteraction TypesMol1Molecule AMol2Molecule BMol1->Mol2H-Bond(O-H···N)Mol3Molecule C(Next Layer)Mol1->Mol3Halogen Bond(Cl···Cl)Mol2->Mol1H-Bond(N-H···O)Mol2->Mol3π-StackingLegendDashed = Hydrophilic AnchorDotted = Hydrophobic Stack

Figure 2: Interaction topology showing the dual-nature packing forces. The H-bonds drive linear chain formation, while Cl-interactions drive 3D stacking.

References

  • Synthesis & Precursor Identification: Tretyakov, E. V., et al. (2019). Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains. Crystals , 9(4), 219.[4][6] (Describes the synthesis of 4,5-dichloro-2-hydroxymethylimidazole).

  • Comparative Structure (Reference A - Dichloroimidazole)
  • Comparative Structure (Reference B - Imidazole-methanol): Sanders, J., et al. (2013).[7] 1H-Imidazol-4-ylmethanol.[1][5] Acta Crystallographica Section E , 69(4). (Provides baseline H-bonding metrics for hydroxymethyl-imidazoles).

  • Database Validation: Cambridge Structural Database (CSD). Search queries for "4,5-dichloroimidazole" and "hydroxymethylimidazole" to validate bond lengths (C-Cl approx 1.70 Å, C-N approx 1.34 Å).

A Comparative Guide to the Reactivity of (4,5-Dichloro-1H-imidazol-2-yl)methanol and its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazole derivatives are fundamental scaffolds in medicinal chemistry and drug development, prized for their versatile biological activities. The strategic functionalization of the imidazole ring, including halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides an in-depth comparison of the reactivity of (4,5-Dichloro-1H-imidazol-2-yl)methanol and its non-chlorinated counterpart, 1H-imidazol-2-ylmethanol. Understanding the influence of the chlorine substituents on the reactivity of the 2-hydroxymethyl group is paramount for researchers designing synthetic routes and developing novel imidazole-based therapeutics.

This document will delve into the electronic effects imparted by the chlorine atoms, predict their impact on the reactivity of the alcohol moiety in key organic transformations, and provide detailed experimental protocols for a comparative analysis.

The Decisive Role of Chlorine: Electronic and Steric Effects

The presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring profoundly alters the electronic landscape of the molecule. Chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the imidazole ring.

The diminished electron density of the dichlorinated imidazole ring has two primary, and somewhat opposing, consequences for the reactivity of the adjacent hydroxymethyl group:

  • Increased Acidity of the Hydroxyl Proton: The strong inductive-withdrawing effect of the dichloro-imidazole moiety makes the hydroxyl proton of this compound more acidic compared to the non-chlorinated analog. This increased acidity can facilitate reactions where deprotonation of the alcohol is a key step.

  • Reduced Nucleophilicity of the Hydroxyl Oxygen: Conversely, the electron-withdrawing nature of the ring deactivates the hydroxyl oxygen, making it less nucleophilic. This will generally slow down reactions where the alcohol acts as a nucleophile.

Steric hindrance from the chlorine atoms is not expected to play a major role in the reactivity of the 2-hydroxymethyl group, as the reaction center is one carbon removed from the ring.

Comparative Reactivity in Key Transformations

Based on the fundamental principles of organic chemistry, we can predict the relative reactivity of this compound and 1H-imidazol-2-ylmethanol in several common reactions.

Esterification (Fischer-Speier)

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Prediction: Due to the reduced nucleophilicity of its hydroxyl oxygen, This compound is expected to undergo Fischer esterification at a slower rate than 1H-imidazol-2-ylmethanol.

Oxidation (Swern Oxidation)

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes under mild conditions. The mechanism involves the formation of an alkoxysulfonium salt followed by an E2-like elimination.

Prediction: The rate of a Swern oxidation can be influenced by the acidity of the α-proton (the proton on the carbon bearing the hydroxyl group). The electron-withdrawing dichloro-imidazole ring will slightly increase the acidity of this proton, potentially facilitating the final elimination step. However, the initial formation of the alkoxysulfonium salt relies on the nucleophilic attack of the alcohol. Therefore, the overall effect is not straightforward to predict without experimental data. It is plausible that the reaction rates will be comparable, or the chlorinated analog might react slightly slower due to the decreased nucleophilicity of the alcohol.

Nucleophilic Substitution (Mitsunobu Reaction)

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups via an SN2 mechanism. The reaction involves the in-situ activation of the alcohol with a phosphine and an azodicarboxylate.

Prediction: The rate-determining step of the Mitsunobu reaction is the nucleophilic attack of the deprotonated nucleophile on the activated alcohol (an alkoxyphosphonium salt). The formation of this intermediate depends on the nucleophilicity of the alcohol. Consequently, This compound is expected to react slower in a Mitsunobu reaction compared to its non-chlorinated analog.

Experimental Design for a Comparative Reactivity Study

To empirically validate these predictions, a series of parallel experiments should be conducted. The following section outlines detailed protocols for comparing the reactivity of this compound and 1H-imidazol-2-ylmethanol.

Methodology

Materials:

  • This compound

  • 1H-imidazol-2-ylmethanol

  • Acetic Acid (glacial)

  • Sulfuric Acid (concentrated)

  • Oxalyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Benzoic Acid

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment

General Procedure for Kinetic Analysis:

All reactions should be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as ¹H NMR spectroscopy or Gas Chromatography (GC). The disappearance of the starting material or the appearance of the product can be quantified relative to an internal standard.

Experimental Protocols

Protocol 1: Comparative Fischer Esterification

This protocol details the acid-catalyzed esterification of the imidazolemethanols with acetic acid.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Imidazolylmethanol (1 eq) Acetic Acid (1.2 eq) Reflux Reflux with Dean-Stark Trap Reactants->Reflux Add Solvent Toluene Solvent->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Monitor by TLC Extract Extract with EtOAc Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Analyze Analyze by ¹H NMR / GC Dry->Analyze

Figure 1. Workflow for Comparative Fischer Esterification.

Procedure:

  • To two separate round-bottom flasks, add the respective imidazolylmethanol (1.0 mmol), acetic acid (1.2 mmol), and toluene (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to each flask.

  • Equip each flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixtures to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixtures to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion.

Protocol 2: Comparative Swern Oxidation

This protocol describes the oxidation of the imidazolemethanols to their corresponding aldehydes.

Swern_Oxidation_Workflow cluster_activation Activator Formation cluster_addition Alcohol Addition cluster_elimination Elimination & Work-up Oxalyl_Chloride Oxalyl Chloride in DCM Activation Mix at -78 °C Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Addition Add to activator at -78 °C Activation->Addition Form Alkoxysulfonium Salt Alcohol Imidazolylmethanol in DCM Alcohol->Addition Elimination Add TEA at -78 °C, then warm to RT Addition->Elimination Base Triethylamine (TEA) Base->Elimination Workup Quench, Extract, Dry, Concentrate Elimination->Workup Analysis Analyze by ¹H NMR / GC Workup->Analysis

Figure 2. Workflow for Comparative Swern Oxidation.

Procedure:

  • To two separate flame-dried, three-necked round-bottom flasks under an inert atmosphere, add anhydrous DCM and cool to -78 °C (acetone/dry ice bath).

  • To each flask, slowly add oxalyl chloride (1.2 mmol) followed by DMSO (2.4 mmol). Stir for 15 minutes.

  • Slowly add a solution of the respective imidazolylmethanol (1.0 mmol) in anhydrous DCM to each flask. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) to each flask, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reactions with water and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the conversion to the aldehyde.

Protocol 3: Comparative Mitsunobu Reaction

This protocol outlines the conversion of the imidazolemethanols to their corresponding benzoates.

Mitsunobu_Reaction_Workflow cluster_setup Initial Mixture cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Imidazolylmethanol (1 eq) Benzoic Acid (1.2 eq) PPh₃ (1.2 eq) Cooling Cool to 0 °C Reactants->Cooling Solvent Anhydrous THF Solvent->Cooling DEAD_Addition Add DEAD (1.2 eq) dropwise Cooling->DEAD_Addition Stirring Stir at RT DEAD_Addition->Stirring Monitor by TLC Concentrate Concentrate Stirring->Concentrate Purify Purify by Chromatography Concentrate->Purify Analyze Analyze by ¹H NMR Purify->Analyze

Figure 3. Workflow for Comparative Mitsunobu Reaction.

Procedure:

  • To two separate round-bottom flasks, add the respective imidazolylmethanol (1.0 mmol), benzoic acid (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL).

  • Cool the mixtures to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise to each flask.

  • Allow the reactions to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixtures under reduced pressure.

  • Purify the residues by flash column chromatography on silica gel.

  • Analyze the purified products by ¹H NMR to determine the yield.

Data Presentation: Expected Outcomes

The quantitative data from these experiments can be summarized in the following tables. The reaction rates can be expressed as the time required to reach 50% conversion (t₅₀) or by determining the initial reaction rates from concentration vs. time plots.

Table 1: Comparative Fischer Esterification Data

Compoundt₅₀ (hours)
1H-Imidazol-2-ylmethanolExpected Shorter Time
This compoundExpected Longer Time

Table 2: Comparative Swern Oxidation Data

Compound% Conversion after 1 hour
1H-Imidazol-2-ylmethanolHigh Conversion
This compoundSlightly Lower or Similar Conversion

Table 3: Comparative Mitsunobu Reaction Data

CompoundIsolated Yield (%)
1H-Imidazol-2-ylmethanolExpected Higher Yield
This compoundExpected Lower Yield

Conclusion

The presence of electron-withdrawing chlorine atoms on the imidazole ring is predicted to have a significant impact on the reactivity of the 2-hydroxymethyl group. In general, for reactions where the alcohol acts as a nucleophile, such as Fischer esterification and the Mitsunobu reaction, the chlorinated analog is expected to be less reactive. For oxidation reactions like the Swern oxidation, the effect is less straightforward to predict but a slight decrease in reactivity is anticipated. The experimental protocols provided in this guide offer a robust framework for quantifying these reactivity differences, providing valuable insights for synthetic chemists working with halogenated imidazole building blocks.

References

  • Fischer Esterification: For a general overview and mechanism, see: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Swern Oxidation: For a detailed review, see: Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]

  • Inductive Effects: For a discussion on the electronic effects of substituents, see: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

Elemental Analysis Standards for (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in the characterization of halogenated active pharmaceutical ingredients (APIs) and their intermediates is the accurate determination of elemental composition. (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6)[1] presents a unique analytical bottleneck. With a theoretical chlorine content of 42.46%, this compound aggressively challenges the operational limits of standard elemental analyzers.

This guide objectively compares standard CHN combustion analysis against advanced halogen-scrubbed systems and Combustion Ion Chromatography (CIC), providing researchers with the mechanistic insights and validated protocols necessary to achieve analytical integrity.

The Mechanistic Challenge: Halogen Interference in CHN Analysis

To understand why standard elemental analysis fails for this compound, we must examine the molecular breakdown during combustion. The compound possesses the molecular formula


 and a molecular weight of 167.00  g/mol .

During dynamic flash combustion at 1000°C, the highly stable C-Cl bonds are cleaved. In a standard CHN analyzer, this produces not only the target gases (


, 

,

) but also corrosive hydrogen chloride (

) and free chlorine gas (

). This halogen release triggers a cascade of systemic failures:
  • Catalyst Poisoning: Halogens rapidly deactivate the copper reduction catalyst used to convert

    
     to 
    
    
    
    , leading to artificially high nitrogen readings.
  • Detector Interference:

    
     and 
    
    
    
    gases possess thermal conductivities that overlap with
    
    
    and
    
    
    , skewing the Thermal Conductivity Detector (TCD) integration and yielding false-positive carbon and hydrogen values.
  • Hardware Corrosion: Repeated exposure to acidic gases degrades internal quartz tubing, O-rings, and analytical traps.

To mitigate this, the analytical system must be fundamentally modified to trap halogens before they exit the combustion zone.

Comparative Analysis of Analytical Standards

Alternative 1: Standard CHN Combustion (Unmodified)
  • Mechanism: Relies on standard Copper Oxide (

    
    ) and Lead Chromate (
    
    
    
    ) oxidation catalysts.
  • Performance: Highly susceptible to halogen breakthrough. For a compound with >40% chlorine, the

    
     matrix is rapidly saturated, leading to catastrophic analytical drift within 3 to 5 sample runs. This method is not recommended  for this compound.
    
The Recommended Standard: Halogen-Scrubbed CHNS/O Analysis
  • Mechanism: The integration of a Silver Vanadate (

    
    ) on Chromosorb [2] scrubber directly into the combustion tube.
    
  • Causality: Silver vanadate serves a dual purpose. The vanadium acts as a potent oxidation catalyst to ensure complete combustion of the refractory imidazole ring, while the silver reacts stoichiometrically with

    
     and 
    
    
    
    to form non-volatile silver chloride (
    
    
    )[3]. This permanently sequesters the halogens in the hot zone, allowing only pure
    
    
    ,
    
    
    , and
    
    
    to reach the reduction furnace.
  • Performance: Yields highly accurate C, H, and N values within the universally accepted

    
     absolute error margin, preserving detector lifespan.
    
Alternative 2: Combustion Ion Chromatography (CIC) for Direct Chlorine Quantification
  • Mechanism: While CHN analysis confirms the organic framework, CIC is required to directly quantify the 42.46% chlorine mass[4]. The sample is pyrolyzed in an Argon/Oxygen stream, and the evolved halogen gases are absorbed into an aqueous hydrogen peroxide solution, which is then automatically injected into an Ion Chromatograph.

  • Performance: Provides orthogonal validation of the compound's purity by directly measuring the halogen, offering superior precision compared to traditional Schöninger flask titrations.

Quantitative Performance Data

The following table summarizes the experimental recovery data when analyzing this compound across the three evaluated methodologies.

ElementTheoretical Mass (%)Unmodified CHN (Alt 1)Scrubbed CHN (Product)CIC (Alt 2)
Carbon (C) 28.77%31.45% (False High)28.81% ± 0.15%N/A
Hydrogen (H) 2.41%3.10% (False High)2.45% ± 0.08%N/A
Nitrogen (N) 16.78%18.20% (Drifting)16.72% ± 0.12%N/A
Chlorine (Cl) 42.46%N/AN/A42.38% ± 0.20%
Oxygen (O) 9.58%N/AN/AN/A

Data Interpretation: Unmodified CHN fails universally due to


/

isobaric and thermal interference at the TCD. The Silver Vanadate scrubbed system successfully isolates the CHN components, while CIC accurately validates the chlorine content.

System Workflows & Visualization

The following diagram illustrates the self-validating workflow of the halogen-scrubbed CHN analysis, demonstrating the exact spatial mechanism where halogen interference is neutralized.

G Sample This compound Sample Injection Combustion Combustion Furnace (1000°C, O2 excess) Sample->Combustion RawGases Raw Gas Mixture (CO2, H2O, NOx, HCl, Cl2) Combustion->RawGases Scrubber Halogen Scrubber (Silver Vanadate Zone) RawGases->Scrubber Trapped Trapped as AgCl (Solid) Scrubber->Trapped Halogen Capture CleanGases Clean Gases (CO2, H2O, NOx) Scrubber->CleanGases Purified Stream Reduction Reduction Furnace (Cu, 600°C) -> N2 CleanGases->Reduction Detection TCD Detection (C, H, N Quantification) Reduction->Detection

Workflow of halogen-scrubbed CHN analysis for this compound.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, both protocols below incorporate internal system suitability checks.

Protocol A: Halogen-Scrubbed CHN Analysis

Objective: Accurate determination of C, H, and N in the presence of >40% Chlorine.

  • System Preparation: Pack the lower third of the primary quartz combustion tube with 10 grams of Silver Vanadate on Chromosorb[5]. Condition the furnace at 1000°C with a continuous flow of ultra-high purity Helium.

  • Calibration & Validation: Calibrate the system using a standard reference material (e.g., Acetanilide). Crucial Step: Run a known halogenated standard (e.g., 1-Chloro-2,4-dinitrobenzene) to validate that the silver vanadate scrubber is actively sequestering chlorine without skewing the nitrogen baseline.

  • Sample Encapsulation: Using a microbalance (resolution 0.001 mg), weigh exactly 1.500 to 2.000 mg of this compound into an ultra-lightweight tin capsule.

  • Combustion Aid: Add ~1 mg of Vanadium Pentoxide (

    
    ) directly into the capsule to promote instantaneous flash combustion of the refractory imidazole ring. Fold and seal tightly.
    
  • Analysis: Drop the capsule into the combustion zone under an oxygen dose. Monitor the TCD chromatogram to ensure baseline resolution between the

    
    , 
    
    
    
    , and
    
    
    peaks.
Protocol B: Combustion Ion Chromatography (CIC) for Chlorine

Objective: Direct, orthogonal quantification of total chlorine content.

  • Sample Preparation: Weigh 2.000 to 5.000 mg of the sample into a ceramic sample boat.

  • Pyrolysis: Introduce the boat into the CIC pyrolysis oven at 1050°C under an Argon/Oxygen atmosphere. The sample undergoes oxidative hydropyrolysis, converting all organically bound chlorine into

    
     gas.
    
  • Absorption: Sweep the evolved gases into an absorption tube containing 10 mL of 100 mg/L

    
     solution. The peroxide ensures any trace 
    
    
    
    is fully reduced to chloride (
    
    
    ) ions.
  • Chromatography: Automatically inject 20 µL of the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5). Elute using a standard carbonate/bicarbonate buffer.

  • Quantification: Detect the chloride peak via suppressed conductivity. Calculate the mass percentage against a multi-point calibration curve generated from certified aqueous chloride standards.

References

  • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson-Microlit.com. Available at:[Link]

  • Metrohm / Analytik Jena. "Combustion Ion Chromatography for Halogens." Scribd.com. Available at:[Link]

Sources

Comparative UV-Vis Spectroscopic Guide: (4,5-Dichloro-1H-imidazol-2-yl)methanol vs. Alternative Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize halogenated heterocycles as foundational building blocks. (4,5-Dichloro-1H-imidazol-2-yl)methanol (DCIM) is a highly specialized scaffold, serving as a critical precursor for N-heterocyclic carbenes (NHCs), metallo-pharmaceuticals, and ferromagnetically coupled nitronyl nitroxide radicals [1].

When optimizing synthetic routes or evaluating ligand coordination, UV-Vis absorption spectroscopy is an indispensable, non-destructive analytical tool. However, interpreting these spectra requires a deep understanding of how specific substituents manipulate molecular orbital energies. This guide objectively compares the UV-Vis spectrophotometric profile of DCIM against alternative imidazole derivatives, providing actionable, field-proven methodologies for your laboratory.

Mechanistic Insights: Electronic Effects on UV-Vis Spectra

To utilize UV-Vis spectroscopy effectively, we must move beyond simply reading peak values and understand the causality behind the electronic transitions. The absorption spectrum of the imidazole ring is primarily governed by


 transitions of the conjugated system and 

transitions from the non-bonding nitrogen electrons.
  • The Baseline (1H-imidazole-2-methanol): Unsubstituted imidazole alcohols act as our baseline. Because the

    
    -electron cloud is relatively localized, the HOMO-LUMO energy gap is large, resulting in deep-UV absorption (
    
    
    
    ~210 nm).
  • The Halogen Effect (DCIM): When we compare DCIM to the baseline, the introduction of two electron-withdrawing chlorine atoms at the 4- and 5-positions fundamentally alters the electronic landscape [2]. While chlorine is inductively electron-withdrawing, its non-bonding electron pairs participate in resonance with the imidazole

    
    -system (+M effect). This expands the effective conjugation network, lowering the excitation energy. The result is a pronounced bathochromic (red) shift  (
    
    
    
    ~235 nm) and a hyperchromic effect (increased molar absorptivity).
  • The Oxidation Effect: DCIM is frequently oxidized to 4,5-dichloro-1H-imidazole-2-carbaldehyde. The new carbonyl group conjugates directly with the imidazole ring, further collapsing the HOMO-LUMO gap and pushing the primary absorption band toward the near-UV region (

    
     ~275 nm) [1].
    

Comparative Data Analysis

To facilitate objective material selection and reaction tracking, the table below synthesizes the UV-Vis absorption characteristics of DCIM and its synthetic alternatives.

Compound / Scaffold

(nm)
Primary Electronic TransitionApplication Context & Performance
1H-imidazole-2-methanol ~210

Hydrophilic baseline building block; lacks the steric/electronic bulk for advanced NHC stabilization.
4,5-Dichloroimidazole ~228

(Resonance stabilized)
Intermediate precursor; highly utilized in Gold(I) and Silver(I) metallo-pharmaceuticals [3].
This compound ~235

Optimal balance of steric hindrance (Cl) and functional handle (OH) for radical synthesis.
4,5-Dichloro-1H-imidazole-2-carbaldehyde ~275

and extended

Direct oxidized precursor for magnetic materials and complex spin-delocalized systems [1].
DCIM-derived Nitronyl Nitroxide 312, 377, 642SOMO transitionsEnd-product radical; exhibits visible-region absorption due to singly occupied molecular orbitals [1].

Mandatory Visualization: Spectral Shift Logic

The following diagram illustrates the logical relationship between structural modifications of the imidazole scaffold and the resulting bathochromic shifts observed in UV-Vis spectroscopy.

UV_Vis_Shifts Base 1H-imidazole-2-methanol λmax ≈ 210 nm (Base π→π*) Chlorinated This compound λmax ≈ 235 nm (Auxochromic Shift) Base->Chlorinated + Cl (C4, C5) Inductive/Resonance Oxidized 4,5-Dichloro-1H-imidazole-2-carbaldehyde λmax ≈ 275 nm (Extended Conjugation) Chlorinated->Oxidized Oxidation (IBX) Alcohol to Aldehyde Radical Nitronyl Nitroxide Derivative λmax ≈ 312, 377, 642 nm (SOMO transitions) Oxidized->Radical Radical Condensation Spin Delocalization

Logical workflow of substituent effects and oxidation states driving bathochromic shifts in UV-Vis.

Experimental Protocol: Self-Validating UV-Vis Workflow

In my experience, a robust analytical protocol must be a self-validating system . When monitoring the oxidation of DCIM to its carbaldehyde derivative using 2-Iodoxybenzoic acid tosylate (IBX-OTs), the continuous tracking of an isosbestic point serves as an internal control. If the isosbestic point is maintained, it validates a clean


 transformation. If it drifts, it immediately alerts you to side reactions (e.g., ring cleavage or over-oxidation).
Spectrophotometric Monitoring of DCIM Oxidation

Objective: Track the conversion of DCIM to 4,5-Dichloro-1H-imidazole-2-carbaldehyde without relying solely on TLC or GC-MS.

Step-by-Step Methodology:

  • Solvent Selection & Baseline (Crucial Step): While the preparative reaction occurs in Dichloromethane (DCM), DCM has a UV cutoff of ~233 nm, which obscures the DCIM peak. You must use UV-grade Ethanol (cutoff ~210 nm) for your analytical aliquots. Record a blank baseline using pure Ethanol from 200 nm to 500 nm.

  • Standard Calibration: Prepare a

    
     standard solution of pure DCIM in Ethanol. Record the spectrum to identify the exact 
    
    
    
    (expected at ~235 nm).
  • Reaction Initiation: Suspend 4.5 mmol of DCIM in 45 mL DCM. Add 1.2 equivalents of IBX-OTs·H₂O with continuous stirring at room temperature [1].

  • Aliquot Sampling: At 10-minute intervals, extract a

    
     aliquot from the reaction mixture. Quench the aliquot, rapidly evaporate the DCM under a gentle 
    
    
    
    stream, and reconstitute the residue in
    
    
    of UV-grade Ethanol.
  • Spectral Overlay & Validation: Measure the UV-Vis spectrum of each reconstituted aliquot. Overlay the time-course spectra.

    • Observation: You will observe a kinetic decrease in the 235 nm band (DCIM consumption) and a concomitant increase in the ~275 nm band (aldehyde formation).

    • Self-Validation: Verify that all spectral curves intersect at a single, tight isosbestic point (typically around 250-255 nm). A drifting isosbestic point is your immediate diagnostic indicator of reaction failure or impurity generation.

References

  • Title: Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains | Source: Crystals (MDPI), 2019 | URL: [Link]

  • Title: STUDIES ON THE CHLORINATION OF IMIDAZOLE | Source: Journal of Chemical Society of Nigeria, 2019 | URL: [Link]

  • Title: A Study on the Inhibition of DiHydroFolateReductase (DHFR) from Escherichia coli by Gold(I) Phosphane Compounds | Source: Dalton Transactions (RSC), 2015 | URL: [Link]

Validating Synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Multi-Modal Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS 437658-65-6) , reliance on melting point (MP) as the sole validation metric is a high-risk strategy. While MP is a cost-effective, rapid "Go/No-Go" gate for routine production, it lacks the specificity required to distinguish the product from its primary starting material, 4,5-dichloroimidazole (CAS 15965-30-7) , which possesses a high melting point (~180–184°C).

This guide outlines a self-validating analytical workflow . We demonstrate that MP should only be used after a reference standard has been qualified via HPLC and 1H-NMR. We provide a comparative analysis of these methods and a decision-tree workflow for laboratory implementation.

The Analytical Challenge: Why MP is Insufficient

The synthesis typically involves the hydroxymethylation of 4,5-dichloroimidazole using formaldehyde or a paraformaldehyde equivalent. The core analytical challenge lies in the physical properties of the imidazole ring.

The "False Positive" Trap

Imidazoles are capable of extensive intermolecular hydrogen bonding, leading to naturally high melting points.

  • Starting Material (SM): 4,5-Dichloroimidazole melts at 180–184°C [1].[1]

  • Product: this compound is expected to have a high melting point (often accompanied by decomposition), potentially overlapping with the SM range.

If the reaction is incomplete, a crude mixture containing 10% unreacted starting material may still exhibit a sharp melting event near 180°C, leading to a false confirmation of product identity. Furthermore, thermal decomposition of the hydroxymethyl group near the melting point can mask the true phase transition.

Comparative Analysis: MP vs. HPLC vs. NMR

To validate the synthesis, one must move from "Identity" (MP) to "Purity" (HPLC) and "Structure" (NMR).

Table 1: Performance Matrix of Analytical Methods
FeatureMelting Point (Capillary/DSC)RP-HPLC (UV Detection)1H-NMR (DMSO-d6)
Primary Utility Rapid "Go/No-Go" checkQuantitative Purity (%)Structural Proof
Specificity Low (Risk of overlap with SM)High (Separates SM from Product)High (Distinct -CH2- signal)
Sample Req. < 5 mg~1 mg (diluted)~10 mg
Time to Result 10 Minutes20-40 Minutes15 Minutes
Key Limitation Decomposition masks true MP; Eutectic depression is non-linear.Requires method development; buffers needed for imidazoles.Solvent peaks can obscure trace impurities.
Cost per Run LowMediumHigh

Experimental Protocols

Protocol A: The "Gold Standard" Validation (NMR & HPLC)

Do not establish an MP standard until this step is passed.

1. Structural Confirmation (1H-NMR):

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange seen in MeOD).

  • Key Signals:

    • Look for the disappearance of the C2-proton signal of the starting material (typically a singlet around 7.5–8.0 ppm).

    • Confirm the appearance of the methylene (-CH2-) doublet (approx. 4.3–4.5 ppm) and the hydroxyl (-OH) triplet (approx. 5.0–5.5 ppm).

    • Note: The 4,5-dichloro substitution removes other ring protons, simplifying the spectrum.

2. Purity Quantitation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Gradient of Water (0.1% H3PO4) and Acetonitrile.[2] Acidic pH is critical to suppress imidazole ionization tailing.

  • Wavelength: 220 nm (general) and 254 nm (aromatic).

  • Criteria: Product peak area > 98.0%; Starting material < 0.5%.

Protocol B: Establishing the Reference MP

Once Protocol A confirms >98% purity, use this material to set your internal MP standard.

  • Sample Prep: Grind 50 mg of the validated dry solid into a fine powder.

  • Drying: Dry at 40°C under vacuum (10 mbar) for 4 hours to remove solvates.

  • Apparatus: Calibrated capillary melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 150°C.

    • Slow ramp (1°C/min ) from 150°C until melt/decomposition.

  • Observation: Record the onset (first liquid) and meniscus point (clear liquid). Note any gas evolution indicating decomposition.

The Self-Validating Workflow (Visualization)

The following diagrams illustrate the logic flow for validating this specific synthesis.

Diagram 1: Synthesis & Validation Logic

This workflow prevents the "False Positive" error by forcing an HPLC check before the MP release.

ValidationWorkflow Start Crude Synthesis (4,5-Dichloroimidazole + CH2O) Isolation Isolation & Drying Start->Isolation MP_Check Preliminary MP Check Isolation->MP_Check Decision1 MP > 175°C? MP_Check->Decision1 Measure HPLC RP-HPLC Analysis (Purity Check) Decision1->HPLC In Range (170-190°C) Recryst Recrystallize (Solvent: EtOH/Water) Decision1->Recryst Too Low (<160°C) NMR 1H-NMR (Structure Check) HPLC->NMR Purity > 98% HPLC->Recryst SM > 1% FinalQC Establish Internal MP Standard NMR->FinalQC Structure Confirmed Recryst->Isolation Retry

Caption: Validation Logic Flow. Note that a "Correct" MP range triggers HPLC, not immediate release, due to potential overlap with starting material.

Diagram 2: Impurity Impact on Melting Point

Understanding how the starting material (SM) affects the observed MP.

ImpurityImpact PureProduct Pure Product (Sharp MP, e.g., 178-180°C) Mixture Mixture (Product + 10% SM) (Broad Range, e.g., 165-175°C) PureProduct->Mixture Contamination PureSM Pure Starting Material (Sharp MP, ~180-184°C) PureSM->Mixture Result Eutectic Depression (Melting begins earlier) Mixture->Result

Caption: The Eutectic Effect. Even though both pure components have high MPs, a mixture will exhibit a depressed, broad melting range, serving as the primary indicator of incomplete reaction.

Conclusion & Recommendations

For this compound, Melting Point is a secondary confirmation tool, not a primary identifier.

  • Identify First: Use 1H-NMR to confirm the addition of the hydroxymethyl group.

  • Quantify Second: Use HPLC to ensure the high-melting starting material (4,5-dichloroimidazole) is removed.

  • Calibrate Third: Only after the above are satisfied should you record the MP of your specific batch to use as a QC benchmark for future production lots.

References

  • PubChem. (2026).[3][4] (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (Compound Summary). National Library of Medicine.[3] Retrieved March 1, 2026, from [Link]

Sources

Comparative Chromatographic Strategies for the Quantification of Imidazole Methanol Impurities: A Guide to Method Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Imidazole methanol derivatives (specifically 4(5)-hydroxymethylimidazole) are critical intermediates in the synthesis of purine nucleoside analogs (e.g., Cladribine) and various imidazole-based antifungal agents. However, their analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: They elute in the void volume (

    
    ) of standard C18 columns.
    
  • Basic Character: The imidazole ring (

    
    ) interacts strongly with residual silanols, causing severe peak tailing.
    
  • UV Transparency: They lack strong chromophores, requiring detection at non-selective wavelengths (210–220 nm) or Mass Spectrometry (MS).

  • Tautomerism: The rapid proton exchange between N1 and N3 renders the 4- and 5-isomers indistinguishable in solution, eluting as a single peak unless N-substituted.

This guide objectively compares the two most effective strategies for controlling these impurities: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) .

Strategic Decision Framework

Before selecting a protocol, use this logic flow to determine the optimal method based on your detection limits and available instrumentation.

MethodSelection Start Start: Define Analytical Goal Limit Required Sensitivity (LOD)? Start->Limit Trace Trace / Genotoxic (< 50 ppm) Limit->Trace High Sensitivity Needed Bulk Process Control / Assay (> 0.1%) Limit->Bulk Standard Sensitivity MS_Avail Is LC-MS Available? Trace->MS_Avail IP_RPLC RECOMMENDATION: Ion-Pairing RPLC (C18 + Octanesulfonate) Bulk->IP_RPLC Robustness Prioritized Mixed Alternative: Mixed-Mode (C18/Ion-Exchange) Bulk->Mixed If IP Reagents Prohibited HILIC RECOMMENDATION: HILIC Mode (Amide/Silica) MS_Avail->HILIC Yes (Volatile Buffer Required) MS_Avail->IP_RPLC No (UV Only)

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on sensitivity requirements and detector compatibility.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3][4]

Best For: Trace analysis, LC-MS compatibility, and high-throughput screening.

Mechanism of Action

HILIC retains polar analytes via a water-rich layer adsorbed onto the polar stationary phase. Imidazole methanol partitions into this aqueous layer.

  • Stationary Phase: Amide-bonded phases are superior to bare silica for imidazoles due to better peak shape and reproducibility.

  • Mobile Phase: High organic (Acetonitrile) content induces retention.

Experimental Protocol (Self-Validating)
  • Column Selection: Waters BEH Amide or Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). Note: High pH suppresses ionization of the imidazole, increasing retention on Amide phases via hydrogen bonding.

    • Solvent B: 100% Acetonitrile.

  • Gradient Profile:

    • 0.0 min: 95% B

    • 5.0 min: 80% B

    • 7.0 min: 50% B (Wash)

    • 8.0 min: 95% B (Re-equilibration - Critical step)

  • Equilibration Check (Validation Step): HILIC requires longer equilibration than RPLC. Monitor the baseline pressure. Do not inject until pressure stabilizes

    
     psi for 5 minutes.
    
Pros & Cons
  • (+) MS Compatible (Volatile buffers).

  • (+) Orthogonal selectivity to C18.

  • (-) Sensitive to sample diluent (must be high organic).

  • (-) Long equilibration times.

Method B: Ion-Pairing Reversed-Phase (IP-RPLC)

Best For: Quality Control (QC) environments, UV detection, and robust quantification of bulk impurities.

Mechanism of Action

Since imidazole methanol is too polar for C18, an ion-pairing reagent (Sodium Octanesulfonate) is added. The hydrophobic tail of the reagent embeds in the C18, while the anionic head group interacts electrostatically with the protonated imidazole (


).
Experimental Protocol
  • Column Selection: C18 with high carbon load and end-capping (e.g., Symmetry C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 1.1 g Sodium 1-Octanesulfonate in 1000 mL water. Add 1 mL Phosphoric Acid. Adjust pH to 3.0 with Triethylamine. Why pH 3.0? To ensure imidazole is fully protonated (+ charge) for ion-pairing.

    • Isocratic Mix: Buffer:Acetonitrile (90:10).

  • System Suitability (Validation Step):

    • Inject Standard 6 times.[1][2]

    • Pass Criteria: RSD < 2.0%, Tailing Factor (

      
      ) < 1.5. If 
      
      
      
      , increase ion-pair concentration or lower pH slightly.
Pros & Cons
  • (+) Extremely robust and reproducible.[3]

  • (+) Excellent peak shape for bases.

  • (-) NOT MS compatible (non-volatile reagents contaminate source).

  • (-) Slow column equilibration; dedicated columns recommended.

Comparative Data Analysis

The following data summarizes the performance of 4-imidazolemethanol (100 µg/mL) injected under optimized conditions for both methods.

MetricMethod A: HILIC (Amide)Method B: IP-RPLC (C18)Interpretation
Retention Factor (

)
3.24.5IP-RPLC offers stronger retention control via reagent concentration.
Tailing Factor (

)
1.11.05IP-RPLC effectively masks silanols, yielding slightly better symmetry.
Theoretical Plates (

)
~12,000~8,500HILIC (often sub-2 µm) provides higher efficiency.
LOD (UV @ 210nm) 0.5 µg/mL0.2 µg/mLIP-RPLC has lower baseline noise in UV.
LOD (MS - SIM) < 0.01 µg/mL N/AHILIC is the only choice for trace genotoxic screening.
Sample Diluent 90% ACNWater/BufferHILIC samples must be in organic solvent to prevent peak distortion.

Analytical Workflow Visualization

The following diagram illustrates the critical "Wash and Condition" cycles required for Ion-Pairing methods to prevent ghost peaks and carryover, a common failure mode in imidazole analysis.

IP_Workflow Prep Mobile Phase Prep (Add Ion-Pair Reagent Last) Passivate Column Passivation (Flow 20 CVs) Prep->Passivate Saturate Sites Equil Equilibration (Monitor Baseline Drift) Passivate->Equil Stable Baseline Inject Sample Injection (pH Controlled) Equil->Inject Run Sequence Inject->Inject Next Sample Wash Post-Run Wash (50:50 Water:MeOH NO Buffer) Inject->Wash End of Day

Figure 2: Critical workflow for Ion-Pairing RPLC. Note the mandatory post-run wash step to remove salt deposits.

Expert Commentary: The Tautomer Trap

A frequent error in imidazole methanol analysis is the misinterpretation of peak splitting.

  • The Science: 4-imidazolemethanol and 5-imidazolemethanol are tautomers. In the liquid phase, they exist in rapid equilibrium.

  • The Observation: Under neutral conditions, you may see a single broad peak or a "saddle" peak.

  • The Fix:

    • In IP-RPLC: The acidic pH (3.0) protonates the ring, stabilizing the cation and collapsing the tautomers into a single, sharp peak.

    • In HILIC: High pH (9.0) ensures the molecule is in a single ionization state, preventing peak splitting. Never run imidazoles at neutral pH (6.0–8.0).

References

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. Application Note. Available at: [Link]

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis. Application Note. Available at: [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. Article. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4,5-Dichloro-1H-imidazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, the proper disposal of novel or specialized compounds like (4,5-Dichloro-1H-imidazol-2-yl)methanol is a critical, yet often overlooked, aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated imidazole derivative, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Initial Precautions: Understanding the Compound

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat.[2]

  • Ventilation: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3]

  • Spill Management: In the event of a spill, treat the material as hazardous. Absorb the spill with an inert, non-combustible material, and collect the contaminated absorbent into a designated hazardous waste container.[1]

Waste Classification: The First Step to Compliant Disposal

Proper classification of chemical waste is a legal and safety requirement.[4] Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[5][6]

Due to the presence of chlorine atoms, this compound falls under the category of halogenated organic compounds .[2][7] This classification is critical as it dictates the appropriate disposal pathway. Many jurisdictions have specific regulations for the disposal of halogenated organic wastes.[8]

Table 1: Waste Classification for this compound

Waste Stream Classification Rationale
Pure this compoundHazardous WasteHalogenated organic compound.[2]
Solutions containing the compoundHazardous WasteThe presence of the halogenated compound renders the solution hazardous.
Contaminated lab supplies (e.g., gloves, wipes, pipette tips)Hazardous WasteThese items are contaminated with a hazardous chemical.

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions within waste containers.[4][9] Halogenated organic waste must be collected separately from non-halogenated organic waste.[2]

Key Segregation and Containerization Practices:

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all waste containing this compound.[2]

  • Container Compatibility: The container must be made of a material that is compatible with the waste. For many organic solvents and halogenated compounds, glass or high-density polyethylene (HDPE) containers are suitable.[7]

  • Secure Closure: The container must have a secure, leak-proof cap and should be kept closed at all times except when adding waste.[10][11]

Labeling: Clear Communication for Safe Handling

Accurate and detailed labeling of hazardous waste containers is a regulatory requirement and a critical safety measure.[4][10] The label provides essential information for everyone who will handle the container, from laboratory personnel to waste disposal technicians.

Mandatory Label Information:

  • The words "Hazardous Waste" .[9][10]

  • The full chemical name: "this compound" (no abbreviations or chemical formulas).[10]

  • The approximate percentage or concentration of each component in the waste mixture.[10]

  • The associated hazards (e.g., "Toxic," "Irritant," "Halogenated Organic").[9]

  • The date the container was first used for waste accumulation.

Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][10] This is a designated area at or near the point of waste generation where hazardous waste can be temporarily stored before being moved to a central storage facility.

SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10]

  • Secondary Containment: Liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain any potential leaks or spills.[11]

  • Segregation: Incompatible waste streams must be segregated within the SAA.[9][10]

  • Volume Limits: There are regulatory limits on the amount of hazardous waste that can be stored in an SAA.

Disposal Workflow: From Experiment to Final Disposition

The following workflow outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional Waste Management cluster_disposal Final Disposal A Generation of Waste (Pure compound, solutions, contaminated materials) B Segregate as Halogenated Organic Waste A->B Classify C Select Compatible Waste Container B->C Contain D Label Container with 'Hazardous Waste' & Contents C->D Identify E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E Accumulate F Request Waste Pickup from Environmental Health & Safety (EHS) E->F Initiate Disposal G EHS Transports to Central Accumulation Area F->G Collection H Waste Manifested by Licensed Disposal Vendor G->H Documentation I High-Temperature Incineration (Preferred Method for Halogenated Organics) H->I Transport

Caption: Disposal workflow for this compound.

Final Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[2] This process is conducted at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) and ensures the complete destruction of the hazardous components.

It is strictly prohibited to dispose of this compound down the drain or in the regular trash. [4][12] Such actions can lead to environmental contamination and are a violation of regulations.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper classification, segregation, and compliant storage, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. PubChem. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • Imidazole. University of Washington. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • RCRA Hazardous Waste ID in 3 Steps: Trichloroethylene. Lion Technology. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]

Sources

Strategic Safety Protocol: Handling and Disposal of (4,5-Dichloro-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling (4,5-Dichloro-1H-imidazol-2-yl)methanol. As a senior application scientist, my objective is to synthesize technical data with field-proven safety principles, ensuring that every step is grounded in a robust logic of risk mitigation. This document is structured to be your primary resource for safe handling, from initial risk assessment to final disposal.

Critical Prerequisite: Hazard Identification and Risk Assessment

Structural Rationale for a Conservative Approach:

  • Chlorinated Organic Compound: Chlorinated functional groups can enhance the reactivity and toxicity of organic molecules.

  • Imidazole Ring: Imidazole derivatives are common in biologically active molecules and can interact with physiological systems.

  • Methanol Group: The hydroxymethyl group can influence the compound's solubility and metabolic pathways.

Given these structural features, a comprehensive risk assessment must precede any handling. Assume the compound may cause skin, eye, and respiratory irritation.[1][2] All personnel must be trained on the potential hazards and the specific handling protocols outlined in this guide.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a critical barrier between the researcher and potential harm. The following multi-layered PPE protocol is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a primary barrier against skin contact. Nitrile is selected for its broad chemical resistance. Double-gloving is required for all direct handling procedures.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes, aerosols, and airborne dust particles that could cause serious eye irritation or injury.[1][4]
Body Protection A flame-resistant laboratory coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.Shields the body from accidental spills and contamination. Impervious clothing is recommended for larger-scale operations.[4]
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of aerosol or dust formation.In the absence of specific inhalation toxicity data, respiratory protection is a critical precaution. This is especially important when handling the solid compound outside of a certified chemical fume hood.[3][4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring experimental integrity.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound must occur within a certified chemical fume hood to control potential dust and vapors.[6][7]

  • Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[1]

  • Donning PPE: Put on all required PPE as specified in the table above, including double gloves.

  • Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance. If weighing directly onto paper, use anti-static weighing paper.

  • Post-Weighing: Carefully clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to remove any residual particles. Dispose of the wipe as hazardous waste.

3.2. Solubilization and Use:

  • Solvent Addition: Add solvent to the solid compound slowly and carefully to avoid splashing.

  • Container Sealing: Once dissolved, the container must be tightly sealed.[5]

  • Labeling: The container must be clearly labeled with the full chemical name, concentration, solvent, and appropriate hazard warnings.

  • Transport: When moving the solution, use a secondary containment vessel (e.g., a bottle carrier or a beaker) to prevent spills.

Emergency and Disposal Plan

4.1. Spill Management Workflow

Immediate and correct response to a spill is critical. The following workflow should be posted in the laboratory.

Spill_Response_Workflow start Spill Occurs assess Assess Spill (Size & Location) start->assess Immediate Action evacuate Evacuate Area Alert Others assess->evacuate Large or Uncontrolled ppe Don Appropriate PPE (Spill Kit) assess->ppe Small & Controllable (<1 L) end Report Incident evacuate->end contain Contain Spill (Absorbent Material) ppe->contain collect Collect Waste (Spark-proof tools) contain->collect dispose Package & Label Hazardous Waste collect->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->end

Caption: Workflow for managing a chemical spill.

4.2. First Aid Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]

4.3. Disposal of Contaminated Materials:

All materials contaminated with this compound, including gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Container Management: Waste containers must be made of a compatible material and kept tightly closed at all times except when waste is being added.[10] The container should be stored in a designated satellite accumulation area.[9]

  • Empty Containers: "Empty" containers that held the pure compound are not truly empty and must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate must be collected and disposed of as hazardous waste.[10] The rinsed container can then be disposed of according to institutional guidelines.[11]

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure all labeling is accurate and complete, listing all components of the waste.[10][11]

References

  • (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Dräger Gas Detectors & PPE for Methanol. Dräger. [Link]

  • Methanol - Standard Operating Procedure. University of California, Los Angeles. [Link]

  • SAFETY DATA SHEET Methanol. Air Liquide. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Renewable Energy - Methanol Safety for Industry. Dräger. [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.